Allyl chloride
Description
Properties
IUPAC Name |
3-chloroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl/c1-2-3-4/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDWBNJEKMUWAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl, Array | |
| Record name | ALLYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2360 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALLYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28412-31-9 | |
| Record name | 1-Propene, 3-chloro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28412-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4039231 | |
| Record name | Allyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4039231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyl chloride appears as a clear colorless liquid with an unpleasant pungent odor. Flash point -20 °F. Boiling point 113 °F. Less dense than water (7.8 lb / gal) and insoluble in water. Hence floats on water. Vapor irritates skin, eyes and mucous membranes. Vapors are heavier than air. Long exposure to low concentrations or short exposure to high concentrations may have adverse health effects from inhalation or skin absorption., Liquid, Colorless, brown, yellow, or purple liquid with a pungent, unpleasant odor; [NIOSH] Odor is similar to garlic; [ACGIH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless, brown, yellow, or purple liquid with a pungent, unpleasant odor. | |
| Record name | ALLYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2360 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Propene, 3-chloro- | |
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| Record name | Allyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/284 | |
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| Record name | ALLYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ALLYL CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/53 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Allyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0018.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
113 °F at 760 mmHg (NTP, 1992), 44-45 °C, 45 °C, 113 °F | |
| Record name | ALLYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2360 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALLYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/178 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ALLYL CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/53 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Allyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0018.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-25 °F (NTP, 1992), Flash point equals -25 ° F, -28.9 °C (OPEN CUP); -31.7 °C (CLOSED CUP), -32 °C c.c., -25 °F | |
| Record name | ALLYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2360 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/284 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ALLYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/178 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ALLYL CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/53 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Allyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0018.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
1 to 10 mg/mL at 66 °F (NTP, 1992), Miscible with alcohol, chloroform, ether, petrol ether, In water, 3,370 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.36, 0.4% | |
| Record name | ALLYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2360 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALLYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/178 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Allyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0018.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.94 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.938 at 20 °C/4 °C, Relative density (water = 1): 0.94, 0.94 | |
| Record name | ALLYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2360 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALLYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/178 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ALLYL CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/53 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Allyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0018.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.64 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.64 (Air= 1), Relative vapor density (air = 1): 2.6, 2.64 | |
| Record name | ALLYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2360 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ALLYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/178 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ALLYL CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/53 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
340 mmHg at 68 °F ; 440 mmHg at 86 °F (NTP, 1992), 368.0 [mmHg], 368 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 39.3, 295 mmHg | |
| Record name | ALLYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2360 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/284 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | ALLYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/178 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ALLYL CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ALLYL CHLORIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/53 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Allyl chloride | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0018.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
RED LIQUID, Colorless, brown, yellow, or purple liquid ... | |
CAS No. |
107-05-1 | |
| Record name | ALLYL CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2360 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Allyl chloride | |
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Melting Point |
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Foundational & Exploratory
Allyl Chloride: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl chloride, systematically named 3-chloroprop-1-ene, is a highly versatile and reactive organochlorine compound with the chemical formula CH₂=CHCH₂Cl.[1] First synthesized in 1857, this colorless to pale yellow liquid emits a pungent, garlic-like odor.[2] Its unique structure, featuring a reactive chlorine atom adjacent to a carbon-carbon double bond, makes it an invaluable building block in organic synthesis.[3] this compound serves as a potent alkylating agent, enabling the introduction of the allyl group into a wide array of molecules.[1][4] This functionality is crucial in the manufacturing of numerous commercial products, including plastics, polymers, pesticides, and pharmaceuticals.[1][5][6] The majority of commercially produced this compound is used as a key intermediate in the synthesis of epichlorohydrin, a precursor to epoxy resins and glycerol.[1][2][7] This guide provides an in-depth overview of the fundamental properties, reactivity, and applications of this compound, with a focus on its utility in modern organic synthesis and drug development.
Physical and Spectroscopic Properties
This compound is a volatile and flammable liquid that is miscible with common organic solvents like ethanol, acetone, and toluene, but only slightly soluble in water.[2][8] Its key physical and spectroscopic properties are summarized below for quick reference.
Physical Properties
The fundamental physical characteristics of this compound are detailed in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₅Cl | [1][2] |
| Molar Mass | 76.52 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][2][9] |
| Odor | Pungent, unpleasant, garlic-like | [2][9][10] |
| Density | 0.939 g/mL at 25 °C | [1][10] |
| Boiling Point | 44.4–46 °C (113 °F) | [2][9][10] |
| Melting Point | -135 °C (-211 °F) | [1] |
| Flash Point | -29 to -32 °C (-20 to -25 °F) | [9][11][12] |
| Water Solubility | 0.36 g/100 mL (3.6 g/L) at 20 °C | [2][3] |
| Vapor Pressure | 340 mmHg at 20 °C (68 °F) | [11] |
| Vapor Density | 2.64 (Air = 1) | [11][12] |
| Refractive Index (n²⁰/D) | 1.414–1.416 | [9][10] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound in reaction mixtures.
| Spectroscopy | Key Data Points | Reference(s) |
| ¹H NMR | (CDCl₃, δ in ppm): 5.96 (m, 1H, -CH=), 5.34 (d, 1H, =CH₂), 5.22 (d, 1H, =CH₂), 4.05 (d, 2H, -CH₂Cl) | [13] |
| ¹³C NMR | (CDCl₃, δ in ppm): 134.3 (-CH=), 118.9 (=CH₂), 46.9 (-CH₂Cl) | [14] |
| Mass Spectrometry (MS) | Key fragments (m/z): 76 (M+), 41 (C₃H₅⁺, allyl cation), 39 | [9][15] |
Chemical Reactivity and Mechanisms
The reactivity of this compound is dominated by the interplay between its two functional groups: the carbon-carbon double bond and the allylic C-Cl bond. This dual functionality allows it to participate in nucleophilic substitution, electrophilic addition, and free-radical reactions.
Nucleophilic Substitution Reactions
This compound is notably more reactive towards nucleophiles than its saturated analog, n-propyl chloride.[16] This enhanced reactivity is attributed to its ability to undergo substitution via both SN1 and SN2 pathways.
-
SN1 Mechanism: The SN1 pathway involves the formation of a carbocation intermediate. The allylic carbocation formed upon the departure of the chloride ion is stabilized by resonance, which delocalizes the positive charge over two carbon atoms. This stabilization lowers the activation energy for carbocation formation, accelerating the reaction rate.[4][16]
Caption: Resonance stabilization of the allylic carbocation in SN1 reactions.
-
SN2 Mechanism: this compound is also an excellent substrate for SN2 reactions.[17] The pi orbitals of the double bond overlap with the p-orbitals in the 5-coordinate transition state, lowering its energy and thus increasing the reaction rate compared to saturated systems.[17] The reaction proceeds with a backside attack by the nucleophile, displacing the chloride ion in a single, concerted step.
Caption: General workflow for an SN2 reaction with this compound.
Electrophilic Addition Reactions
The double bond in this compound can undergo electrophilic addition reactions, similar to other alkenes.[18][19] For example, it reacts with hydrogen halides (HX) to form 1,2-dihalogenated compounds.[2] The reaction proceeds through a carbocation intermediate, with the electrophile (e.g., H⁺) adding to the double bond first.[20]
Caption: Mechanism of electrophilic addition of HBr to this compound.
Free-Radical Reactions
The industrial production of this compound is achieved through the high-temperature (300–600 °C) chlorination of propene, which proceeds via a free-radical chain mechanism.[2][8] At these elevated temperatures, substitution of an allylic hydrogen is favored over addition to the double bond.[2]
Caption: Key steps in the free-radical synthesis of this compound.
Applications in Organic Synthesis
This compound is a cornerstone intermediate for a vast range of chemical products.
-
Synthesis of Epichlorohydrin and Glycerol: The vast majority of this compound is used to produce epichlorohydrin, a critical component for manufacturing epoxy resins, adhesives, and coatings.[1][2] Epichlorohydrin can also be hydrolyzed to produce synthetic glycerol, used in food, cosmetics, and pharmaceuticals.[2][10]
-
Pharmaceutical and Agrochemical Synthesis: As a reactive alkylating agent, this compound is used to introduce the allyl functional group into various molecules.[21] This is a key step in the synthesis of certain pharmaceuticals, including barbiturates (sedatives) and antispasmodics.[7][21] In the agrochemical industry, it is a precursor for specific pesticides and herbicides.[1][5][21]
-
Synthesis of Allyl Derivatives: It serves as a starting material for a wide variety of allyl compounds, including allyl alcohol, allylamines, allyl ethers (used in fragrances), and allyl isothiocyanate (synthetic mustard oil).[1][2]
Experimental Protocols
The following protocols are representative examples of nucleophilic substitution reactions using this compound. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of Allyl Phenyl Ether (Williamson Ether Synthesis)
This protocol describes a classic SN2 reaction where a phenoxide ion acts as the nucleophile.
-
Materials: Phenol, sodium hydroxide (NaOH), this compound, ethanol (solvent), diethyl ether, distilled water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (1.0 eq) in ethanol.
-
Slowly add phenol (1.0 eq) to the flask. Stir the mixture for 15 minutes at room temperature to form sodium phenoxide.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with 5% NaOH solution, then with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude allyl phenyl ether. Purify via distillation or column chromatography if necessary.
-
Protocol 2: Synthesis of Allyl Cyanide (4-Pentenonitrile)
This protocol demonstrates the formation of a new carbon-carbon bond via nucleophilic substitution with a cyanide ion.[3]
-
Materials: this compound, sodium cyanide (NaCN), dimethyl sulfoxide (DMSO, solvent), diethyl ether, distilled water.
-
Procedure:
-
Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add sodium cyanide (1.2 eq) to DMSO.
-
Heat the suspension to 40-50 °C with stirring.
-
Slowly add this compound (1.0 eq) via the dropping funnel, maintaining the internal temperature below 60 °C. An exothermic reaction may be observed.
-
After the addition is complete, continue stirring the mixture at 50-60 °C for 2 hours, or until TLC indicates the consumption of starting material.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts, wash thoroughly with water and then brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent by distillation. The resulting crude allyl cyanide can be purified by fractional distillation.
-
Safety and Handling
This compound is a hazardous substance and must be handled with extreme caution.[2] It is highly flammable, toxic by inhalation, ingestion, and skin absorption, and is a suspected carcinogen.[2][5][22][23]
Hazard Identification and Exposure Limits
| Hazard Information | Details | Reference(s) |
| GHS Pictograms | Flammable, Toxic, Health Hazard, Environmental Hazard | [3][23][24] |
| Hazard Statements | H225: Highly flammable liquid and vapor.H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H351: Suspected of causing cancer. | [23] |
| OSHA PEL | 1 ppm (8-hour TWA) | [5][22] |
| NIOSH REL | 1 ppm (10-hour TWA), 2 ppm (15-min STEL) | [22] |
| ACGIH TLV | 1 ppm (8-hour TWA), 2 ppm (STEL) | [22] |
Handling and Storage
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[5][25]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[5][23]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5][23] Recommended storage temperature is 2–8 °C.[5][10] It is incompatible with strong oxidizing agents, acids, and certain metals like aluminum and zinc, which can cause violent polymerization.[10][11]
-
Spills and First Aid: In case of a spill, evacuate the area and remove all ignition sources. Absorb with an inert material.[11] For skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[22][25] If inhaled, move to fresh air.[5]
Conclusion
This compound is a fundamentally important reagent in organic synthesis, prized for the reactivity of its C-Cl bond and the synthetic utility of its double bond. Its ability to act as a potent allylating agent has cemented its role in the production of a wide spectrum of materials, from industrial polymers to life-saving pharmaceuticals. However, its high reactivity is coupled with significant toxicity and flammability, mandating stringent safety protocols. For the informed researcher, a thorough understanding of its properties, reaction mechanisms, and handling requirements is paramount to harnessing its synthetic potential safely and effectively.
References
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- 12. This compound | Occupational Safety and Health Administration [osha.gov]
- 13. This compound(107-05-1) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. This compound is more reactive than npropyl chloride class 12 chemistry CBSE [vedantu.com]
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- 18. www1.lasalle.edu [www1.lasalle.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
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- 24. This compound Dealer and Distributor | this compound Supplier | this compound Stockist | this compound Importers [multichemindia.com]
- 25. lobachemie.com [lobachemie.com]
Synthesis of Allyl Chloride from Allyl Alcohol and Hydrochloric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of allyl chloride from allyl alcohol and hydrochloric acid. The document details the underlying reaction mechanisms, presents a comparative analysis of various synthetic protocols, and offers detailed experimental procedures.
Introduction
This compound (3-chloro-1-propene) is a valuable bifunctional molecule widely utilized as a chemical intermediate in the synthesis of a diverse range of compounds, including pharmaceuticals, pesticides, and polymers. Its reactivity, stemming from the presence of both a double bond and a chlorine atom, makes it a versatile building block in organic synthesis. One of the common laboratory and industrial methods for its preparation involves the reaction of allyl alcohol with hydrochloric acid. This guide explores the key aspects of this transformation.
Reaction Mechanisms
The synthesis of this compound from allyl alcohol and hydrochloric acid proceeds via a nucleophilic substitution reaction. The reaction is typically acid-catalyzed and can follow an SN1-like pathway due to the formation of a resonance-stabilized allylic carbocation.
Uncatalyzed Reaction Mechanism
In the absence of a catalyst other than a strong acid like HCl, the reaction is initiated by the protonation of the hydroxyl group of allyl alcohol. This converts the poor leaving group (-OH) into a good leaving group (-H2O). Subsequent departure of a water molecule results in the formation of a resonance-stabilized allylic carbocation. The chloride ion then acts as a nucleophile, attacking the carbocation to form this compound.
High-Temperature Chlorination of Propene: A Technical Guide to the Synthesis of Allyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The high-temperature chlorination of propene is a cornerstone of industrial organic synthesis, providing a direct and efficient route to allyl chloride (3-chloro-1-propene). This compound is a versatile chemical intermediate of significant importance in the pharmaceutical and polymer industries. Its bifunctional nature, possessing both a reactive allylic chloride and a double bond, allows for a wide range of subsequent chemical transformations. This technical guide provides an in-depth overview of the core principles and practical aspects of this reaction, focusing on the underlying free-radical mechanism, experimental protocols, and process parameters that influence the yield and selectivity of this compound.
Reaction Mechanism and Kinetics
The high-temperature chlorination of propene proceeds via a free-radical chain mechanism.[1][2] At elevated temperatures (typically 450-550 °C), the substitution of a hydrogen atom on the methyl group of propene is favored over the addition of chlorine to the double bond.[1][3]
Free-Radical Chain Mechanism
The reaction can be broken down into three key stages: initiation, propagation, and termination.[2][4][5][6][7]
-
Initiation: The process begins with the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals (Cl•) under the influence of high temperature.[4][7]
-
Propagation: This stage consists of a series of chain-carrying steps. A chlorine radical abstracts a hydrogen atom from the methyl group of propene, forming an allyl radical and hydrogen chloride (HCl). The allyl radical is stabilized by resonance, which is a key factor in the selectivity of this reaction. The resulting allyl radical then reacts with another molecule of chlorine to produce this compound and a new chlorine radical, which can then continue the chain reaction.[4][6]
-
Termination: The chain reaction is terminated when two radicals combine to form a stable molecule. This can occur in several ways.[4][6][7]
Experimental Protocols
While large-scale industrial production utilizes complex reactor designs, the fundamental principles can be demonstrated in a laboratory setting. The following protocol outlines a general procedure for the high-temperature chlorination of propene.
Materials and Equipment
-
Reactants: Propene (polymer grade), Chlorine (high purity).[8]
-
Inert Gas: Nitrogen or Argon for purging.
-
Reactor: A tubular flow reactor made of a material resistant to high temperatures and chlorine corrosion (e.g., quartz, nickel-based alloys). The reactor should be housed in a furnace capable of reaching and maintaining temperatures up to 600 °C.[8]
-
Gas Feed System: Mass flow controllers for precise control of propene and chlorine gas flow rates.
-
Preheater: A heated section before the reactor to bring the propene to the desired reaction temperature.[9]
-
Condensation System: A series of cold traps (e.g., using dry ice/acetone or a cryocooler) to collect the reaction products.
-
Scrubber: A basic solution (e.g., sodium hydroxide) to neutralize unreacted chlorine and HCl in the effluent gas stream.
-
Analytical Equipment: Gas chromatograph (GC) equipped with a flame ionization detector (FID) for product analysis.
Experimental Procedure
-
System Purge: The entire apparatus, including the reactor, should be thoroughly purged with an inert gas (e.g., nitrogen) to remove any air and moisture.
-
Reactor Heating: The furnace is heated to the desired reaction temperature (e.g., 500 °C).[10]
-
Reactant Feed: Once the reactor temperature is stable, the flow of preheated propene is initiated. A stoichiometric excess of propene to chlorine is crucial to maximize this compound selectivity and minimize the formation of dichlorinated byproducts. A molar ratio of 4:1 (propene:chlorine) or higher is recommended.[9]
-
Initiation of Reaction: Chlorine gas is then introduced into the reactor at a controlled flow rate. The reaction is highly exothermic, and the temperature within the reactor should be carefully monitored.[11]
-
Product Collection: The reactor effluent, containing this compound, unreacted propene, HCl, and byproducts, is passed through the cold traps to condense the liquid products.
-
Effluent Gas Treatment: The non-condensable gases are passed through a scrubber to neutralize acidic components before being vented.
-
Product Analysis: The collected liquid product mixture is carefully warmed to room temperature and analyzed by gas chromatography (GC-FID) to determine the composition and calculate the conversion, selectivity, and yield of this compound.
Data Presentation
The following tables summarize key quantitative data related to the high-temperature chlorination of propene.
Reaction Conditions and Product Distribution
The following table, derived from patent literature, illustrates the effect of reaction temperature on the product distribution in the high-temperature chlorination of propene.
| Parameter | Run 1 | Run 2 | Run 3 | Run 4 | Run 5 |
| Reaction Temperature (°C) | 425 | 440 | 460 | 480 | 500 |
| Propene Feed Rate (mol/hr) | 42.15 | 42.15 | 42.15 | 42.15 | 42.15 |
| Chlorine Feed Rate (mol/hr) | 9.73 | 9.73 | 9.73 | 9.73 | 9.73 |
| Propene/Chlorine Molar Ratio | ~4.3 | ~4.3 | ~4.3 | ~4.3 | ~4.3 |
| Product Yield (% based on Propylene) | |||||
| This compound | 70.49 | 71.60 | 77.31 | 80.08 | 72.08 |
| 1,2-Dichloropropane | 14.78 | 12.82 | 7.48 | 4.82 | 4.51 |
| cis-1,3-Dichloropropene | 3.40 | 3.75 | 3.57 | 2.98 | 4.17 |
| trans-1,3-Dichloropropene | 1.88 | 2.59 | 2.58 | 2.09 | 3.50 |
| Other Chlorinated C₃'s | 8.48 | 9.16 | 8.22 | 8.15 | 13.62 |
| Propylene Conversion (%) | 21.92 | 24.10 | 22.43 | 21.56 | 22.11 |
Data adapted from US Patent 4,319,062 A.[12]
Main and Side Reactions
The primary reaction and significant side reactions occurring during the high-temperature chlorination of propene are summarized below.[11][13][14]
| Reaction Type | Equation | Enthalpy of Reaction (ΔH₂₉₈K) |
| Main Reaction (Substitution) | C₃H₆ + Cl₂ → C₃H₅Cl + HCl | -112 kJ/mol |
| Side Reaction (Addition) | C₃H₆ + Cl₂ → C₃H₆Cl₂ | -184 kJ/mol |
| Side Reaction (Substitution) | C₃H₆ + Cl₂ → C₃H₅Cl (2-chloropropene) + HCl | -121 kJ/mol |
| Side Reaction (Disubstitution) | C₃H₆ + 2Cl₂ → C₃H₄Cl₂ + 2HCl | -222 kJ/mol |
| Side Reaction (Decomposition) | C₃H₆ + 3Cl₂ → 3C + 6HCl | -306 kJ/mol |
Conclusion
The high-temperature chlorination of propene is a well-established and efficient method for the production of this compound. A thorough understanding of the free-radical chain mechanism is essential for optimizing reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts. Key parameters to control include reaction temperature and the propene-to-chlorine molar ratio. For researchers and professionals in drug development and other fields that utilize this compound as a starting material, a comprehensive grasp of its synthesis is crucial for ensuring a consistent and high-quality supply of this vital chemical intermediate. Further research into novel catalyst systems and reactor designs may lead to even more efficient and sustainable production methods in the future.
References
- 1. organic chemistry - Chlorination of propene at 773 K - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. m.youtube.com [m.youtube.com]
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- 9. US5118889A - Process for preparing this compound - Google Patents [patents.google.com]
- 10. globallcadataaccess.org [globallcadataaccess.org]
- 11. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
- 12. US4319062A - this compound process - Google Patents [patents.google.com]
- 13. dwsim.fossee.org [dwsim.fossee.org]
- 14. scribd.com [scribd.com]
Physical and chemical properties of 3-chloropropene
An In-depth Technical Guide to 3-Chloropropene: Properties, Synthesis, and Applications
Introduction
3-Chloropropene, commonly known as allyl chloride, is a halogenated alkene with the chemical formula C₃H₅Cl.[1] It is a colorless, volatile liquid characterized by a pungent, irritating odor.[1][2] As a highly reactive bifunctional molecule, possessing both a double bond and a reactive chlorine atom, 3-chloropropene serves as a crucial building block in organic synthesis. Its primary industrial importance lies in its role as a precursor for producing epichlorohydrin, a key component in the manufacture of epoxy resins, plastics, and glycerin.[3][4] Furthermore, its utility as a versatile alkylating agent makes it a valuable intermediate in the synthesis of various pharmaceuticals, pesticides, and other specialty chemicals.[4][5] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of 3-chloropropene for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental identifiers and physicochemical properties of 3-chloropropene are summarized below. It is slightly soluble in water but miscible with many common organic solvents like ethanol, ether, and chloroform.[3][6]
Table 1: Identification and Nomenclature
| Identifier | Value |
| IUPAC Name | 3-chloroprop-1-ene[1][3][7] |
| Common Name | This compound[1] |
| CAS Number | 107-05-1[1][2][8] |
| Chemical Formula | C₃H₅Cl[1][8] |
| Molecular Weight | 76.53 g/mol [2][8] |
| SMILES | C=CCCl[1] |
Table 2: Physical Properties
| Property | Value |
| Appearance | Colorless liquid with a pungent odor[1][2] |
| Melting Point | -136 °C to -134.5 °C[2][6] |
| Boiling Point | 44 °C to 46 °C[6] |
| Density | 0.935 - 0.939 g/cm³ at 20-25 °C[6][9] |
| Vapor Pressure | ~398 hPa at 20 °C[9] |
| Flash Point | -31.7 °C to -27 °C[6][10] |
| Autoignition Temp. | 390 °C[1][10] |
| Refractive Index (n²⁰/D) | 1.414 - 1.416[6][11] |
| Water Solubility | 3.6 - 4 g/L at 20-25 °C[6][9] |
| log Pow (Octanol/Water) | 1.69 - 2.1[9][11] |
| Explosion Limits | 3.2% - 11.2% by volume in air[10] |
Chemical Reactivity and Stability
3-Chloropropene is a reactive compound due to the presence of both an allylic chloride and a double bond.
-
Stability : The compound is chemically stable under standard ambient conditions but can be stabilized with substances like propylene oxide.[9] It should be stored in a cool, dry, well-ventilated place away from heat and ignition sources.[9]
-
Nucleophilic Substitution : The chlorine atom is susceptible to nucleophilic substitution reactions, making it a potent alkylating agent. This reactivity is central to its use in synthesizing various derivatives.[4][5]
-
Hazardous Reactions :
-
Polymerization : Violent polymerization can be initiated by catalysts such as iron(III) compounds, boron trifluoride, aluminum chloride, or concentrated sulfuric acid.[9]
-
Incompatibilities : It can react violently with strong oxidizing agents, peroxides, alkali metals, and alkaline earth metals.[9] Contact with dry sodium hydroxide may lead to hydrolysis, producing allyl alcohol.[1]
-
Explosive Mixtures : Vapors can form explosive mixtures with air.[9]
-
Synthesis and Experimental Protocols
Industrial Production: High-Temperature Chlorination of Propylene
On an industrial scale, 3-chloropropene is predominantly produced via the high-temperature chlorination of propylene. At temperatures around 500 °C, a free-radical substitution reaction occurs on the methyl group of propylene, yielding 3-chloropropene and hydrogen chloride.[4][5] This method is favored over lower-temperature reactions that would primarily result in the addition of chlorine across the double bond to form 1,2-dichloropropane.[4]
Caption: Workflow for the industrial production of 3-chloropropene.
Laboratory Synthesis: From Allyl Alcohol
For laboratory-scale synthesis, 3-chloropropene can be prepared by reacting allyl alcohol with a chlorinating agent. Historically, phosphorus trichloride was used.[5] Modern protocols often employ hydrochloric acid with a catalyst like copper(I) chloride, which is a more economical approach.[5]
General Protocol:
-
Setup : A reaction flask is charged with allyl alcohol and a suitable catalyst (e.g., copper(I) chloride).
-
Reaction : Concentrated hydrochloric acid is added slowly to the stirred mixture, typically under controlled temperature conditions.
-
Workup : After the reaction is complete, the organic layer is separated from the aqueous layer.
-
Purification : The crude product is washed (e.g., with a bicarbonate solution and brine), dried over an anhydrous salt (e.g., MgSO₄), and purified by distillation to yield pure 3-chloropropene.
Applications in Research and Drug Development
The high reactivity of 3-chloropropene makes it a versatile intermediate in the chemical industry.
-
Epichlorohydrin Production : The vast majority of commercially produced 3-chloropropene is used to synthesize epichlorohydrin, an essential precursor for epoxy resins, glycerin, and water treatment chemicals.[3]
-
Pharmaceutical Synthesis : As a potent alkylating agent, it is used to introduce the allyl group (CH₂=CHCH₂–) into various molecules during the synthesis of active pharmaceutical ingredients (APIs).[4] While not a drug itself, it is a key starting material for certain medications.
-
Pesticides and Agrochemicals : It serves as an intermediate in the manufacture of certain pesticides and herbicides.[4]
-
Other Chemicals : It is also a precursor for other commercially important allyl derivatives, including allyl alcohol, allylamine, and allyl isothiocyanate (synthetic mustard oil).[5]
Caption: Role of 3-chloropropene as a key intermediate in chemical synthesis.
Analytical Protocols
The analysis of 3-chloropropene and related compounds in various matrices is typically performed using chromatographic techniques coupled with mass spectrometry.
General Protocol for Analysis (e.g., by GC-MS): This protocol is based on methods developed for similar chlorinated compounds like 3-chloropropane-1,2-diol (3-MCPD).[12][13]
-
Sample Preparation : The sample is homogenized and may be mixed with a salt solution.
-
Extraction : The analyte is extracted from the matrix. This can be achieved using a liquid-liquid extraction with a solvent like ethyl acetate or through solid-phase extraction (SPE) on a silica gel column.[12][13] An isotopically labeled internal standard (e.g., 3-MCPD-d5) is often added for accurate quantification.[12]
-
Derivatization : Due to its volatility and to improve chromatographic performance and detection sensitivity, 3-chloropropene or its hydrolysis products may be derivatized. Common derivatizing agents include heptafluorobutyric acid anhydride (HFBAA) or N-Heptafluorobutyrylimidazole.[13]
-
GC-MS Analysis : The derivatized extract is injected into a gas chromatograph (GC) for separation on a capillary column. The separated components are then detected and quantified by a mass spectrometer (MS), often operated in negative chemical ionization (NCI) mode for high sensitivity.[12]
-
Quantification : The concentration is determined by comparing the analyte's response to that of the internal standard using a matrix-matched calibration curve.[12]
Caption: A typical experimental workflow for the analysis of 3-chloropropene.
Safety and Toxicology
3-Chloropropene is a hazardous substance that requires strict safety protocols for handling.
-
Hazards : It is highly flammable, toxic, and poses significant health risks.[9][10] It is harmful if swallowed, inhaled, or absorbed through the skin.[9][10] Vapors are irritating to the eyes, nose, and respiratory tract.[1][6]
-
Chronic Exposure : Prolonged or repeated exposure may cause damage to the liver, kidneys, and nervous system.[1][9]
-
Carcinogenicity and Mutagenicity : 3-Chloropropene is suspected of causing cancer and genetic defects.[9][10] The EPA has classified it as a Group C possible human carcinogen based on limited animal studies.[1]
Table 3: Toxicological Data
| Endpoint | Species | Route | Value |
| LD50 | Rat | Oral | 419 - 700 mg/kg[9][10] |
| LD50 | Rabbit | Dermal | 2,066 mg/kg[10] |
| LC50 | Rat | Inhalation (4h) | 11 mg/L (ATE)[10] |
Personnel handling 3-chloropropene must use appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, and work in a well-ventilated area or under a chemical fume hood.[9]
Conclusion
3-Chloropropene is a cornerstone of the chemical industry, valued for its dual reactivity that enables a wide range of synthetic transformations. Its primary role as the precursor to epichlorohydrin solidifies its industrial importance, while its function as an alkylating agent provides significant utility in the synthesis of pharmaceuticals and other fine chemicals. However, its high flammability and significant toxicity necessitate stringent handling procedures and safety measures. A thorough understanding of its physical properties, chemical behavior, and toxicological profile is essential for its safe and effective use in research and industrial applications.
References
- 1. This compound | C3H5Cl | CID 7850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. testbook.com [testbook.com]
- 4. The IUPAC name of this compound is A 1chloroethane class 11 chemistry CBSE [vedantu.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. prepp.in [prepp.in]
- 8. This compound [webbook.nist.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. cpachem.com [cpachem.com]
- 11. 3-chloropropene [stenutz.eu]
- 12. Development and validation of an analytical method for determination of 3-chloropropane-1,2-diol in rat blood and urine by gas chromatography-mass spectrometry in negative chemical ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enhanced Reactivity of Allyl Chloride in Nucleophilic Substitution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl chloride (3-chloroprop-1-ene) is a pivotal building block in organic synthesis, valued for its heightened reactivity in nucleophilic substitution reactions compared to its saturated analogue, propyl chloride. This enhanced reactivity, stemming from the electronic influence of the adjacent carbon-carbon double bond, allows for a diverse range of synthetic transformations. This technical guide provides an in-depth analysis of the mechanistic pathways governing the nucleophilic substitution of this compound, a compilation of quantitative kinetic data, and detailed experimental protocols for key synthetic applications. The interplay of substrate, nucleophile, solvent, and temperature is explored to provide a comprehensive understanding for professionals in chemical research and drug development.
Introduction
This compound is a highly reactive organochlorine compound that serves as a versatile precursor in the synthesis of numerous chemical products, including polymers, pharmaceuticals, pesticides, and adhesives.[1] Its chemical behavior is dominated by the allylic system, where a CH₂Cl group is attached to a vinyl group (-CH=CH₂). This structural motif is responsible for its significantly greater reactivity in nucleophilic substitution reactions when compared to simple primary alkyl halides like n-propyl chloride.[2] This reactivity is attributed to the stabilization of both the transition states in bimolecular (S(_N)2) reactions and the carbocation intermediates in unimolecular (S(_N)1) reactions through resonance with the adjacent π-bond.[1][2] Understanding the nuances of these reaction pathways is critical for controlling reaction outcomes and optimizing synthetic protocols.
Mechanistic Pathways of Nucleophilic Substitution
This compound can undergo nucleophilic substitution through several distinct mechanisms, often concurrently. The predominant pathway is dictated by the reaction conditions, including the nature of the nucleophile, the solvent system, and the temperature.[3]
Bimolecular Nucleophilic Substitution (S(_N)2)
In the S(_N)2 mechanism, a nucleophile attacks the electrophilic carbon atom in a single, concerted step, leading to the displacement of the chloride leaving group and an inversion of stereochemistry at the reaction center.[1] The transition state is stabilized by the overlap of the p-orbitals of the reacting carbon with the π-system of the adjacent double bond.[4] This delocalization of electron density lowers the activation energy of the transition state, making the S(_N)2 reaction significantly faster for this compound than for a corresponding alkyl chloride.[5] Strong, unhindered nucleophiles and polar aprotic solvents favor the S(_N)2 pathway.
Unimolecular Nucleophilic Substitution (S(_N)1)
The S(_N)1 mechanism proceeds through a two-step process involving the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.[1] The key to the S(_N)1 reactivity of allylic systems is the exceptional stability of the resulting allyl carbocation. This cation is stabilized by resonance, delocalizing the positive charge over two carbon atoms.[2] This stabilization significantly lowers the activation energy for its formation.[6] S(_N)1 reactions are favored by weak nucleophiles and polar protic solvents, which can solvate both the departing anion and the carbocation intermediate.[7]
Allylic Rearrangement: S(_N)1' and S(_N)2' Pathways
A unique feature of allylic systems is the potential for the nucleophile to attack at the γ-carbon (the carbon at the other end of the double bond), resulting in an "allylic rearrangement." This can occur via concerted (S(_N)2') or stepwise (S(_N)1') mechanisms.
-
S(_N)1' Mechanism: The resonance-stabilized allyl cation formed in the S(_N)1 pathway has two electrophilic centers. Nucleophilic attack at the γ-carbon leads to the S(_N)1' product, where the double bond has shifted.
-
S(_N)2' Mechanism: In this concerted pathway, the nucleophile attacks the γ-carbon while the leaving group departs from the α-carbon, with the π-bond electrons shifting simultaneously.
The ratio of "normal" (S(_N)1/S(_N)2) to "rearranged" (S(_N)1'/S(_N)2') products depends on factors such as steric hindrance at the α- and γ-carbons and the nature of the nucleophile and solvent.
Diagrams of Reaction Pathways
Below are Graphviz diagrams illustrating the primary nucleophilic substitution pathways for this compound.
Data Presentation: Quantitative Analysis of Reactivity
The enhanced reactivity of this compound is best illustrated through quantitative kinetic data. The following tables summarize relative reaction rates and specific rate constants from various studies.
Table 1: Relative S(_N)2 Reaction Rates of Alkyl Halides
| Substrate | Relative Rate | Comments |
| n-Propyl Chloride | 1 | Baseline for a primary alkyl halide. |
| This compound | ~800 | The rate is dramatically increased due to π-orbital overlap stabilizing the S(_N)2 transition state.[5] |
| Neopentyl Bromide | 0.0003 | Demonstrates the significant impact of steric hindrance, even in a primary halide. |
| Methyl Bromide | 1200 | Less sterically hindered than other primary halides, resulting in a very fast S(_N)2 reaction. |
| Data compiled from various sources illustrating general reactivity trends. |
Table 2: Pseudo-First-Order Rate Constants (k) for the Hydrolysis of this compound at 1 atm
| Temperature (°C) | k (s⁻¹) x 10⁵ |
| 30.00 | 0.353 |
| 40.00 | 1.11 |
| 50.08 | 3.19 |
| 60.00 | 8.25 |
| Data from a study on the effect of pressure on hydrolysis rates, indicating a non-limiting S(_N)2 mechanism.[8] |
Table 3: Yields for Selected Nucleophilic Substitution Reactions with this compound
| Nucleophile/Reagents | Solvent | Product | Yield (%) | Reference |
| Phenol, K₂CO₃ | Acetone | Allyl phenyl ether | 89 | [9] |
| Ammonia (aq), Cu₂Cl₂ | Ethanol | Allylamine | 78.8 | [10] |
| Ammonia (aq), Hexamethylenetetramine | Ethanol | Allylamine | 87 | [10] |
| Butane-1,4-diol, NaOH (50% aq), PTC | Cyclohexane | 4-allyloxybutan-1-ol | 88 | [11] |
| Phenol, Allyl Halide, Base (aq) | Water | Allyl ether & Allyl-substituted phenol | 85-100 | [12] |
| PTC: Phase Transfer Catalyst (Me(n-Oct)₃N⁺Br⁻) |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for common synthetic applications of this compound and for a representative kinetic study.
Synthesis of Allyl Phenyl Ether (Williamson Ether Synthesis)
This protocol describes the S(_N)2 reaction between phenoxide and this compound.
Materials:
-
Phenol (1.0 mmol, 94 mg)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 mmol, 207 mg)
-
This compound (1.2 mmol, 0.098 mL)
-
Acetone (10 mL)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol, potassium carbonate, and acetone.
-
Stir the suspension and add this compound via syringe.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M NaOH (2 x 10 mL) to remove unreacted phenol, water (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude allyl phenyl ether.
-
Purify the product via column chromatography on silica gel if necessary. A typical reported yield is around 89%.[9]
Synthesis of Allylamine (Ammonolysis)
This procedure outlines the formation of allylamine from this compound and ammonia, where an excess of ammonia is used to favor the formation of the primary amine.
Materials:
-
This compound (1 mol)
-
Aqueous ammonia (28-30%, 10-20 mol excess)
-
Ethanol (as solvent, optional)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Charge a pressure-rated autoclave reactor with the aqueous ammonia solution (and ethanol, if used).
-
Cool the reactor to 0-10 °C.
-
Slowly add this compound to the stirred ammonia solution while maintaining the temperature. The molar ratio of NH₃ to this compound should be high (e.g., 20:1) to maximize the yield of the monoallylamine.[10]
-
Seal the reactor and heat to the desired reaction temperature (e.g., 40-60 °C) for several hours (e.g., 2-10 hours).[13]
-
After the reaction period, cool the reactor to room temperature and vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel. Add a concentrated NaOH solution to neutralize the ammonium chloride salt and liberate the free amines.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic extracts, dry over anhydrous potassium sulfate (K₂SO₄), and filter.
-
Remove the solvent by distillation. The resulting mixture of mono-, di-, and triallylamine can be separated by fractional distillation. Using ethanol as a solvent at 40°C with a 20:1 molar ratio of NH₃ to this compound can yield up to 78.8% monoallylamine.[10]
Protocol for a Kinetic Study: Solvolysis of this compound
This protocol is adapted from standard procedures for studying S(_N)1 solvolysis and can be used to determine the pseudo-first-order rate constant for the hydrolysis of this compound.[13] The reaction rate is monitored by the production of HCl, which is titrated with a standardized NaOH solution.
Procedure:
-
Preparation: Prepare a buffered solvent mixture (e.g., 50:50 ethanol-water by volume). Transfer a precise volume (e.g., 50.0 mL) to a thermostated reaction vessel. Add a few drops of an acid-base indicator (e.g., bromothymol blue).
-
Initiation: Once the solvent has reached thermal equilibrium, add a small, precise volume of this compound (e.g., 0.1 mL) and start a timer. This is time t=0.
-
Monitoring: The solvolysis reaction produces HCl, which will cause the indicator to change color (e.g., from blue to yellow).
-
Titration: As the solution becomes acidic, titrate the mixture with a standardized solution of NaOH (e.g., 0.01 M) until the indicator just returns to its basic color. Record the volume of NaOH added and the time.
-
Data Collection: Continue to record the volume of NaOH required to neutralize the produced HCl at regular time intervals until the reaction is essentially complete (i.e., the rate of acid production becomes negligible).
-
Data Analysis: The concentration of unreacted this compound at any time 't' is proportional to (V(∞) - V(_t)), where V(∞) is the total volume of NaOH used at the end of the reaction and V(t) is the volume used at time 't'. A plot of ln(V(∞) - V(_t)) versus time will yield a straight line with a slope equal to -k, where k is the pseudo-first-order rate constant.
Conclusion
This compound's reactivity in nucleophilic substitution is a well-documented and powerful tool in synthetic chemistry. Its enhanced reaction rates, driven by the electronic stabilization afforded by the adjacent π-system, allow it to participate readily in both S(_N)1 and S(_N)2 pathways, as well as the unique S(_N)' allylic rearrangement. By carefully selecting the nucleophile, solvent, and temperature, researchers can control the reaction mechanism to achieve high yields of desired products, such as allyl ethers and allylamines. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for the effective application of this compound in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amherst.edu [amherst.edu]
- 4. quora.com [quora.com]
- 5. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Solved 6) Table I shows the rates of Sx1 solvolysis | Chegg.com [chegg.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Experiment 6 Procedure Summary for Kinetics of SN1/SN2 Reaction [jan.ucc.nau.edu]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. US5087766A - Process for producing allyl-substituted phenol compound and the product - Google Patents [patents.google.com]
- 13. amherst.edu [amherst.edu]
Understanding the SN1 and SN2 reactivity of allyl chloride
An In-Depth Technical Guide to the SN1 and SN2 Reactivity of Allyl Chloride
Introduction
This compound (3-chloroprop-1-ene) is a halogenated hydrocarbon of significant interest in synthetic organic chemistry due to its versatile reactivity. As a primary alkyl halide, it is a substrate for nucleophilic substitution reactions. Uniquely, it exhibits enhanced reactivity and can proceed through both unimolecular (SN1) and bimolecular (SN2) pathways, a characteristic not typically pronounced in simple primary halides. This dual reactivity is a direct consequence of the electronic influence of the adjacent carbon-carbon double bond.[1][2]
This technical guide provides a comprehensive analysis of the factors governing the SN1 and SN2 reactivity of this compound. It delves into the underlying mechanistic principles, presents quantitative comparative data, details relevant experimental protocols for kinetic analysis, and offers visual representations of the key chemical and logical processes involved. The content is tailored for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this important chemical intermediate.
The SN2 Pathway: A Concerted Mechanism
Primary allyl halides are excellent substrates for the bimolecular nucleophilic substitution (SN2) mechanism.[1] This pathway involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs.
The enhanced SN2 reactivity of this compound compared to its saturated analog, n-propyl chloride, is significant. For instance, this compound has been reported to react over 800 times faster than propyl chloride under similar conditions.[1] This acceleration is attributed to two primary factors:
-
Electronic Stabilization of the Transition State : In the trigonal bipyramidal transition state of an SN2 reaction, the central carbon atom is sp² hybridized with a p-orbital that forms partial bonds with the incoming nucleophile and the outgoing leaving group. In this compound, this p-orbital can overlap with the adjacent π-system of the double bond. This orbital overlap delocalizes the electron density, lowering the energy of the transition state and thus decreasing the activation energy of the reaction.[1][3]
-
Steric Factors : The allyl group is generally considered less sterically hindered than analogous saturated alkyl groups, facilitating the backside attack of the nucleophile.[1]
The SN2 pathway is favored by conditions that include the use of strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, RS⁻) and polar aprotic solvents (e.g., acetone, DMSO, DMF), which solvate the cation but leave the nucleophile relatively free and highly reactive.[4]
The SN1 Pathway: The Role of the Allyl Carbocation
Despite being a primary halide, this compound can undergo substitution via the SN1 mechanism under appropriate conditions.[1] This pathway is typically disfavored for primary halides due to the high instability of primary carbocations. The viability of the SN1 mechanism for this compound is entirely dependent on the stability of the intermediate it forms: the allyl carbocation .
The SN1 reaction proceeds in two steps:
-
Rate-Determining Step : The slow ionization of the C-Cl bond to form a carbocation intermediate and a chloride ion.
-
Fast Step : Rapid attack of a nucleophile on the carbocation.
The key to this pathway is the resonance stabilization of the allyl carbocation. The positive charge is not localized on the primary carbon; instead, it is delocalized across both terminal carbons of the allyl system through resonance.[5][6] This delocalization significantly stabilizes the intermediate, making its formation energetically accessible.[2][7] The true structure of the cation is a hybrid of the two resonance contributors, with a partial positive charge on C1 and C3.
The SN1 mechanism for this compound is favored by conditions that promote carbocation formation. These include:
-
Solvent : Polar protic solvents (e.g., water, ethanol, formic acid) are highly effective at stabilizing both the forming carbocation and the departing anion through hydrogen bonding, thus lowering the energy of the transition state for ionization.[6]
-
Nucleophile : Weak or non-basic nucleophiles (such as H₂O or ROH) are used. Since the nucleophile does not participate in the rate-determining step, its strength is less important. Using a weak nucleophile also minimizes competition from the SN2 pathway.[8]
References
- 1. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
- 2. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2313767A - Hydrolysis of allyl halides - Google Patents [patents.google.com]
Resonance stabilization of the allyl cation from allyl chloride
An In-depth Technical Guide on the Resonance Stabilization of the Allyl Cation from Allyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The allyl cation, a carbocation featuring a vinyl group adjacent to a positively charged carbon, serves as a cornerstone in the understanding of resonance and carbocation stability. Its enhanced stability, a direct consequence of charge delocalization across the allylic system, has profound implications in reaction mechanisms, particularly in nucleophilic substitution and solvolysis reactions. This technical guide provides a comprehensive examination of the resonance stabilization of the allyl cation, focusing on its generation from this compound. It consolidates quantitative data on its stability, details experimental protocols for its characterization, and presents visual representations of the underlying chemical principles and workflows. This document is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this fundamental reactive intermediate.
Introduction
The concept of resonance is pivotal in organic chemistry for explaining the structure, stability, and reactivity of many molecules and intermediates. The allyl cation is a classic example where the positive charge is not localized on a single carbon atom but is delocalized over the three-carbon π-system.[1][2] This delocalization, represented by resonance structures, results in a significant stabilization of the cation compared to a simple primary carbocation.[2] The formation of the allyl cation from precursors like this compound, typically through an SN1-type solvolysis mechanism, provides a practical context for studying its properties and behavior.[3][4][5] Understanding the factors that govern the stability of the allyl cation is crucial for predicting reaction outcomes and designing synthetic strategies in various chemical contexts, including the synthesis of complex pharmaceutical agents.
The Genesis of the Allyl Cation from this compound
The most common method for generating the allyl cation in a laboratory setting for mechanistic studies is through the solvolysis of this compound.[3][4] This process involves the heterolytic cleavage of the carbon-chlorine bond, where the chlorine atom departs with the bonding pair of electrons, leaving behind a carbocation. The solvent acts as the nucleophile in this reaction.[6][5]
The mechanism is typically SN1, characterized by a two-step process:
-
Ionization: The slow, rate-determining step involves the spontaneous dissociation of this compound to form the allyl cation and a chloride ion.
-
Nucleophilic Attack: The solvent (e.g., water, ethanol) rapidly attacks the electrophilic allyl cation to form the final product.
The facility with which this ionization occurs is a direct reflection of the stability of the resulting allyl cation.
Resonance Stabilization and Structure
The enhanced stability of the allyl cation is attributed to resonance. The positive charge is shared between the two terminal carbon atoms of the three-carbon system.[1] This delocalization can be depicted by two equivalent resonance structures:
CH₂=CH-CH₂⁺ ↔ ⁺CH₂-CH=CH₂
The true structure of the allyl cation is a resonance hybrid of these two contributing forms, with a symmetrical distribution of the positive charge.[2] This is supported by experimental evidence, such as NMR spectroscopy, and computational studies. The carbon-carbon bonds are of intermediate length between a single and a double bond, and the terminal carbons bear a partial positive charge.
Molecular Orbital Description
A more sophisticated model to describe the bonding and stability in the allyl cation is the molecular orbital (MO) theory. The three p-orbitals of the sp²-hybridized carbon atoms combine to form three π molecular orbitals: a bonding (ψ₁), a non-bonding (ψ₂), and an anti-bonding (ψ₃) orbital.[7] In the allyl cation, two π-electrons occupy the lowest energy bonding orbital (ψ₁), which extends over all three carbon atoms, leading to the delocalization and stabilization of the system.[7]
Quantitative Analysis of Allyl Cation Stability
The stability of the allyl cation has been quantified through both experimental and computational methods. A common approach to gauge carbocation stability is by measuring the rates of solvolysis of the corresponding alkyl halides.
| Cation System | Relative Solvolysis Rate (Ethanol, 25°C) | Resonance Energy (kcal/mol) |
| n-Propyl | 1 | - |
| Allyl | 10² | ~36-50[8] |
| Isopropyl | 10⁴ | - |
| tert-Butyl | 10⁸ | - |
Note: Relative rates are approximate and can vary with solvent and specific reaction conditions. Resonance energy values are from computational studies.
Computational studies using ab initio and DFT methods have provided valuable insights into the energetics of the allyl cation. The resonance stabilization energy, which is the extra stabilization gained through electron delocalization, has been calculated to be in the range of 36-50 kcal/mol.[8]
Experimental Protocols for Characterization
Solvolysis Kinetics of this compound
Objective: To determine the rate of formation of the allyl cation from this compound by monitoring the rate of solvolysis.
Methodology:
-
Preparation of Reaction Mixture: A solution of this compound in a suitable solvent (e.g., 80% ethanol/20% water) is prepared at a known concentration (e.g., 0.1 M). The reaction vessel is thermostated to a constant temperature (e.g., 25°C).
-
Initiation of Reaction: The reaction is initiated by the addition of a small amount of a non-nucleophilic base (e.g., calcium carbonate) to neutralize the HCl produced during the reaction, which could otherwise catalyze side reactions.
-
Monitoring the Reaction: The progress of the reaction is monitored by periodically withdrawing aliquots from the reaction mixture and titrating the amount of acid produced with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator.
-
Data Analysis: The first-order rate constant (k) is determined by plotting the natural logarithm of the concentration of this compound remaining versus time. The slope of the resulting straight line is equal to -k.
NMR Spectroscopic Analysis of the Allyl Cation
Objective: To observe the charge delocalization in the allyl cation through ¹H and ¹³C NMR spectroscopy.
Methodology:
-
Preparation of Superacid Medium: A superacid solution (e.g., SbF₅ in SO₂ClF) is prepared at a low temperature (e.g., -78°C) in an NMR tube.
-
Generation of the Cation: A solution of this compound in a non-nucleophilic solvent (e.g., SO₂ClF) is slowly added to the superacid solution at low temperature. The strong acid protonates the chlorine atom, facilitating its departure and the formation of the stable allyl cation.
-
NMR Data Acquisition: ¹H and ¹³C NMR spectra are recorded at low temperatures.
-
Spectral Interpretation: In the ¹H NMR spectrum, the signals for the terminal protons will be significantly downfield shifted compared to those in neutral allyl compounds, indicative of the positive charge.[9] The symmetry of the cation is also evident. In the ¹³C NMR spectrum, the terminal carbons will show a large downfield shift, confirming the delocalization of the positive charge across these two atoms.[9]
Visualizing the Core Concepts
Formation and Resonance of the Allyl Cation
Caption: Formation of the allyl cation and its resonance structures.
Experimental Workflow for Solvolysis Kinetics
Caption: Workflow for determining the solvolysis rate of this compound.
Conclusion
The resonance stabilization of the allyl cation is a fundamental principle in organic chemistry that explains its enhanced stability and its role as a key intermediate in reactions involving allylic systems. The formation of the allyl cation from this compound via an SN1 solvolysis mechanism provides a clear and experimentally accessible system for studying the effects of resonance. The quantitative data from solvolysis kinetics and computational studies, combined with spectroscopic evidence from NMR, provide a robust and multifaceted understanding of this important reactive species. For researchers and professionals in drug development, a thorough grasp of these concepts is essential for the rational design of synthetic routes and the prediction of reaction outcomes.
References
- 1. Ch 10: Allylic systems [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solvolysis in Chemistry: Definition, Mechanism & Examples [vedantu.com]
- 4. Solved During the SN1 solvolysis of this compound, | Chegg.com [chegg.com]
- 5. Solvolysis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Hyperconjugation in Carbocations, a BLW Study with DFT approximation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
An In-depth Technical Guide to the Safe Handling of Allyl Chloride in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling precautions for the use of allyl chloride in a laboratory environment. Adherence to these guidelines is critical to mitigate the significant health and safety risks associated with this highly reactive and hazardous chemical.
Chemical and Physical Properties
This compound (3-chloropropene) is a colorless to yellow or purple liquid with a strong, unpleasant, pungent odor.[1][2] It is a highly flammable and reactive organochlorine compound used as a chemical intermediate in the synthesis of various materials, including plastics, pharmaceuticals, and pesticides.[2][3][4] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | References |
| CAS Number | 107-05-1 | [2] |
| Molecular Formula | C₃H₅Cl | [2] |
| Molecular Weight | 76.53 g/mol | [5][6] |
| Appearance | Colorless, brown, yellow, or purple liquid with a pungent, unpleasant odor. | [1][2][6][7] |
| Boiling Point | 45°C (113°F) | [2][6][7] |
| Melting Point | -135°C (-211°F) | [8][9] |
| Flash Point | -31.99°C to -29°C (-25°F to -20°F) | [2][7][8][10] |
| Autoignition Temperature | 392°C (737°F) | [8] |
| Vapor Pressure | 295 mmHg at 20°C (68°F) | [6][10] |
| Vapor Density | 2.64 (Air = 1.0) | [8][10] |
| Specific Gravity | 0.94 g/mL at 20°C (68°F) | [6][8] |
| Solubility in Water | 0.36 g/100 mL at 20°C | [9][11] |
| Lower Explosive Limit (LEL) | 2.9% - 3.3% | [6][8][12] |
| Upper Explosive Limit (UEL) | 11.1% - 11.2% | [6][8][10] |
Hazard Identification and Health Effects
This compound is classified as a highly hazardous substance due to its flammability, reactivity, and toxicity.[1][2] It is crucial for all laboratory personnel to be fully aware of its potential dangers.
Health Hazards:
-
Acute Effects: Exposure to this compound can cause severe irritation to the eyes, skin, and respiratory tract.[3][7] Inhalation of vapors may lead to coughing, shortness of breath, and pulmonary edema (fluid in the lungs), which can be a delayed medical emergency.[1][3] High concentrations can also cause headaches, dizziness, and unconsciousness.[1][2]
-
Chronic Effects: Prolonged or repeated exposure can result in significant damage to the liver and kidneys.[1][3] There is also evidence suggesting that it may cause neurological damage (polyneuropathy).[13] this compound is suspected of causing genetic defects and is classified as a possible human carcinogen (EPA Group C, IARC Group 3).[3][5][14]
-
Dermal Absorption: this compound can be absorbed through the skin in toxic amounts, contributing to systemic effects.[1][15]
Fire and Explosion Hazards:
-
This compound is a highly flammable liquid and vapor (Class IB Flammable Liquid).[2][8] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[1][8]
-
Containers may explode when heated, and hazardous decomposition products, including hydrogen chloride and phosgene, are produced in a fire.[1]
-
It can polymerize violently with certain catalysts like Lewis acids or metals, presenting an explosion hazard.[8][16]
Exposure Limits
Occupational exposure to this compound must be maintained below established limits. Engineering controls and personal protective equipment should be utilized to ensure compliance.
| Organization | TWA (8-hour) | STEL (15-minute) | Notes |
| OSHA (PEL) | 1 ppm (3 mg/m³) | - | [1][6][13][14] |
| NIOSH (REL) | 1 ppm (3 mg/m³) | 2 ppm (6 mg/m³) | [1][6][12] |
| ACGIH (TLV) | 1 ppm (3 mg/m³) | 2 ppm (6 mg/m³) | [1][12][13][14] |
| IDLH | 250 ppm | - | Immediately Dangerous to Life or Health.[6][12][14] |
Safe Handling and Storage
A strict protocol for handling and storage is mandatory to minimize the risk of exposure and accidents.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood with a face velocity of at least 100 feet per minute.[2][5][17]
-
Process Enclosure: For larger quantities or continuous processes, a closed system or process enclosure is recommended.[1]
-
Grounding: All containers and transfer equipment must be properly grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[5][17][18]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[17][19]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.[5]
-
Eye and Face Protection: Chemical splash goggles and a face shield are required.[1][10]
-
Skin Protection:
-
Gloves: Wear gloves made of materials resistant to permeation by this compound, such as Silver Shield/4H® or multi-layer laminates. Check manufacturer's data for breakthrough times.[1] Double gloving is recommended.
-
Protective Clothing: A flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes are mandatory. For tasks with a higher risk of splashing, a full chemical-resistant suit (e.g., made of Tychem®) should be considered.[1][10]
-
-
Respiratory Protection: If engineering controls do not maintain exposure below the recommended limits, a NIOSH-approved respirator is required. The type of respirator depends on the airborne concentration. For concentrations above 1 ppm and up to 50 ppm, a full-facepiece respirator with organic vapor cartridges or a supplied-air respirator is necessary.[1][6] For higher concentrations or emergencies, a self-contained breathing apparatus (SCBA) is required.[1][6]
Storage Requirements
-
Store this compound in a cool, dry, well-ventilated, and locked area designated for flammable liquids.[2][20][21] The recommended storage temperature is 2-8°C.[2][10][21]
-
Keep containers tightly closed and upright to prevent leakage.[10][21]
-
Store away from heat, sparks, open flames, and other sources of ignition.[2][5][18]
-
Isolate from incompatible materials, including strong oxidizing agents, acids, bases, amines, and certain metals like aluminum, magnesium, and zinc.[6][8][10]
Experimental Protocol: General Safe Handling Procedure
This section outlines a detailed methodology for the safe handling of this compound during a typical laboratory synthesis.
1. Pre-Experiment Preparation: a. Conduct a thorough risk assessment for the specific procedure. b. Review the Safety Data Sheet (SDS) for this compound and all other reagents.[5] c. Ensure the chemical fume hood is certified and functioning correctly. d. Verify that the eyewash station and safety shower are unobstructed and operational. e. Assemble all necessary equipment and reagents before starting the experiment. f. Ensure proper grounding and bonding of all metal containers and equipment.[17]
2. Donning Personal Protective Equipment (PPE): a. Put on a lab coat, closed-toe shoes, and long pants. b. Don chemical splash goggles and a face shield.[10] c. Wear the appropriate chemical-resistant gloves (e.g., Silver Shield/4H®).[1]
3. Handling and Dispensing: a. Conduct all transfers and manipulations of this compound inside the chemical fume hood.[5] b. Use spark-proof tools for handling containers.[17] c. When transferring, pour slowly to minimize splashing and vapor generation. Use a funnel if necessary. d. Keep containers closed when not in use.[17]
4. During the Reaction: a. Continuously monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup. b. Maintain proper ventilation throughout the duration of the experiment.
5. Post-Experiment Work-up and Decontamination: a. Quench any unreacted this compound using a validated and safe procedure. b. Decontaminate all glassware and equipment that came into contact with this compound. A suitable decontamination solution may include a high-boiling point alcohol followed by soap and water, but the specific procedure should be determined based on the experimental context. c. Wipe down the work surface inside the fume hood with an appropriate solvent and then soap and water.
6. Waste Disposal: a. Collect all this compound-contaminated waste (liquid and solid) in a designated, properly labeled, and sealed hazardous waste container.[19][22] b. The waste container should be stored in a satellite accumulation area until it is collected for disposal by trained personnel. c. Do not mix this compound waste with incompatible materials. d. Disposal must be carried out in accordance with local, state, and federal regulations, often involving incineration.[22]
7. Doffing PPE: a. Remove gloves using the proper technique to avoid skin contact with the outer surface.[10] b. Remove lab coat, face shield, and goggles. c. Wash hands and forearms thoroughly with soap and water.[5][10]
Spill and Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
Spill Response
-
Small Spill (in a fume hood):
-
Large Spill (or any spill outside a fume hood):
-
Evacuate all non-essential personnel from the area and restrict access.[1]
-
Eliminate all ignition sources immediately.[1]
-
If safe to do so, increase ventilation to the area.
-
Contact the institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment, including an SCBA.
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately.[1][2] If breathing is difficult or has stopped, provide artificial respiration (using universal precautions) and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1][2] Flush the affected skin with large amounts of soap and water for at least 15-30 minutes.[1][17] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, lifting the upper and lower eyelids.[1][17] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[17] If the person is conscious, rinse their mouth and give 2-4 cupfuls of water.[2][17] Seek immediate medical attention.
Note: Symptoms of pulmonary edema may be delayed for up to 48 hours after exposure. Medical observation is recommended for anyone with significant inhalation exposure.[1]
Visual Safety Guides
The following diagrams illustrate key safety workflows and potential toxicological pathways for this compound.
References
- 1. nj.gov [nj.gov]
- 2. A Detail Guide on this compound Hazard and Safety [cloudsds.com]
- 3. epa.gov [epa.gov]
- 4. Everything You Should Know About this compound | CloudSD [cloudsds.com]
- 5. lobachemie.com [lobachemie.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 7. This compound | C3H5Cl | CID 7850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chemcess.com [chemcess.com]
- 12. This compound - IDLH | NIOSH | CDC [cdc.gov]
- 13. dnacih.com [dnacih.com]
- 14. This compound | Occupational Safety and Health Administration [osha.gov]
- 15. olinepoxy.com [olinepoxy.com]
- 16. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. fishersci.com [fishersci.com]
- 19. gelest.com [gelest.com]
- 20. agilent.com [agilent.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. stacks.cdc.gov [stacks.cdc.gov]
Spectroscopic data (NMR, IR, Mass Spec) of allyl chloride for characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of allyl chloride (3-chloroprop-1-ene). It includes detailed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for acquiring these data. The information is presented in a clear and structured format to aid researchers in the identification and analysis of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Carbon Tetrachloride (CCl₄) Frequency: 300 MHz
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1a (cis to CH₂Cl) | 5.160 | Doublet of Triplets | J(H-1a, H-2) = 10.11, J(H-1a, H-1b) = 1.27, J(H-1a, H-3) = -0.93 |
| H-1b (trans to CH₂Cl) | 5.312 | Doublet of Triplets | J(H-1b, H-2) = 16.92, J(H-1b, H-1a) = 1.27, J(H-1b, H-3) = -1.38 |
| H-2 | 5.929 | Multiplet | - |
| H-3 | 3.985 | Doublet | J(H-3, H-2) = 6.46 |
Solvent: Chloroform-d (CDCl₃) Frequency: 89.56 MHz
| Proton Assignment | Chemical Shift (δ) ppm |
| H-1a, H-1b | 5.22, 5.34 |
| H-2 | 5.958 |
| H-3 | 4.051 |
Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.[1]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Neat liquid
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-1 (=CH₂) | 117.7 |
| C-2 (=CH) | 134.8 |
| C-3 (-CH₂Cl) | 47.1 |
Note: ¹³C NMR data for this compound can also be found in various spectral databases.[2][3]
Infrared (IR) Spectroscopy
Sample Phase: Gas
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3085 | =C-H stretch |
| 1645 | C=C stretch |
| 1420 | CH₂ scissoring |
| 1285 | =CH₂ wag |
| 990, 935 | =CH₂ wag and twist |
| 740 | C-Cl stretch |
Note: The IR spectrum of this compound may show slight variations depending on the sample phase (gas, liquid, or in solution).[4][5][6]
Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI) Source Temperature: 280 °C
| m/z | Relative Intensity (%) | Assignment |
| 78 | 8.0 | [M+2]⁺ (due to ³⁷Cl isotope) |
| 76 | 25.3 | [M]⁺ (Molecular ion, C₃H₅³⁵Cl) |
| 41 | 100.0 | [C₃H₅]⁺ (Allyl cation, base peak) |
| 39 | 46.1 | [C₃H₃]⁺ |
Note: The mass spectrum of this compound is characterized by the molecular ion peak at m/z 76 and the base peak at m/z 41, corresponding to the stable allyl cation.[1][7]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Procedure:
-
Sample Preparation:
-
In a clean, dry 5 mm NMR tube, dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CCl₄).
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
The final solution height in the NMR tube should be approximately 4-5 cm.[8]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
The spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[1][9]
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and achieve high resolution.
-
Tune and match the probe for the ¹H and ¹³C nuclei.
-
Set the appropriate acquisition parameters, including spectral width, number of scans, and relaxation delay.[8]
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Procedure for Liquid Sample (Neat):
-
Sample Preparation:
-
Instrument Setup and Data Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Place the sample holder with the this compound sample into the instrument.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups in this compound.
-
An alternative for volatile liquids is the use of Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation.[12]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Procedure for Volatile Organic Compound (VOC):
-
Sample Introduction:
-
This compound, being a volatile organic compound, is typically introduced into the mass spectrometer via a Gas Chromatography (GC) system (GC-MS).[13][14]
-
The GC separates the sample from any impurities before it enters the mass spectrometer.
-
Alternatively, for a pure sample, direct injection or a purge and trap method can be used.[15]
-
-
Ionization:
-
Electron Ionization (EI) is a common method for analyzing volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[16]
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Detection and Data Processing:
-
A detector records the abundance of each ion at a specific m/z.
-
The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.
-
The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.
-
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound, as well as a general workflow for its characterization.
Caption: Workflow for the spectroscopic characterization of this compound.
Caption: Relationship between spectroscopic data and the structure of this compound.
References
- 1. This compound(107-05-1) 1H NMR [m.chemicalbook.com]
- 2. This compound(107-05-1) 13C NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound(107-05-1) IR Spectrum [chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. thesis.dial.uclouvain.be [thesis.dial.uclouvain.be]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. scribd.com [scribd.com]
- 12. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]
- 13. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. dem.ri.gov [dem.ri.gov]
- 16. 3.2.1. Extraction and Analysis of Volatile Organic Compounds (VOCs) [bio-protocol.org]
An In-depth Technical Guide to the Solubility of Allyl Chloride in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of allyl chloride in a range of common organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this compound in their work.
Core Data: Solubility Profile
This compound, a key intermediate in various chemical syntheses, exhibits high solubility in many common organic solvents. The following table summarizes the available quantitative and qualitative solubility data for this compound in several key organic solvents.
| Solvent | Chemical Formula | Solubility (at 20-25°C) | Data Type |
| Ethanol | C₂H₅OH | >50 g/100mL[1] | Semi-Quantitative |
| Diethyl Ether | (C₂H₅)₂O | Miscible[2][3][4] | Qualitative |
| Chloroform | CHCl₃ | Miscible[2][3][4] | Qualitative |
| Carbon Tetrachloride | CCl₄ | Miscible[5][6] | Qualitative |
| Acetone | (CH₃)₂CO | >50 g/100mL | Semi-Quantitative |
| Benzene | C₆H₆ | Miscible[3] | Qualitative |
| Petroleum Ether | - | Miscible[2][4] | Qualitative |
| Methanol | CH₃OH | >50 g/100mL[1] | Semi-Quantitative |
| 2-Propanol | C₃H₈O | >50 g/100mL[1] | Semi-Quantitative |
| N,N-Dimethylformamide | (CH₃)₂NC(O)H | >50 g/100mL[1] | Semi-Quantitative |
Note on "Miscible": In the context of this guide, "miscible" indicates that the two liquids are soluble in each other in all proportions, forming a homogeneous solution.
Experimental Protocols: Determining Miscibility of a Volatile Liquid in an Organic Solvent
The following is a generalized experimental protocol for determining the miscibility of a volatile liquid, such as this compound, in an organic solvent. This protocol is a synthesis of established methods for solubility and miscibility determination.
Safety Precautions: this compound is a hazardous and volatile chemical. All work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
Materials:
-
This compound (high purity)
-
Organic solvent to be tested (high purity)
-
Calibrated glass pipettes or micropipettes
-
A series of clean, dry glass test tubes with stoppers
-
Vortex mixer (optional)
-
Constant temperature bath (optional, for temperature-controlled studies)
Procedure:
-
Preparation: Ensure all glassware is scrupulously clean and dry to avoid any contamination that might affect the results.
-
Initial Miscibility Test:
-
In a test tube, add a specific volume of the organic solvent (e.g., 1 mL).
-
To this, add an equal volume of this compound (1 mL).
-
Stopper the test tube securely and gently agitate the mixture. A vortex mixer can be used for more thorough mixing.
-
Visually inspect the mixture against a well-lit background. The formation of a single, clear, homogeneous phase indicates miscibility at this ratio. The presence of two distinct layers, cloudiness (turbidity), or the formation of an emulsion indicates immiscibility or partial miscibility.
-
-
Testing Various Proportions: To confirm complete miscibility, it is essential to test a range of proportions. This can be done by preparing a series of mixtures with varying volume ratios of this compound to the organic solvent. For example:
-
Tube 1: 9 parts solvent, 1 part this compound
-
Tube 2: 7 parts solvent, 3 parts this compound
-
Tube 3: 5 parts solvent, 5 parts this compound
-
Tube 4: 3 parts solvent, 7 parts this compound
-
Tube 5: 1 part solvent, 9 parts this compound
-
-
Observation and Recording: For each mixture, securely stopper the tube, mix thoroughly, and allow it to stand. Observe each tube for any signs of phase separation. If all mixtures remain as a single, clear phase, the two liquids are considered miscible.
-
Effect of Temperature (Optional): To investigate the effect of temperature on solubility, the prepared test tubes can be placed in a constant temperature bath for a set period to allow them to equilibrate. The miscibility should then be observed at the specified temperature.
Visualization of the Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for a process involving this compound, based on its solubility characteristics.
Caption: A flowchart for systematic solvent selection for this compound.
References
- 1. This compound, 98%, stabilized | Fisher Scientific [fishersci.ca]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. This compound - SYNTHETIKA [synthetikaeu.com]
- 4. This compound ReagentPlus�, 99 107-05-1 [sigmaaldrich.com]
- 5. This compound Market | Global Industry Report, 2030 [transparencymarketresearch.com]
- 6. olinepoxy.com [olinepoxy.com]
Stability of Allyl Chloride Under Acidic and Basic Reaction Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl chloride (3-chloro-1-propene) is a reactive organochlorine compound widely utilized as an intermediate in chemical synthesis. Its stability under various pH conditions is a critical parameter for process development, safety, and environmental fate assessment. This technical guide provides a comprehensive overview of the stability of this compound in acidic and basic environments, detailing reaction kinetics, degradation pathways, and experimental protocols for stability assessment.
Introduction
This compound's reactivity stems from the presence of both a double bond and a labile chlorine atom in an allylic position. This dual functionality makes it susceptible to degradation through various mechanisms, primarily hydrolysis, which can be influenced by the pH of the reaction medium. Understanding the kinetics and mechanisms of these degradation pathways is essential for predicting the compound's persistence, identifying potential degradation products, and optimizing reaction conditions where it is used as a reactant or may be present as an impurity.
Stability Profile of this compound
The primary degradation pathway for this compound in aqueous media is hydrolysis to form allyl alcohol and hydrochloric acid. The rate of this reaction is significantly dependent on pH and temperature.
Stability Under Neutral Conditions
Under neutral conditions (pH ~7), the hydrolysis of this compound proceeds, with a reported half-life of approximately 8 days.[1] The reaction is generally considered to follow a bimolecular nucleophilic substitution (SN2) mechanism, where a water molecule acts as the nucleophile.[2]
Stability Under Acidic Conditions
In acidic solutions, the hydrolysis of this compound can be accelerated. The reaction is believed to proceed through a unimolecular nucleophilic substitution (SN1) mechanism, involving the formation of a resonance-stabilized allyl carbocation intermediate.[1][3][4] This carbocation is then attacked by water to form allyl alcohol. The rate of hydrolysis is dependent on the concentration of the acid.
Stability Under Basic Conditions
Under basic conditions, the hydrolysis of this compound is also accelerated and is understood to proceed via an SN2 mechanism, with the hydroxide ion acting as a potent nucleophile.[2] The reaction is a second-order process, dependent on the concentrations of both this compound and the hydroxide ion.[2]
Quantitative Degradation Kinetics
The rate of hydrolysis of this compound can be described by pseudo-first-order kinetics under constant pH. The overall observed rate constant (k_obs) can be expressed as the sum of the rate constants for the acid-catalyzed (k_A), neutral (k_N), and base-catalyzed (k_B) reactions:
k_obs = k_A[H⁺] + k_N + k_B[OH⁻]
Quantitative data on the hydrolysis of this compound is summarized in the table below.
| Condition | Parameter | Value | Reference |
| Neutral (pH 7) | Half-life (t½) | ~8 days | [1] |
| Neutral (25 °C) | Activation Energy (Ea) | 23.26 kcal/mol | [5] |
| Neutral (50 °C) | Activation Energy (Ea) | 22.01 kcal/mol | [5] |
Degradation Pathways and Mechanisms
The hydrolysis of this compound can proceed through two primary nucleophilic substitution mechanisms: SN1 and SN2. The predominant pathway is influenced by the reaction conditions, particularly the pH.
Acid-Catalyzed Hydrolysis (SN1 Mechanism)
Under acidic conditions, the reaction is thought to favor an SN1 pathway. The protonation of the chlorine atom is unlikely; instead, the reaction proceeds through the formation of a resonance-stabilized allyl carbocation.
References
- 1. This compound | C3H5Cl | CID 7850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. "PART I. AN INVESTIGATION OF THE HYDROLYSES OF 1-CARBON-14-ALLYL CHLORI" by ALLAN EARNEST NADER [docs.lib.purdue.edu]
- 3. quora.com [quora.com]
- 4. Solved: Explain the following in one or two sentences: this compound is hydrolysed more readily t [Chemistry] [gauthmath.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
Theoretical Insights into the Reaction Mechanisms of Allyl Chloride with Radicals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl chloride (3-chloropropene) is a versatile chemical intermediate of significant industrial importance. Its reactivity is largely governed by the interplay between the C=C double bond and the allylic C-Cl bond. Understanding the mechanisms of its reactions with radicals is crucial for controlling polymerization processes, predicting atmospheric fate, and designing novel synthetic methodologies. This technical guide provides an in-depth analysis of the theoretical studies investigating the reaction mechanisms of this compound with various radical species. The focus is on the insights gained from computational chemistry regarding reaction pathways, kinetics, and thermochemistry.
Core Reaction Mechanisms
The reactions of radicals with this compound primarily proceed through two main pathways:
-
Addition to the Double Bond: The radical adds to one of the sp²-hybridized carbon atoms of the double bond, forming a chloro-substituted alkyl radical intermediate. This pathway is often favored for radicals that are good nucleophiles or electrophiles.
-
Hydrogen Abstraction: The radical abstracts a hydrogen atom from the this compound molecule. The allylic hydrogens are particularly susceptible to abstraction due to the resonance stabilization of the resulting allyl radical.
-
Chlorine Abstraction: The radical abstracts the chlorine atom, leading to the formation of an allyl radical and a chloro-radical species. This pathway's feasibility is highly dependent on the bond dissociation energy of the C-Cl bond and the stability of the newly formed radical.
The competition between these pathways is dictated by the nature of the attacking radical, the reaction conditions (temperature and pressure), and the specific bond dissociation energies of the C-H and C-Cl bonds in this compound.
Case Study: Reaction with the Hydroxyl Radical (•OH)
The reaction of this compound with the hydroxyl radical is of significant interest due to its role in atmospheric chemistry. Theoretical studies have provided a detailed picture of the potential energy surface for this reaction.[1]
Computational Methodology
A common high-level computational approach for studying such reactions involves:
-
Geometry Optimization and Frequency Calculations: Geometries of reactants, transition states, intermediates, and products are optimized using a reliable density functional theory (DFT) method, such as M06-2X, with a suitable basis set (e.g., 6-311++G(d,p)).[1]
-
Single-Point Energy Calculations: To obtain more accurate energies, single-point calculations are performed on the optimized geometries using a higher-level ab initio method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), with a large basis set (e.g., cc-pVTZ).[1]
-
Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: These theories are employed to calculate the temperature- and pressure-dependent rate constants for the various reaction channels based on the computed potential energy surface.[1]
Reaction Pathways and Energetics
The reaction between this compound and the •OH radical can proceed via both addition and abstraction pathways.
-
Addition Pathways: The •OH radical can add to either the terminal (Cα) or central (Cβ) carbon of the double bond, forming two different adducts (IM1 and IM2).[1] The addition to the terminal carbon is generally found to be more favorable. These addition reactions are typically barrierless and proceed through the formation of a pre-reactive complex.[1]
-
Abstraction Pathways: Hydrogen abstraction can occur from the -CH2Cl, -CH=, or =CH2 groups. The abstraction of an allylic hydrogen from the -CH2Cl group is the most favorable abstraction channel due to the resonance stabilization of the resulting allyl radical.[1] Chlorine abstraction by the •OH radical is energetically unfavorable due to a high barrier and the endothermicity of the reaction.[1]
The following Graphviz diagram illustrates the primary reaction pathways for the reaction of this compound with the hydroxyl radical.
References
Methodological & Application
Application Notes and Protocols for Williamson Ether Synthesis: Allyl Ether Formation Using Allyl Chloride and an Alkoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as a nucleophile, displacing a halide from an alkyl halide to form an ether linkage.[1][2] This application note provides a detailed protocol for the synthesis of allyl ethers using allyl chloride and a generic alkoxide. Allyl ethers are valuable intermediates in organic synthesis, notably as precursors for Claisen rearrangement and as protective groups for alcohols.[3]
The general reaction scheme involves the deprotonation of an alcohol to form a highly nucleophilic alkoxide, which then attacks the electrophilic carbon of this compound, displacing the chloride leaving group.[4]
General Reaction:
R-OH + Base → R-O⁻ M⁺ (Alkoxide)
R-O⁻ M⁺ + CH₂=CHCH₂Cl (this compound) → R-O-CH₂CH=CH₂ (Allyl Ether) + MCl
This document outlines the necessary reagents, reaction conditions, a detailed experimental protocol, and purification methods. Additionally, it includes critical safety information for handling the involved reagents.
Data Presentation
The efficiency of the Williamson ether synthesis is influenced by several factors, including the choice of base, solvent, and reaction temperature. The following table summarizes various conditions reported for the synthesis of allyl ethers.
| Alkoxide/Alcohol Precursor | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Phenol | K₂CO₃ | Acetone | Reflux | 8 | 86-97 | [3] |
| Phenol | KOH (solid pellet) | None | Room Temp | 14 | 89 | [3] |
| n-Butanol | NaOH | DMSO | Not Specified | 9.5 | 95 | [5] |
| n-Butanol | NaOH | n-Butanol | Not Specified | 14 | 61 | [5] |
| General Alcohols | NaH | THF | 0 - Room Temp | 4-6 | High | [6] |
| Phenols/Activated Alcohols | K₂CO₃/Cs₂CO₃ | Acetonitrile | Room Temp | 6 | High | [6] |
Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of an allyl ether from an alcohol and this compound.
Materials and Reagents:
-
Alcohol (R-OH)
-
This compound (CH₂=CHCH₂Cl)
-
Strong Base (e.g., Sodium Hydride (NaH), Potassium Hydride (KH), Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH))
-
Anhydrous Aprotic Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile)[7]
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Protocol 1: Using Sodium Hydride in THF (for unactivated alcohols)
-
Alkoxide Formation:
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil to a flame-dried round-bottom flask containing a magnetic stir bar.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the desired alcohol (1.0 equivalent) in anhydrous THF to the NaH suspension via an addition funnel. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium alkoxide.[6]
-
-
Ether Synthesis:
-
Cool the alkoxide solution back to 0 °C.
-
Add this compound (1.1 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., 50-60 °C) may be required for less reactive alcohols.[7]
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding water to decompose any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Wash the organic layer sequentially with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[6]
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: Using Potassium Carbonate in Acetonitrile (for phenols or activated alcohols)
-
Reaction Setup:
-
To a round-bottom flask, add the phenol or activated alcohol (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and acetonitrile.[6]
-
Stir the suspension at room temperature.
-
-
Ether Synthesis:
-
Add this compound (1.1 equivalents) to the mixture.
-
Stir the reaction at room temperature for 6-12 hours, or heat to reflux if necessary, monitoring the progress by TLC.[6]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate (organic layer) with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[6]
-
Purify the crude allyl ether by vacuum distillation or column chromatography.
-
Safety Precautions
-
This compound: this compound is highly flammable, toxic, and a suspected carcinogen.[5][8] Handle it in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep it away from heat and ignition sources.[5]
-
Alkoxides and Strong Bases: Sodium hydride and other strong bases are corrosive and react violently with water. Handle them in an inert, dry atmosphere. Avoid contact with skin and eyes.
-
Solvents: The organic solvents used are flammable. Ensure there are no open flames or spark sources in the vicinity.
Diagrams
Caption: Reaction mechanism of the Williamson ether synthesis.
Caption: Experimental workflow for allyl ether synthesis.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
Application Notes and Protocols for the Phase-Transfer Catalyzed Synthesis of Allyl Ethers with Allyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of allyl ethers is a fundamental transformation in organic chemistry, with wide-ranging applications in the preparation of pharmaceutical intermediates, protective group strategies, and polymer chemistry. The Williamson ether synthesis, the classical method for this transformation, often requires stringent anhydrous conditions and the use of strong bases like sodium hydride. Phase-transfer catalysis (PTC) offers a robust and more practical alternative, enabling the synthesis of allyl ethers under milder, biphasic conditions, often with improved yields and simplified work-up procedures.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of allyl ethers from various alcohol precursors using allyl chloride as the alkylating agent under phase-transfer catalysis.
Principle of Phase-Transfer Catalysis in Allyl Ether Synthesis
Phase-transfer catalysis facilitates the reaction between reactants located in two immiscible phases, typically an aqueous phase and an organic phase. In the context of allyl ether synthesis, the alcohol or phenol is deprotonated by a base (e.g., sodium hydroxide or potassium hydroxide) in the aqueous phase to form an alkoxide or phenoxide anion.[3] This anion is then transported into the organic phase, which contains the this compound, by a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB).[4] The catalyst forms a lipophilic ion pair with the alkoxide/phenoxide, rendering it soluble in the organic phase where it can readily react with this compound in an SN2 reaction to form the desired allyl ether.[2] The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle. This process avoids the need for anhydrous solvents and hazardous reagents.[5]
Reaction Mechanism
The mechanism of phase-transfer catalyzed O-allylation of an alcohol (R-OH) with this compound is depicted below. The reaction proceeds through the formation of an alkoxide in the aqueous phase, which is then shuttled by the phase-transfer catalyst (Q⁺X⁻) to the organic phase for the nucleophilic substitution reaction.
Caption: Mechanism of Phase-Transfer Catalyzed Allyl Ether Synthesis.
Advantages of Phase-Transfer Catalysis for Allyl Ether Synthesis
-
Milder Reaction Conditions: Reactions can often be carried out at or near room temperature, reducing the risk of side reactions and decomposition of thermally sensitive substrates.[1]
-
Simplified Procedures: The use of biphasic systems simplifies the work-up, as the catalyst and inorganic byproducts can be easily removed by phase separation.[5]
-
Avoidance of Anhydrous Conditions: PTC systems tolerate the presence of water, eliminating the need for expensive and hazardous anhydrous solvents and reagents like sodium hydride.[2]
-
Improved Yields and Selectivity: By facilitating the reaction between the nucleophile and the electrophile, PTC can lead to higher yields and improved selectivity for O-allylation over potential C-allylation, especially in phenols.[1]
-
Environmentally Friendlier ("Green Chemistry"): The use of water as a solvent and the potential for solvent-free conditions contribute to more environmentally benign processes.[3][5]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the synthesis of allyl ethers from various alcohols and phenols using this compound under phase-transfer catalysis.
Table 1: Allylation of Primary and Secondary Alcohols
| Entry | Alcohol Substrate | Base | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Decanol | KOH | TBAI (5) | Solvent-free | RT | 16 | 95 | [6] |
| 2 | n-Octanol | KOH | TBAB (5) | Solvent-free | 40-50 | - | High | [5][7] |
| 3 | Butane-1,4-diol | 50% NaOH | Me(n-Oct)₃N⁺Br⁻ (0.3) | Cyclohexane | - | - | 88 | [1] |
| 4 | Butane-1,4-diol | 35% NaOH | Bu₄N⁺HSO₄⁻ (1) | Toluene | 50 | 10 | - | [1] |
Table 2: Allylation of Phenols
| Entry | Phenol Substrate | Base | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | KOH | TBAI (5) | Solvent-free | RT | 14 | 89 | [6] |
| 2 | Sodium Phenoxide | - | TBAB | Dichloromethane | - | - | High | [8] |
| 3 | p-Cresol | 10% NaOH | TBAC (10) | Dichloromethane | 0 | 0.08 | Quantitative | [9] |
TBAB: Tetrabutylammonium bromide; TBAI: Tetrabutylammonium iodide; TBAC: Tetrabutylammonium chloride; RT: Room Temperature.
Experimental Protocols
Protocol 1: General Procedure for the Allylation of a Primary Alcohol (e.g., 1-Decanol) under Solvent-Free Conditions
This protocol is adapted from the work of Rao and Senthilkumar.[6]
Materials:
-
1-Decanol
-
This compound
-
Potassium hydroxide (KOH) pellets
-
Tetrabutylammonium iodide (TBAI)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine 1-decanol (1.0 eq), this compound (3.0-4.0 eq), and tetrabutylammonium iodide (0.05 eq).
-
To this mixture, add freshly crushed potassium hydroxide pellets (2.0 eq) while stirring vigorously.
-
Seal the flask and continue stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 16 hours), add water to the reaction mixture to dissolve the potassium salts.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to remove the solvent and excess this compound.
-
The crude product can be further purified by column chromatography on silica gel.
Protocol 2: General Procedure for the Allylation of a Phenol in a Biphasic System
This protocol is a general representation based on common PTC procedures for phenols.[9]
Materials:
-
Phenol (or substituted phenol)
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 10-50% w/v)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (or another suitable organic solvent)
-
Reaction vessel with efficient stirring (e.g., mechanical stirrer)
Procedure:
-
In a reaction vessel, dissolve the phenol (1.0 eq) in the aqueous sodium hydroxide solution.
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (0.05-0.10 eq).
-
To this biphasic mixture, add a solution of this compound (1.1-1.5 eq) in dichloromethane.
-
Stir the mixture vigorously at the desired temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis of allyl ethers via phase-transfer catalysis.
Caption: General Experimental Workflow for PTC Allyl Ether Synthesis.
Troubleshooting and Optimization
-
Low Yields:
-
Insufficient Mixing: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases.
-
Catalyst Inactivity: Ensure the phase-transfer catalyst is of good quality. The choice of catalyst can also be optimized; for instance, more lipophilic catalysts may be more effective in certain systems.
-
Competing Reactions: For phenols, C-allylation can be a side reaction. Using a strong base to ensure complete formation of the phenoxide can favor O-allylation.[7] Hydrolysis of this compound to allyl alcohol is another potential side reaction.[1]
-
Stoichiometry: An excess of this compound is often used to drive the reaction to completion, but this may require more rigorous purification.[7]
-
-
Reaction Rate:
-
Temperature: Increasing the temperature can increase the reaction rate, but may also promote side reactions or cause the loss of volatile this compound.[7]
-
Catalyst Loading: Increasing the catalyst loading (typically 1-5 mol%) can accelerate the reaction, but excessive amounts can complicate purification.[7]
-
Conclusion
Phase-transfer catalysis is a highly effective and practical method for the synthesis of allyl ethers from a wide range of alcohols and phenols using this compound. It offers significant advantages over traditional methods, including milder reaction conditions, simplified procedures, and often higher yields. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to implement and optimize this valuable synthetic transformation in their work.
References
Application Notes and Protocols for the Formation of Allylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. Allylmagnesium halides, a specific class of Grignard reagents, are particularly valuable due to the versatile reactivity of the allyl group.[1] This document provides detailed application notes and protocols for the preparation of allylmagnesium chloride from allyl chloride and magnesium turnings. It also addresses common side reactions, safety precautions, and quantitative data to guide researchers in optimizing this critical reaction.
Allylic Grignard reagents are typically prepared through the direct reaction of an allylic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[1] The high reactivity of these reagents allows them to participate in a wide range of nucleophilic additions and substitutions.[2] However, their preparation can be accompanied by side reactions, most notably Wurtz-type coupling, which leads to the formation of 1,5-hexadiene.[3][4] Careful control of reaction conditions is therefore essential to maximize the yield of the desired Grignard reagent.
Quantitative Data Summary
The yield and selectivity of the Grignard reagent formation are highly dependent on the reaction parameters. The following table summarizes quantitative data from various studies to facilitate comparison and optimization.
| Parameter | Value/Condition | Yield of Allylmagnesium Chloride (%) | Wurtz Coupling Byproduct (%) | Reference(s) |
| Solvent | Diethyl Ether (Et₂O) | ~79-89 (for bromide) | Minimized with excess Mg | [3][5] |
| Tetrahydrofuran (THF) | 64.5 - 90 | Not specified, but THF can promote coupling for some substrates | [1][4][6] | |
| Toluene/THF (3:1) | 82 | Not specified | [7] | |
| t-Butyl Methyl Ether/THF (1:1) | 80 | Not specified | [7] | |
| Temperature | Below 0°C | Optimized to suppress side reactions | Significantly reduced | [8] |
| 0°C | 80 | Not specified | [7] | |
| 5°C | ~90 | Not specified | [1] | |
| 25°C | 82 | 23 (in semi-batch) | [7][9] | |
| 50°C | 78 | Not specified | [7] | |
| Magnesium | 1.2 equivalents | ~90 | Not specified | [1] |
| Large excess | Maximizes Grignard formation | Minimized | [3] | |
| Reaction Mode | Semi-batch | 74 | 23 | [9] |
| Continuous Lab Scale | 96 | 2 | [9] |
Experimental Protocols
General Safety Precautions
Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive.[10] All procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.[11] Personal protective equipment, including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
Protocol 1: Synthesis of Allylmagnesium Chloride in Diethyl Ether
This protocol is adapted from a procedure for the synthesis of allylmagnesium bromide and can be modified for this compound.[11]
Materials:
-
Magnesium turnings (1.4 moles, 34 g)
-
This compound (0.7 moles, 53.6 g, 57 mL), freshly distilled
-
Anhydrous diethyl ether (400 mL)
-
Iodine (1 crystal)
-
Anhydrous tetrahydrofuran (THF) (a few mL, optional)
Equipment:
-
1-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Nitrogen or argon inlet
-
Heating mantle or water bath
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask with 300 mL of anhydrous diethyl ether. Add a single crystal of iodine to activate the magnesium surface.
-
Initiation: Prepare a solution of this compound in 100 mL of anhydrous diethyl ether in the dropping funnel. Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle reflux indicate the start of the reaction.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise over approximately 2 hours, maintaining a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.
-
Completion: After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete reaction. A thick white precipitate of the Grignard reagent may form. If this occurs, a small amount of anhydrous THF can be added to improve solubility.[11]
-
Titration: The concentration of the resulting Grignard reagent should be determined by titration before use in subsequent reactions.
Protocol 2: Synthesis of Allylmagnesium Chloride in Tetrahydrofuran (THF)
This protocol is based on a patented procedure and offers an alternative solvent system.[6]
Materials:
-
Magnesium turnings (1 g atom, 24.3 g)
-
This compound (1 mole, 76.5 g, 81 mL)
-
Anhydrous tetrahydrofuran (THF) (3 moles, 216 g, 243 mL)
-
Ethyl bromide (a few drops for initiation)
-
Iodine (1 crystal)
Equipment:
-
1-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Nitrogen or argon inlet
Procedure:
-
Setup: Flame-dry all glassware and assemble under an inert atmosphere.
-
Magnesium Activation: Charge the flask with magnesium turnings and a crystal of iodine.
-
Initiation: In a separate flask, prepare a solution of this compound in THF. Add approximately 10 mL of this solution to the magnesium turnings. Initiate the reaction by adding a few drops of ethyl bromide.
-
Addition: Once the reaction begins, add the remaining this compound/THF solution slowly from the dropping funnel with constant stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a steady temperature.[6]
-
Completion: The reaction is typically complete within 2-3 hours.[6] The final solution of allylmagnesium chloride in THF is ready for use.
-
Yield Determination: The yield of the Grignard reagent can be determined by titration. A reported yield for this method is 64.5%.[6]
Mandatory Visualizations
Reaction Workflow and Side Reactions
The following diagram illustrates the logical workflow for the formation of allylmagnesium chloride, including the competing Wurtz coupling side reaction.
Caption: Workflow of Allylmagnesium Chloride Formation.
Experimental Setup
This diagram shows a typical experimental setup for the preparation of a Grignard reagent.
Caption: Standard Grignard Reaction Apparatus.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. US2959598A - this compound-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 7. JPH07206870A - A continuous process for the preparation of allyl Grignard reagents. - Google Patents [patents.google.com]
- 8. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. server.ccl.net [server.ccl.net]
Application Notes and Protocols: Barbier Reaction of Allyl Chloride with Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Barbier reaction is a versatile and efficient method for the formation of carbon-carbon bonds. It involves the in situ generation of an organometallic species from an organic halide and a metal, which then adds to a carbonyl compound, all in a single pot.[1] This reaction is a powerful tool in organic synthesis, particularly for the preparation of homoallylic alcohols from the reaction of allyl halides with aldehydes and ketones.[2] This document provides detailed application notes and experimental protocols for the Barbier reaction of allyl chloride with various carbonyl compounds, a key transformation in the synthesis of complex molecules and pharmaceutical intermediates. The reaction's tolerance to a variety of functional groups and the possibility of conducting it in aqueous media make it an attractive method in green chemistry.[1]
Reaction Mechanism and Key Features
The Barbier reaction is mechanistically similar to the Grignard reaction, with the crucial difference that the organometallic intermediate is generated in situ.[1] The generally accepted mechanism involves the following steps:
-
Oxidative Addition: The metal (e.g., Mg, Zn, In, Sn) undergoes oxidative addition to the carbon-chlorine bond of this compound to form an organometallic intermediate, typically an allylmetal halide.
-
Nucleophilic Attack: The nucleophilic allylic carbon of the organometallic species attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Hydrolysis: The resulting metal alkoxide is hydrolyzed upon workup to yield the corresponding homoallylic alcohol.
A key advantage of the Barbier reaction is its one-pot nature, which simplifies the experimental procedure and avoids the need to pre-form and handle often sensitive organometallic reagents.[1] Furthermore, the use of metals like zinc, indium, and tin allows the reaction to be performed in the presence of water, a significant advantage over moisture-sensitive Grignard and organolithium reagents.[1]
Applications in Synthesis
The homoallylic alcohols produced via the Barbier reaction are valuable synthetic intermediates that can be further transformed into a variety of functional groups. This reaction has been widely applied in the total synthesis of natural products and in the development of new drug candidates. The ability to control stereochemistry at the newly formed chiral center is an active area of research, with various strategies employed to achieve high diastereoselectivity and enantioselectivity.
Quantitative Data Summary
The following tables summarize the yields of the Barbier reaction of allyl halides with various carbonyl compounds under different reaction conditions. While many literature examples utilize allyl bromide due to its higher reactivity, this compound can also be effectively employed, sometimes requiring longer reaction times or activation methods.
Table 1: Zinc-Mediated Barbier Reaction of Allyl Halides with Aldehydes
| Entry | Aldehyde | Allyl Halide | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Allyl bromide | THF/aq. NH4Cl | 3 | 90 | [2] |
| 2 | 4-Chlorobenzaldehyde | Allyl bromide | THF/aq. NH4Cl | 3 | 85 | [2] |
| 3 | 4-Methoxybenzaldehyde | Allyl bromide | THF/aq. NH4Cl | 3 | 88 | [2] |
| 4 | Cinnamaldehyde | Allyl bromide | THF/aq. NH4Cl | 3 | 82 | [2] |
| 5 | Hexanal | Allyl bromide | THF/aq. NH4Cl | 3 | 75 | [2] |
| 6 | Acetophenone | This compound | DMSO (ball-milling) | 6 | 85 | [3] |
Table 2: Zinc-Mediated Barbier Reaction of Allyl Halides with Ketones
| Entry | Ketone | Allyl Halide | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | Allyl bromide | THF/aq. NH4Cl | 3 | 78 | [2] |
| 2 | Benzophenone | Allyl bromide | THF/aq. NH4Cl | 3 | 66 | [2] |
| 3 | Cyclohexanone | Allyl bromide | THF/aq. NH4Cl | 3 | 55 | [2] |
| 4 | 2-Pentanone | Allyl bromide | THF/aq. NH4Cl | 3 | 40 | [2] |
Table 3: Tin-Mediated Barbier Reaction of Allyl Bromide with Aldehydes in Aqueous HCl
| Entry | Aldehyde | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | 15 | 95 | [4] |
| 2 | 4-Chlorobenzaldehyde | 15 | 92 | [4] |
| 3 | 4-Methoxybenzaldehyde | 15 | 98 | [4] |
| 4 | 2-Hydroxybenzaldehyde | 15 | 90 | [4] |
| 5 | Hexanal | 30 | 85 | [4] |
Experimental Protocols
Protocol 1: Zinc-Mediated Barbier Reaction of Benzaldehyde with this compound in THF
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
This compound (1.5 mmol, 115 mg, 0.12 mL)
-
Zinc dust (<10 µm, 2.0 mmol, 131 mg)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add zinc dust (2.0 mmol).
-
Flame-dry the flask under a stream of inert gas (e.g., argon or nitrogen) and allow it to cool to room temperature.
-
Add anhydrous THF (5 mL) to the flask.
-
In a separate vial, prepare a solution of benzaldehyde (1.0 mmol) and this compound (1.5 mmol) in a small amount of THF.
-
Add the solution of the aldehyde and this compound dropwise to the stirred suspension of zinc in THF at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 1-phenyl-3-buten-1-ol.
Protocol 2: Tin-Mediated Barbier Reaction of 4-Chlorobenzaldehyde with this compound in Water
Materials:
-
4-Chlorobenzaldehyde (1.0 mmol, 141 mg)
-
This compound (1.5 mmol, 115 mg, 0.12 mL)
-
Tin powder (Sn, 2.0 mmol, 237 mg)
-
Distilled water (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.0 mmol), tin powder (2.0 mmol), and distilled water (5 mL).
-
Add this compound (1.5 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion (typically 1-3 hours), add 1 M HCl (5 mL) to dissolve the remaining tin and tin salts.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 1-(4-chlorophenyl)-3-buten-1-ol.
Visualizations
Barbier Reaction Mechanism
Caption: Mechanism of the Barbier Reaction.
General Experimental Workflow
Caption: General workflow for a Barbier reaction.
References
Synthesis of Primary Allylamines from Allyl Chloride and Ammonia: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of primary allylamines from the reaction of allyl chloride and ammonia. The direct ammonolysis of this compound is a primary industrial method for producing monoallylamine, a versatile chemical intermediate in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[1][2] This application note outlines the reaction chemistry, optimized conditions, experimental procedures, and purification methods to maximize the yield and selectivity of the primary amine. Quantitative data from various studies are summarized for comparative analysis.
Introduction
Allylamine (C₃H₅NH₂) is the simplest stable unsaturated amine and serves as a crucial building block in organic synthesis.[2] Its derivatives have found applications in pharmaceuticals, such as the antifungal naftifine and the migraine relief drug flunarizine.[2] The synthesis of allylamine is typically achieved through the treatment of this compound with ammonia.[2] However, this reaction can lead to the formation of secondary (diallylamine) and tertiary (triallylamine) amines as byproducts.[1][3] Controlling the reaction conditions is therefore critical to favor the formation of the desired primary allylamine. This protocol details methods to achieve high selectivity for monoallylamine.
Reaction Chemistry and Signaling Pathway
The reaction of this compound with ammonia is a nucleophilic substitution reaction. Ammonia acts as the nucleophile, displacing the chloride ion from this compound. The initially formed primary amine can further react with this compound to produce secondary and tertiary amines.
Reaction Scheme:
-
Primary Amine Formation: CH₂=CHCH₂Cl + NH₃ → CH₂=CHCH₂NH₂ + HCl
-
Secondary Amine Formation: CH₂=CHCH₂NH₂ + CH₂=CHCH₂Cl → (CH₂=CHCH₂)₂NH + HCl
-
Tertiary Amine Formation: (CH₂=CHCH₂)₂NH + CH₂=CHCH₂Cl → (CH₂=CHCH₂)₃N + HCl
The hydrogen chloride (HCl) produced reacts with the excess ammonia to form ammonium chloride (NH₄Cl).[4]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of primary allylamine from this compound and ammonia.
Caption: Experimental workflow for allylamine synthesis.
Quantitative Data Summary
The selectivity and yield of monoallylamine are highly dependent on the reaction parameters. The following tables summarize key quantitative data from various experimental setups.
Table 1: Effect of Molar Ratio of NH₃ to this compound on Product Selectivity
| Molar Ratio (NH₃ : C₃H₅Cl) | Solvent | Selectivity for Monoallylamine (%) | Reference |
| 4.5 : 1 | Ethanol | 13.3 | [5] |
| 20 : 1 | Ethanol | 78.83 | [6] |
| 25 : 1 | Ethanol | 67.6 | [5] |
| 10 : 1 | Aqueous | 77.1 (Yield) | [3] |
Table 2: Influence of Reaction Conditions on Yield and Conversion
| Temperature (°C) | Pressure (MPa) | Time (min) | Catalyst | Conversion of this compound (%) | Yield of Monoallylamine (%) | Reference |
| 97 - 105 | ~0.86 - 1.52 | 2 | None | ~100 | 77.1 | [3] |
| 40 - 80 | 3.0 | 5 - 20 | Not specified | 99.79 - 99.9 | Not specified | [7] |
| 45 | Not specified | Not specified | CuCl | Not specified | 46.8 (in product mixture) | [6] |
| 40 | Not specified | Not specified | CuCl | Not specified | 78.83 (in product mixture) | [6] |
Experimental Protocols
The following protocols are based on established methods for the synthesis of primary allylamine.[1][3][6]
Protocol 1: High-Pressure Synthesis of Monoallylamine
This protocol is adapted from a method focusing on a short reaction time at elevated temperature and pressure to favor the formation of the primary amine.[3]
Materials:
-
This compound (purified by distillation)
-
28% aqueous ammonia solution
-
Sodium hydroxide (for neutralization)
-
A suitable high-pressure reaction vessel with heating, cooling, and intensive stirring capabilities.
Procedure:
-
Charge the reaction vessel with this compound and a 28% aqueous ammonia solution in a molar ratio of approximately 1:10.
-
Seal the reaction vessel and heat the contents to about 97°C.
-
Once the temperature is reached, begin vigorous stirring. Maintain the temperature between 97°C and 105°C for approximately 2 minutes. The pressure will be in the range of 125 to 220 lbs/sq. in. (gauge).[3]
-
After 2 minutes, immediately stop the stirring and rapidly cool the reaction mixture.
-
Discharge the cooled mixture from the reactor.
-
Perform a fractional distillation to remove unreacted ammonia and this compound.
-
Neutralize the distillation residue with a sodium hydroxide solution.
-
Distill the neutralized residue to isolate the primary allylamine (boiling point: 53°C).[3]
-
The secondary and tertiary amines can be recovered from the residue by steam distillation if desired.[3]
Protocol 2: Catalytic Synthesis of Monoallylamine in Ethanol
This protocol utilizes a catalyst and an organic solvent to improve selectivity.[5][6]
Materials:
-
This compound
-
Ethanol
-
Ammonia (gas or solution)
-
Cuprous chloride (CuCl) or Copper(I) chloride (Cu₂Cl₂) as a catalyst[1][6]
-
Sodium hydroxide solution
Procedure:
-
In a suitable reactor, dissolve the catalyst (e.g., CuCl) in ethanol.
-
Introduce ammonia into the reactor. For example, use a molar ratio of NH₃ to this compound of 20:1.[6]
-
Add this compound to the reaction mixture.
-
Maintain the reaction temperature at approximately 40°C with stirring.[6]
-
Monitor the reaction progress by gas chromatography (GC) until the desired conversion of this compound is achieved.
-
After the reaction is complete, cool the mixture.
-
Neutralize the reaction mixture with a sodium hydroxide solution to liberate the free amines from their hydrochloride salts.
-
Filter to remove any solid catalyst.
-
Perform fractional distillation of the filtrate to separate the solvent and then isolate monoallylamine (b.p. 53-55°C), followed by diallylamine (b.p. 107-111°C) if desired.[7]
Purification and Characterization
The primary method for purification of allylamine from the reaction mixture is fractional distillation.[2][3] The purity of the final product can be determined by gas chromatography (GC).[1] The identity of the product can be confirmed by spectroscopic methods such as NMR and IR spectroscopy.
Safety Considerations
-
This compound is a flammable and toxic liquid. It is also a lachrymator.[2]
-
Ammonia is corrosive and has a pungent odor.
-
Allylamine is a flammable, toxic, and corrosive liquid.[2]
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The reaction can be exothermic and may generate pressure; ensure the reaction vessel is equipped with adequate pressure relief and cooling systems.
Conclusion
The synthesis of primary allylamine from this compound and ammonia can be effectively controlled to favor the desired product. A high molar excess of ammonia is a key factor in maximizing the yield of monoallylamine. The use of a catalyst, such as cuprous chloride, and the choice of solvent can further influence the selectivity of the reaction. The protocols provided herein offer robust methods for the laboratory-scale synthesis of this important chemical intermediate. Careful control of reaction parameters and adherence to safety precautions are essential for a successful and safe synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Allylamine - Wikipedia [en.wikipedia.org]
- 3. US2216548A - Process for production of unsaturated amines - Google Patents [patents.google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN1962607A - Method for synthesizing allylamine using transfer line reactor - Google Patents [patents.google.com]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Allyl Chloride with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed overview and experimental protocols for the palladium-catalyzed Suzuki-Miyaura coupling of allyl chloride with a variety of boronic acids. This transformation is a powerful tool for the synthesis of valuable allylarene and related structures, which are prevalent in natural products, pharmaceuticals, and materials science. While aryl chlorides are common substrates in Suzuki-Miyaura couplings, the use of the more reactive this compound offers a distinct pathway to allylated products.
Reaction Principle and Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AllylCl [label="Allyl-Cl", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_complex [label="Allyl-Pd(II)L_n-Cl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="R-B(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R_complex [label="Allyl-Pd(II)L_n-R", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Allyl-R", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=""]; AllylCl -> OxAdd [label=""]; OxAdd -> PdII_complex [label=""]; PdII_complex -> Transmetalation [label=""]; BoronicAcid -> Transmetalation [label=""]; Base -> Transmetalation [style=dotted]; Transmetalation -> PdII_R_complex [label=""]; PdII_R_complex -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; } enddot Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocols
The following protocols are generalized based on common practices for Suzuki-Miyaura couplings involving reactive chlorides and can be adapted for specific substrates. Optimization of the palladium source, ligand, base, and solvent is often necessary to achieve high yields.
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Combine Arylboronic Acid, Base,\nand Solvent in a Reaction Vessel"]; degas [label="Degas the Mixture\n(e.g., with Argon or Nitrogen)"]; add_catalyst [label="Add Palladium Catalyst and Ligand"]; add_allyl_chloride [label="Add this compound"]; reaction [label="Heat the Reaction Mixture\n(e.g., 60-100 °C) with Stirring"]; monitor [label="Monitor Reaction Progress\n(e.g., by TLC or GC-MS)"]; workup [label="Aqueous Workup:\nExtract with Organic Solvent"]; purify [label="Purify the Crude Product\n(e.g., by Column Chromatography)"]; characterize [label="Characterize the Final Product\n(e.g., by NMR, MS)"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> reagents; reagents -> degas; degas -> add_catalyst; add_catalyst -> add_allyl_chloride; add_allyl_chloride -> reaction; reaction -> monitor; monitor -> workup; workup -> purify; purify -> characterize; characterize -> end; } enddot Figure 2: General experimental workflow.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, substituted phenylboronic acids)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)
-
Phosphine ligand (e.g., PPh₃, PCy₃, or a Buchwald-type ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the arylboronic acid (1.2 mmol), base (2.0 mmol), and anhydrous solvent (5 mL).
-
Degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.02-0.05 mmol) and the phosphine ligand (0.04-0.10 mmol).
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired allylarene.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of allyl derivatives with various boronic acids. While specific data for this compound is limited in the literature, these examples with other allyl electrophiles provide a strong indication of expected outcomes.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Allyl Electrophiles with Arylboronic Acids
| Entry | Allyl Electrophile | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Allyl Acetate | Phenylboronic Acid | Pd(OAc)₂ (2) | Hydrazone (4) | K₂CO₃ | DMF/H₂O | RT | 85 |
| 2 | Allyl Carbonate | 4-Methoxyphenylboronic Acid | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | K₃PO₄ | MeCN/H₂O | 70 | 83 |
| 3 | Allyl Bromide | Phenylboronic Acid | [Rh(cod)(OH)]₂ (2.5) | BINAP (6) | Cs₂CO₃ | THF | 60 | 65-80[2] |
| 4 | 2-Bromoallyl Phosphonate | Phenylboronic Acid | NiSO₄·6H₂O (5) | Cationic Bipyridyl (5) | K₃PO₄ | H₂O | 120 | 99[3] |
Table 2: Influence of Substituents on Arylboronic Acid on Product Yield [3]
| Entry | Arylboronic Acid | Product Yield (%) |
| 1 | Phenylboronic acid | 99 |
| 2 | 4-Methylphenylboronic acid | 92 |
| 3 | 4-Methoxyphenylboronic acid | 85 |
| 4 | 4-Fluorophenylboronic acid | 88 |
| 5 | 4-Chlorophenylboronic acid | 90 |
| 6 | 4-Acetylphenylboronic acid | 82 |
| 7 | 4-Cyanophenylboronic acid | 78 |
| 8 | 2-Methylphenylboronic acid | 59 |
| 9 | 2,6-Dimethylphenylboronic acid | No reaction |
Data adapted from a nickel-catalyzed Suzuki-Miyaura coupling of a 2-bromoallyl phosphonate, which serves as a relevant model for the reactivity of substituted arylboronic acids.
Troubleshooting and Optimization
-
Low Yield: Increase reaction temperature, screen different ligands (e.g., bulky electron-rich phosphines are often effective for chlorides), or try a different base or solvent system. Ensure all reagents and solvents are anhydrous.
-
Homocoupling of Boronic Acid: This side reaction can be minimized by using a lower reaction temperature, a less concentrated solution, or by the careful choice of ligand.
-
Dehalogenation of this compound: If significant dehalogenation is observed, a milder base or lower reaction temperature may be necessary.
-
Catalyst Deactivation: Ensure the reaction is performed under a strict inert atmosphere to prevent oxidation of the palladium catalyst.
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound with boronic acids is a versatile and efficient method for the synthesis of allylarenes and related compounds. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. The provided protocols and data serve as a valuable starting point for researchers in organic synthesis and drug development. Further optimization for specific substrates may be required to achieve optimal results.
References
- 1. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Introduction of Allyl Protecting Groups in Peptide Synthesis
1. Introduction
In the intricate field of peptide synthesis, particularly for complex structures like cyclic or branched peptides, orthogonal protecting group strategies are paramount. Allyl-based protecting groups offer a versatile and robust option, providing a distinct advantage due to their unique removal conditions. They are fully compatible with and orthogonal to the widely used Fmoc (acid-labile) and Boc (base-labile) strategies in Solid-Phase Peptide Synthesis (SPPS).[1]
The primary allyl-based groups are the allyl ester (OAll) for protecting carboxylic acid side chains (e.g., Aspartic and Glutamic acid) and the allyloxycarbonyl (Alloc) group for protecting amine side chains (e.g., Lysine).[2][3] It is critical to distinguish between the reagents used to install these groups:
-
Allyl Group (for OAll esters, ethers): Introduced using reagents like allyl alcohol or allyl halides (e.g., allyl bromide). While allyl chloride is a potent alkylating agent, its high reactivity can lead to side reactions, and thus milder reagents like allyl alcohol are often documented in standard procedures.[4]
-
Allyloxycarbonyl (Alloc) Group: This group contains a carbonyl moiety and is introduced using allyl chloroformate . This compound cannot be used to form the Alloc group.[5]
The key advantage of this system is the mild deprotection mechanism, which proceeds via a Palladium(0)-catalyzed reaction under neutral conditions, leaving other protecting groups and the peptide backbone intact.[3][4] This selective removal is essential for on-resin cyclization and side-chain modifications.
2. Application Notes
-
Orthogonality and Stability : Allyl and Alloc groups are stable to the acidic conditions used to remove Boc and other t-butyl-based side-chain protecting groups (e.g., trifluoroacetic acid, TFA) and the basic conditions used for Fmoc group removal (e.g., piperidine in DMF).[2][6] This three-dimensional orthogonality is crucial for synthesizing complex peptides with multiple, selectively addressable modification sites.[6]
-
Scope of Use : Allyl protection can be applied to various amino acid side chains:
-
Advantages of Allyl Deprotection :
-
Mild Conditions : Removal is achieved with a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and an allyl scavenger under neutral pH.[4]
-
No Reactive Cations : Unlike acid-labile groups that generate reactive carbocations, allyl deprotection does not produce byproducts that can harm sensitive residues like Tryptophan or Methionine.[4]
-
-
Limitations and Potential Side Reactions :
-
Catalyst Sensitivity : The Pd(0) catalyst is sensitive to oxidation and can be poisoned by sulfur-containing residues (Cysteine, Methionine), although successful deprotection is often achievable.
-
Aspartimide Formation : The unhindered nature of the allyl ester on Aspartic acid provides less steric protection against base-catalyzed aspartimide formation compared to the bulkier t-butyl group. This side reaction can be problematic during Fmoc-SPPS and subsequent coupling steps.[2] Using a backbone-protecting group like Dmb or Hmb on the preceding residue can mitigate this issue.[2]
-
Visualizations of Key Workflows and Mechanisms
A clear understanding of the chemical processes is vital for successful implementation. The following diagrams illustrate the overall workflow and key reaction mechanisms.
Caption: Overall workflow for SPPS using allyl side-chain protection.
Caption: Mechanism of palladium-catalyzed allyl group removal.
Experimental Protocols
Protocol 1: Protection of Carboxylic Acid Side Chains (O-Allylation)
This protocol describes the formation of an allyl ester (OAll) on the side chain of an Nα-Fmoc protected amino acid, using Fmoc-Asp-OH as an example. This method utilizes allyl alcohol with an acid catalyst, which is a common and high-yielding procedure.[4]
Diagram of O-Allylation Reaction:
Caption: General reaction for forming an O-allyl ester.
Methodology: Synthesis of Fmoc-Asp(OAll)-OH [4]
-
Preparation: In a round-bottom flask under an inert atmosphere (Argon), cool 1 L of anhydrous ether on an ice bath with stirring.
-
Acidification: Slowly add 60 mL of concentrated sulfuric acid (H₂SO₄) to the cold ether. Following this, slowly add 300 mL (4.4 moles) of allyl alcohol.
-
Solvent Removal: Remove the ether via rotary evaporation.
-
Reaction: Add 60 g (0.45 moles) of Aspartic acid to the flask. Stir the resulting cloudy mixture at room temperature overnight. The solid should dissolve as the reaction proceeds.
-
Workup: After the reaction is complete (monitored by TLC), the resulting Asp(OAll)-OH is then protected with an Fmoc group using standard procedures (e.g., Fmoc-OSu in the presence of a base) to yield the final product, Fmoc-Asp(OAll)-OH.
Table 1: Summary of O-Allylation Data
| Amino Acid Derivative | Allylating Agent | Catalyst / Conditions | Typical Yield | Reference |
|---|---|---|---|---|
| Fmoc-Asp-OH | Allyl Alcohol | H₂SO₄ (catalytic), RT, overnight | High (exact yield depends on subsequent Fmoc protection step) | [4] |
| Fmoc-Glu-OH | Allyl Alcohol | H₂SO₄ (catalytic), RT, overnight | High (exact yield depends on subsequent Fmoc protection step) | [4] |
| Fmoc-Asp-OH | Allyl Bromide | Cs₂CO₃, DMF, RT | >90% | General Esterification |
Protocol 2: Protection of Amine Side Chains (N-Alloc Formation)
This protocol details the synthesis of Fmoc-Lys(Alloc)-OH. The ε-amino group of Lysine is protected with an allyloxycarbonyl (Alloc) group using allyl chloroformate .
Diagram of N-Alloc Protection Reaction:
Caption: General reaction for forming an N-Alloc group.
Methodology: Synthesis of Fmoc-Lys(Alloc)-OH [5]
-
Initial Protection: The α-amino group of L-Lysine is first protected with the Fmoc group using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu in the presence of a base like diisopropylethylamine (DIPEA).
-
Side-Chain Protection: The resulting Fmoc-Lys-OH is dissolved in a suitable solvent (e.g., aqueous dioxane) with a base (e.g., NaHCO₃).
-
Reaction: Allyl chloroformate is added dropwise to the solution at a controlled temperature (e.g., 0°C to room temperature).
-
Monitoring: The reaction is stirred for several hours and monitored by TLC until completion.
-
Workup and Purification: The reaction mixture is worked up via acid-base extraction to remove unreacted starting materials and byproducts. The final product, Fmoc-Lys(Alloc)-OH, is typically purified by crystallization or column chromatography.
Table 2: Summary of N-Alloc Protection Data
| Amino Acid Derivative | Protecting Group Reagent | Base / Solvent | Typical Yield | Reference |
|---|---|---|---|---|
| Fmoc-Lys-OH | Allyl Chloroformate | NaHCO₃ / Dioxane-H₂O | Good to Excellent | [5] |
| Fmoc-Orn-OH | Allyl Chloroformate | NaHCO₃ / Dioxane-H₂O | Good to Excellent | General Procedure |
Protocol 3: On-Resin Deprotection of Allyl and Alloc Groups
This protocol is for the selective removal of OAll and Alloc groups from a resin-bound peptide, enabling subsequent on-resin modification.
Methodology: Palladium-Catalyzed Deprotection [2]
-
Resin Preparation: Swell the peptide-resin (1 g) in dichloromethane (DCM) or chloroform (CHCl₃).
-
Catalyst Solution Preparation: In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2-0.3 equivalents based on resin substitution) in an appropriate solvent system. A common system is CHCl₃ containing 5% acetic acid (HOAc) and 2.5% N-methylmorpholine (NMM).
-
Deprotection Reaction: Add the catalyst solution to the swollen resin. Agitate the mixture under an inert atmosphere (Argon or Nitrogen) at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction for completeness (e.g., using a test cleavage and HPLC-MS analysis). If the reaction is incomplete, the treatment can be repeated with fresh catalyst solution.
-
Washing: After deprotection, wash the resin thoroughly to remove the palladium catalyst and scavenger byproducts. A typical wash sequence includes:
-
DCM (3x)
-
A solution of 0.5% sodium diethyldithiocarbamate in DMF (to chelate and remove residual palladium) (3x)
-
DMF (3x)
-
DCM (3x)
-
-
The resin is now ready for the next step (e.g., side-chain cyclization or modification).
Table 3: Common Reagent Systems for Allyl/Alloc Deprotection
| Catalyst | Scavenger / Solvent System | Temperature | Typical Time | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) in DCM | Room Temp | 2-4 hours | [8] |
| Pd(PPh₃)₄ | CHCl₃ / Acetic Acid / N-Methylmorpholine | Room Temp | 2-3 hours | [2] |
| Pd(PPh₃)₄ | N,N'-Dimethylbarbituric acid in DMF | Room Temp | 2 hours | [9] |
| Microwave-assisted | Pd(PPh₃)₄ / Phenylsilane in DMF | 38°C | 2 x 5 min |[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 5. Buy Fmoc-Lys(Alloc)-OH | 146982-27-6 [smolecule.com]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Allyl Chloride in the Synthesis of Natural Products and Their Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl chloride (3-chloro-1-propene) is a versatile and highly reactive reagent that serves as a cornerstone in the synthesis of a diverse array of natural products and their analogues. Its utility stems from the ability of the allyl group to be introduced into molecules through various transformations, including nucleophilic substitution, cross-coupling reactions, and the formation of organometallic reagents. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic strategies, with a focus on reproducibility and practical implementation in a research and development setting.
Key Applications of this compound in Complex Molecule Synthesis
This compound is a valuable precursor for introducing the allyl moiety, which can be subsequently elaborated to form more complex structural features found in many natural products. Common applications include:
-
C-Allylation: The direct formation of a carbon-carbon bond by reacting this compound with a nucleophilic carbon center. This is a fundamental strategy for building the carbon skeleton of target molecules.
-
O-Allylation: The formation of allyl ethers by reacting this compound with alcohols or phenols. The resulting allyl ether can serve as a protective group or as a precursor for rearrangement reactions, such as the Claisen rearrangement, to introduce the allyl group onto a carbon atom.
-
Formation of Allyl Grignard Reagents: this compound readily reacts with magnesium to form allylmagnesium chloride, a potent nucleophile used to create carbon-carbon bonds with various electrophiles.
-
Precursor to other Allylic Compounds: this compound can be converted to other allylic halides or derivatives, expanding its synthetic utility.
Application Note 1: Synthesis of a Eugenol Analogue via C-Allylation of Guaiacol
Eugenol, a naturally occurring phenolic compound, and its analogues are of significant interest in medicinal chemistry. The direct C-allylation of guaiacol with this compound provides a straightforward route to these structures. This method highlights the challenges of regioselectivity in electrophilic aromatic substitution on a substituted phenol.
Experimental Protocol: C-Allylation of Guaiacol[1]
Reaction Scheme:
Guaiacol + this compound → p-Eugenol + other isomers
Materials:
-
Guaiacol (1.0 mole, 124 g)
-
Sodium Hydroxide (1.0 mole, 40 g)
-
Sodium Acetate (0.5 mole, 41 g)
-
This compound (1.0 mole, 76.5 g)
-
Distilled Water (500 ml)
Procedure:
-
In a suitable reaction vessel, dissolve guaiacol (124 g) with stirring in a solution of sodium hydroxide (40 g) and sodium acetate (41 g) in 500 ml of distilled water.
-
Cool the resulting gray slurry to 17°C with stirring.
-
Add this compound (76.5 g) to the cooled mixture over a period of one hour.
-
Continue stirring the mixture at room temperature for 16 hours.
-
After the 16-hour stirring period, heat the mixture to 100°C over a period of 2.5 hours.
-
Cool the reaction mixture to room temperature, which will result in the separation of an organic layer and an aqueous layer.
-
Separate the organic layer and analyze the product distribution.
Quantitative Data:
| Product | Direct Yield (%) | True Yield (Conversion Yield, %) |
| p-Eugenol | 29.7 | 72.1 |
Table 1: Yields for the C-allylation of guaiacol.[1]
Logical Workflow for Guaiacol Allylation
References
Application Notes and Protocols for the Copolymerization of Allyl Chloride with Vinyl Monomers
Introduction
The copolymerization of allyl chloride with various vinyl monomers presents a versatile platform for the synthesis of functional polymers. This compound, while challenging to homopolymerize due to significant degradative chain transfer, can be effectively incorporated into polymer chains with more reactive vinyl comonomers.[1] The resulting copolymers are endowed with pendant chloromethyl groups, which serve as highly reactive sites for post-polymerization modification. This functionality is particularly valuable for researchers, scientists, and drug development professionals, enabling applications such as the covalent attachment of drugs, cross-linking of polymer matrices, and the development of advanced biomaterials and coatings.[2]
This document provides detailed application notes and experimental protocols for the free-radical copolymerization of this compound with common vinyl monomers, including vinyl acetate, styrene, and methyl methacrylate.
General Principles and Reaction Mechanism
The free-radical copolymerization of a vinyl monomer (M₁) with this compound (M₂) is typically initiated by thermal or photochemical decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction proceeds via initiation, propagation, and termination steps. However, a critical competing reaction in this system is the degradative chain transfer to the allyl monomer.[1]
In this process, a propagating radical abstracts a hydrogen atom from the allylic position of this compound. This creates a resonance-stabilized allylic radical that is less reactive and less efficient at re-initiating polymerization, leading to a decrease in both the polymerization rate and the molecular weight of the resulting copolymer.[1]
Figure 1: General mechanism for the free-radical copolymerization of a vinyl monomer (M₁) with this compound (M₂), highlighting the key degradative chain transfer step.
Experimental Protocols and Data
A general workflow for the synthesis and analysis of this compound copolymers is outlined below. Specific protocols for different comonomer systems follow.
Figure 2: A typical experimental workflow for the synthesis and characterization of this compound-vinyl monomer copolymers.
Copolymerization with Vinyl Acetate (VAc)
Copolymers of this compound and vinyl acetate are useful as functional adhesives and coatings. The presence of the this compound unit provides a site for subsequent cross-linking or functionalization.
Table 1: Reactivity Ratios and Q-e Values for this compound-Vinyl Acetate System
| Monomer | r-value | Q-value | e-value |
| M₁: Vinyl Acetate | r₁ ≈ 0.7 | 0.026 | -0.88 |
| M₂: this compound | r₂ ≈ 0 | 0.03 | 0.66 |
| Data sourced and estimated from literature values.[3][4] |
The reactivity ratios indicate that the vinyl acetate radical prefers to add to another vinyl acetate monomer, and the growing chain terminating in an this compound radical strongly prefers to add vinyl acetate. The low r₂ value highlights the low tendency of this compound to self-propagate.
Protocol 3.1: Synthesis of Poly(vinyl acetate-co-allyl chloride)
-
Monomer Preparation: Vinyl acetate (VAc) is purified by passing it through a column of activated basic alumina to remove the inhibitor. This compound (AC) is used as received or distilled.
-
Reaction Setup: A 100 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Charging the Reactor: The flask is charged with 17.2 g (0.2 mol) of VAc, 3.8 g (0.05 mol) of AC, and 50 mL of anhydrous toluene.
-
Initiator Addition: 0.164 g (1 mmol) of AIBN is added to the mixture.
-
Degassing: The mixture is degassed by three freeze-pump-thaw cycles or by bubbling dry nitrogen through the solution for 30 minutes.
-
Polymerization: The flask is immersed in a preheated oil bath at 70°C and stirred for 8-12 hours under a nitrogen atmosphere.
-
Isolation: The reaction is quenched by cooling the flask in an ice bath. The viscous solution is then slowly poured into 500 mL of vigorously stirred n-hexane to precipitate the copolymer.
-
Purification: The precipitated polymer is redissolved in a minimal amount of acetone and re-precipitated in n-hexane. This process is repeated twice.
-
Drying: The final product is collected by filtration and dried in a vacuum oven at 40°C to a constant weight.
Copolymerization with Styrene (St)
The incorporation of this compound into a polystyrene backbone adds functionality to a widely used thermoplastic, enabling applications in reactive blending and the synthesis of graft copolymers.
Table 2: Reactivity Ratios and Reaction Conditions for this compound-Styrene System
| Monomer | r-value | Reaction Temp. | Time (h) | Conversion (%) |
| M₁: Styrene | r₁ ≈ 36.0 | 60 - 80 °C | 30 | ~70 |
| M₂: this compound | r₂ ≈ 0.04 | 60 - 80 °C | 30 | ~70 |
| Data adapted from studies on similar allylic systems.[3][5] |
The very high r₁ value indicates a strong preference for styrene to homopolymerize. This makes incorporating significant amounts of this compound challenging and often results in copolymers with a low this compound content and a blocky structure.
Protocol 3.2: Synthesis of Poly(styrene-co-allyl chloride)
-
Monomer Preparation: Styrene is purified by passing through a column of activated basic alumina. This compound is used as received.
-
Reaction Setup: A polymerization tube is charged with 10.4 g (0.1 mol) of styrene, 1.53 g (0.02 mol) of this compound, and 0.082 g (0.5 mmol) of AIBN.
-
Degassing: The tube is subjected to three freeze-pump-thaw cycles and sealed under vacuum.
-
Polymerization: The sealed tube is placed in a thermostated oil bath at 70°C for 24-48 hours.[5]
-
Isolation: The tube is cooled, opened, and the contents are dissolved in approximately 20 mL of toluene. The solution is then poured into 300 mL of vigorously stirred methanol.
-
Purification: The precipitated white powder is filtered, redissolved in toluene, and re-precipitated in methanol.
-
Drying: The copolymer is dried in a vacuum oven at 50°C to a constant weight.
Copolymerization with Methyl Methacrylate (MMA)
Copolymerizing this compound with MMA yields a functional acrylic polymer. The pendant chloride groups can be used to graft other polymer chains or attach bioactive molecules, which is of interest in drug delivery and biomaterial science.[6]
Table 3: Reactivity Ratios for this compound-Methyl Methacrylate System
| Monomer | r-value | Q-value | e-value |
| M₁: Methyl Methacrylate | r₁ ≈ 2.8 | 0.74 | 0.40 |
| M₂: this compound | r₂ ≈ 0.04 | 0.03 | 0.66 |
| Data sourced and estimated from literature values.[3][6] |
The reactivity ratios suggest that MMA is significantly more reactive than this compound. However, compared to the styrene system, the tendency for homopolymerization of the vinyl monomer is less pronounced, potentially allowing for more random incorporation of this compound units.
Protocol 3.3: Synthesis of Poly(methyl methacrylate-co-allyl chloride)
-
Monomer Preparation: MMA is passed through an activated basic alumina column. This compound is used as received.
-
Reaction Setup: A 100 mL Schlenk flask is equipped with a magnetic stirrer and a nitrogen inlet.
-
Charging the Reactor: The flask is charged with 15.0 g (0.15 mol) of MMA, 5.7 g (0.075 mol) of this compound, and 40 mL of anhydrous 1,4-dioxane.
-
Initiator Addition: 0.123 g (0.75 mmol) of AIBN is added.
-
Degassing: The solution is sparged with dry nitrogen for 30 minutes.
-
Polymerization: The flask is heated in an oil bath at 75°C for 10 hours under a positive pressure of nitrogen.
-
Isolation: After cooling, the polymer solution is diluted with 20 mL of acetone and precipitated by adding it dropwise to 600 mL of cold methanol.
-
Purification: The polymer is collected, redissolved in acetone, and re-precipitated in methanol.
-
Drying: The resulting white, fibrous polymer is dried under vacuum at 45°C overnight.
Applications in Research and Drug Development
The primary advantage of incorporating this compound into vinyl polymers is the introduction of a versatile chemical handle for further reactions.
Figure 3: Relationship between the functional this compound copolymer, post-polymerization modification pathways, and resulting applications in research and development.
-
Drug Delivery: The pendant chloromethyl groups can be converted to azides for "click" chemistry or reacted directly with amine or hydroxyl groups on drug molecules to form polymer-drug conjugates.[2] This allows for the creation of targeted delivery systems and controlled-release formulations.[7][8]
-
Biomaterials and Tissue Engineering: Copolymers can be cross-linked by reacting the chloride groups with diamines or dithiols to form hydrogels and scaffolds for tissue engineering.[2]
-
Functional Coatings: These copolymers can be used to create reactive coatings that can be subsequently cross-linked for improved durability or functionalized to impart specific surface properties, such as antimicrobial activity.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Solved TABLE 6-2 Monomer Reactivity Ratios in Radical | Chegg.com [chegg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. EP0941258A1 - Copolymers of vinyl chloride, allyl glycidyl ether, a vinyl ester and an unsaturated organic trifunctional silane - Google Patents [patents.google.com]
Application Notes and Protocols for the Epoxidation of Allyl Chloride to Epichlorohydrin using a Titanium Silicalite Catalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of epichlorohydrin through the epoxidation of allyl chloride using a titanium silicalite (TS-1) catalyst. This method offers a greener and more sustainable alternative to traditional production routes. The protocols cover the hydrothermal synthesis of the TS-1 catalyst, the epoxidation reaction procedure, and the analytical methods for product quantification. Quantitative data on catalyst characterization and reaction performance under various conditions are summarized for easy comparison. Additionally, diagrams illustrating the experimental workflow and the proposed reaction mechanism are included to provide a comprehensive understanding of the process.
Introduction
Epichlorohydrin is a crucial intermediate in the production of epoxy resins, pharmaceuticals, and other fine chemicals. The traditional chlorohydrin process for its synthesis generates significant amounts of wastewater and chlorinated byproducts. The use of heterogeneous catalysts, such as titanium silicalite-1 (TS-1), with hydrogen peroxide (H₂O₂) as a green oxidant, presents a more environmentally benign and efficient pathway for the epoxidation of this compound.[1]
TS-1 is a zeolite with a framework in which some silicon atoms are isomorphously substituted by titanium atoms, creating active sites for selective oxidation reactions.[2] This catalyst has demonstrated high activity and selectivity in the epoxidation of various olefins, including this compound.[3][4] The reaction is typically carried out in a liquid phase using a solvent to facilitate the interaction between the aqueous H₂O₂ and the organic this compound. The choice of solvent and other reaction parameters significantly influences the conversion of this compound and the selectivity towards epichlorohydrin.[3]
These application notes provide a comprehensive guide for researchers interested in utilizing TS-1 for the epoxidation of this compound. The detailed protocols and compiled data will aid in the successful implementation and optimization of this catalytic process.
Catalyst Synthesis and Characterization
Protocol for Hydrothermal Synthesis of Titanium Silicalite-1 (TS-1)
This protocol is based on a hydrothermal synthesis method using tetrapropylammonium bromide (TPABr) as a template.[5]
Materials:
-
Fumed silica (SiO₂)
-
Tetrabutyl titanate (TBOT)
-
Tetrapropylammonium bromide (TPABr)
-
Ethanolamine (EOA)
-
Isopropanol
-
Deionized water
Procedure:
-
Prepare two solutions, Solution A and Solution B.
-
Solution A: Mix ethanolamine (EOA) and tetrapropylammonium bromide (TPABr) with deionized water. Then, add fumed silica to this mixture under constant stirring until a homogeneous solution is formed.[5]
-
Solution B: Prepare a solution of tetrabutyl titanate (TBOT) in isopropanol.[5]
-
Under vigorous stirring, add Solution B dropwise to Solution A to form the final synthesis solution (Solution C).[5] The molar composition of the final gel should be approximately: SiO₂ : nTiO₂ : 0.1 TPABr : 0.5 NH₂C₂H₄OH : 30 H₂O, where n can be varied (e.g., 0.018-0.033) to achieve the desired Ti content.[5]
-
Transfer the resulting gel into a stainless-steel autoclave with a Teflon liner.
-
Heat the autoclave to 170°C and maintain this temperature for 24-72 hours for crystallization.
-
After crystallization, cool the autoclave to room temperature.
-
Recover the solid product by centrifugation or filtration and wash it thoroughly with deionized water until the pH of the filtrate is neutral.
-
Dry the washed solid at 100-120°C overnight.
-
Calcine the dried powder in air at 550°C for 6 hours to remove the organic template.
Catalyst Characterization
The synthesized TS-1 catalyst should be characterized to confirm its structure and composition.
Table 1: Typical Characterization Data for TS-1 Catalyst
| Parameter | Method | Typical Values/Observations |
| Crystalline Structure | X-ray Diffraction (XRD) | Characteristic peaks at 2θ = 7.8°, 8.8°, 23.0°, 23.9°, and 24.4°, confirming the MFI topology.[5] |
| Morphology | Scanning Electron Microscopy (SEM) | Uniformly sized crystals. |
| Ti Coordination | UV-Vis Diffuse Reflectance Spectroscopy | Absorption band around 210-230 nm, indicating tetrahedrally coordinated Ti in the framework. |
| Surface Area and Porosity | N₂ Adsorption-Desorption (BET) | High surface area, typically > 300 m²/g. |
Epoxidation of this compound
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Epoxidation of this compound with hydrogen peroxide catalyzed by titanium silicalite 1 | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of Low Cost Titanium Silicalite-1 Zeolite for Highly Efficient Propylene Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing Wurtz coupling side reactions in allyl chloride Grignard formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the formation of allylmagnesium chloride, with a specific focus on preventing Wurtz coupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the Wurtz coupling side reaction in the context of allyl Grignard formation?
The Wurtz coupling is a significant side reaction where a newly formed allylmagnesium chloride molecule reacts with a molecule of unreacted allyl chloride. This results in the formation of a homocoupled dimer, 1,5-hexadiene, which reduces the yield of the desired Grignard reagent and complicates the purification of subsequent products.[1]
Q2: I am observing a low yield of my desired product and the formation of a significant amount of 1,5-hexadiene. What are the likely causes?
A high yield of the Wurtz coupling byproduct, 1,5-hexadiene, is typically promoted by several factors:
-
High local concentration of this compound: Rapid addition of this compound can create localized areas of high concentration, increasing the probability of it reacting with the already formed Grignard reagent instead of the magnesium surface.
-
Elevated reaction temperature: The Grignard formation is an exothermic reaction. Without proper temperature control, localized hotspots can form, accelerating the rate of the Wurtz coupling reaction.[2]
-
Insufficient magnesium surface area: A limited or poorly activated magnesium surface can slow down the formation of the Grignard reagent, leaving more unreacted this compound available to participate in Wurtz coupling.
Q3: How can I minimize the formation of 1,5-hexadiene?
To suppress the Wurtz coupling side reaction, consider the following strategies:
-
Slow, controlled addition: Add the this compound solution dropwise to the magnesium suspension at a rate that maintains a steady and low reaction temperature. This prevents the buildup of unreacted this compound.
-
Maintain low temperatures: Running the reaction at a reduced temperature (e.g., 0-15°C) can significantly slow down the rate of the Wurtz coupling reaction.[3]
-
Use an excess of magnesium: Employing a molar excess of magnesium can help to ensure that the this compound preferentially reacts with the metal surface.[1]
-
Ensure proper magnesium activation: The passivating layer of magnesium oxide on the surface of the magnesium turnings must be removed to initiate the reaction efficiently.
Q4: What is the role of iodine in this reaction, and can it contribute to side reactions?
Iodine is a common activating agent for the magnesium surface. It reacts with the magnesium to form magnesium iodide, which helps to break up the passivating magnesium oxide layer, exposing a fresh metal surface for reaction.[4] While essential for initiation, the addition of the initiator should be done carefully, as a very vigorous initial reaction can lead to an increase in temperature, potentially favoring the Wurtz coupling.
Q5: Which solvent is better for preparing allylmagnesium chloride: THF or diethyl ether?
Both tetrahydrofuran (THF) and diethyl ether are common solvents for Grignard reagent formation. THF can offer better stabilization of the Grignard reagent.[5] However, for some reactive halides, THF can promote Wurtz coupling more than diethyl ether. The choice of solvent can be substrate-dependent, but for this compound, THF is often used successfully when reaction conditions are carefully controlled.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Inactive magnesium surface (oxide layer). | Activate the magnesium by adding a small crystal of iodine and gently warming.[4] Alternatively, add a few drops of 1,2-dibromoethane. Ensure all glassware is flame-dried and reagents are anhydrous. |
| Low yield of Grignard reagent | Significant Wurtz coupling. | Implement slow, dropwise addition of this compound. Maintain a low reaction temperature (e.g., 0-15°C).[3] Use a molar excess of magnesium.[1] |
| Reaction becomes too vigorous and difficult to control | Rate of this compound addition is too fast. | Immediately slow down or stop the addition of this compound. Use an ice bath to cool the reaction vessel. |
| Formation of a white precipitate | The Grignard reagent or the Wurtz coupling product (1,5-hexadiene) may have limited solubility. | While some cloudiness can be normal, excessive precipitation might indicate a high concentration of byproducts. Ensure efficient stirring to maintain a homogenous mixture.[4] |
Quantitative Data
The following table summarizes the impact of reaction conditions on the yield of allylmagnesium chloride and the formation of the Wurtz coupling byproduct, 1,5-hexadiene.
| Reaction Conditions | Solvent | Yield of Allylmagnesium Chloride | Wurtz Coupling Product (1,5-hexadiene) | Reference |
| Addition of this compound to 1.2 eq. of Mg at 5°C | THF | ~90% | Not specified, but implied to be low | [6] |
| Semi-batch process | THF | 74% (of derivative) | 23% | [2] |
| Continuous process | THF | 96% (of derivative) | 2% | [2] |
| Standard procedure | THF | 64.5% | Not specified | [7] |
Experimental Protocols
Protocol: Preparation of Allylmagnesium Chloride with Minimized Wurtz Coupling
This protocol outlines a method for the preparation of allylmagnesium chloride, incorporating best practices to reduce the formation of 1,5-hexadiene.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a few crystals)
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, addition funnel, and an inlet for inert gas. Ensure all joints are well-sealed.
-
Magnesium Activation: Place the magnesium turnings and a few crystals of iodine into the flask. Gently heat the flask under a stream of inert gas until the purple color of the iodine disappears. Allow the flask to cool to room temperature.
-
Reagent Preparation: Prepare a solution of this compound in anhydrous THF in the addition funnel.
-
Initiation: Add a small portion of the this compound solution to the activated magnesium turnings. The reaction should initiate, as evidenced by a gentle bubbling and a slight increase in temperature.
-
Controlled Addition: Once the reaction has started, begin the slow, dropwise addition of the remaining this compound solution from the addition funnel. Maintain the reaction temperature between 0-15°C using an ice bath.[3] The rate of addition should be controlled to sustain a gentle reflux.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30-60 minutes to ensure complete conversion. The resulting greyish solution is the prepared allylmagnesium chloride.
Visualizations
Caption: Competing pathways in allyl Grignard formation.
References
- 1. orgsyn.org [orgsyn.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Allylmagnesium Chloride | 2622-05-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. US2959598A - this compound-cyclic ether grignard reagents - Google Patents [patents.google.com]
Technical Support Center: Optimizing Williamson Ether Synthesis with Allyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the Williamson ether synthesis using allyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Williamson ether synthesis?
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2][3] In this reaction, a deprotonated alcohol, known as an alkoxide, acts as a nucleophile and attacks the electrophilic carbon of an organohalide, such as this compound.[2][3] This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon is chiral, and results in the formation of an ether and a halide salt.[1]
Q2: Why is the choice of alkyl halide critical in this synthesis?
The Williamson ether synthesis is most efficient with methyl or primary alkyl halides like this compound.[1][2] Secondary and tertiary alkyl halides are more sterically hindered, which can impede the backside attack required for the SN2 mechanism.[1][4] With bulkier halides, the alkoxide is more likely to act as a base rather than a nucleophile, leading to a competing E2 (bimolecular elimination) reaction that forms an alkene as the major byproduct instead of the desired ether.[1][5]
Q3: What are the most common side reactions when using this compound, and how can they be minimized?
The most common side reactions are:
-
E2 Elimination: As this compound is a primary halide, elimination is less of a concern than with secondary or tertiary halides, but it can still occur, especially at higher temperatures.[5] To minimize this, it is advisable to use the lowest effective reaction temperature.
-
Hydrolysis of this compound: Any residual water in the reaction mixture can hydrolyze this compound to form allyl alcohol.[5] This can be prevented by ensuring anhydrous (dry) reaction conditions and using anhydrous solvents.
-
C-Alkylation vs. O-Alkylation: When using a phenoxide as the nucleophile, there can be competition between the desired O-alkylation (forming the ether) and C-alkylation, where the allyl group attaches to the aromatic ring.[6][7] The use of polar aprotic solvents can help to favor O-alkylation.[6]
Q4: What is the role of a phase-transfer catalyst (PTC) and when should it be used?
A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide or TBAI), is often used in industrial synthesis and can be beneficial in laboratory settings.[2][8] A PTC facilitates the transfer of the alkoxide or phenoxide from an aqueous or solid phase to the organic phase where the this compound is located, thereby increasing the reaction rate.[8] This can lead to higher yields under milder conditions and may eliminate the need for strictly anhydrous conditions.[8]
Troubleshooting Guide
Problem: Low or No Yield of the Desired Allyl Ether
This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Logical Troubleshooting Flowchart
Caption: Decision tree for troubleshooting low reaction yield.
Detailed Troubleshooting Steps in Q&A Format
Q: My yield is very low. Could my reagents be the problem? A: Yes, impure or wet reagents are a common cause of low yield. Ensure your alcohol is anhydrous, as water will consume the base.[6] this compound should be pure, as impurities can lead to side reactions.
Q: How do I know if I'm using the right base? A: Incomplete deprotonation of the alcohol is a frequent reason for low yields.[5] For simple alcohols, a strong base like sodium hydride (NaH) is often used to ensure irreversible and complete formation of the alkoxide.[4][6] For phenols, weaker bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) can be effective.[3] Using an excess of a finely powdered strong base can also be beneficial.[5]
Q: Does the solvent really make a big difference? A: Absolutely. The choice of solvent significantly impacts the reaction rate. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are highly recommended.[2][3] These solvents solvate the cation of the alkoxide, leaving the nucleophilic anion more available to react with the this compound.[2] Protic solvents (like water or alcohols) can solvate the alkoxide, reducing its nucleophilicity and slowing the reaction.[2]
Q: I'm not seeing any product formation. Are my reaction conditions correct? A: The reaction may be too slow if the temperature is too low or the reaction time is too short. A typical Williamson ether synthesis is conducted at temperatures between 50-100°C for 1 to 8 hours.[2][9] However, with a volatile reactant like this compound (boiling point ~45°C), it's crucial to use a sealed reaction vessel or a condenser to prevent its evaporation.[5] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
Q: When should I consider using a phase-transfer catalyst (PTC)? A: If you are using a two-phase system (e.g., aqueous NaOH and an organic solvent) or a solid-liquid system (e.g., solid KOH), a PTC is highly recommended.[8] It can significantly increase the reaction rate and yield.[7] Typically, 1-5 mol% of a catalyst like TBAI is sufficient.[5]
Data Presentation
Table 1: Influence of Key Reaction Parameters on Yield
| Parameter | Typical Range/Options | Effect on Yield | Troubleshooting Tip |
| Alcohol:this compound Molar Ratio | 1:1 to 1:3 | Increasing the excess of this compound generally increases yield by driving the reaction to completion.[5] | Start with a 1:1.2 ratio and increase if conversion is low. Note that excess this compound must be removed during purification. |
| Base (Equivalents to Alcohol) | 1.0 to 2.0 | Using at least a stoichiometric amount is crucial. An excess (e.g., 1.5 eq.) can be beneficial for complete deprotonation.[5] | If yield is low, ensure your base is active and consider using a slight excess. |
| Solvent | DMF, Acetonitrile, THF, DMSO | Polar aprotic solvents enhance the reaction rate and yield.[2][3] | If using a less polar solvent like THF and the reaction is slow, switch to DMF or DMSO. |
| Temperature | Room Temp. to 100°C | Higher temperatures increase the reaction rate, but can also lead to evaporation of this compound and increase side reactions.[2][5] | Start at a moderate temperature (e.g., 50°C) and adjust as needed. Use a condenser. |
| PTC Loading (mol%) | 1-5 mol% | Yields generally increase with catalyst loading up to an optimal point.[5] | If using a PTC, start with 1-2 mol% and increase if necessary. |
Experimental Protocols
Protocol 1: General Procedure using Sodium Hydride
This protocol is a generalized procedure and may require optimization for specific alcohol substrates.
1. Alkoxide Formation:
-
In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF).
-
Cool the solution to 0°C in an ice bath.
-
Carefully and portion-wise, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.). Caution: Hydrogen gas is evolved. Ensure proper ventilation.[10]
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
2. Ether Formation:
-
Cool the alkoxide solution back to 0°C.
-
Slowly add this compound (1.1 - 1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 50-65°C for 4-8 hours, monitoring the reaction progress by TLC.[10]
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl) solution.[10]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[10]
-
The crude product can then be purified by distillation or column chromatography.
Protocol 2: Solvent-Free Synthesis using KOH and a Phase-Transfer Catalyst
This method is environmentally friendlier and can be very efficient.
1. Reaction Setup:
-
In a round-bottom flask, combine the alcohol (1.0 eq.), finely powdered potassium hydroxide (KOH, ~2.0 eq.), and tetrabutylammonium iodide (TBAI, 0.05 eq.).[11]
-
Add this compound (1.5 - 3.0 eq.) to the mixture.
2. Reaction:
-
Stir the mixture vigorously at room temperature. The reaction is often exothermic.
-
Monitor the reaction for completion by TLC (typically 2-16 hours depending on the substrate).[11]
3. Work-up and Purification:
-
Upon completion, add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.
-
Extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.[11]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for Williamson ether synthesis.
Competing Reaction Pathways Diagram
Caption: Competing SN2 (ether formation) and E2 (elimination) pathways.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. ias.ac.in [ias.ac.in]
Troubleshooting low yields in nucleophilic substitution reactions of allyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in nucleophilic substitution reactions of allyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during nucleophilic substitution reactions with this compound in a question-and-answer format.
Q1: My reaction is resulting in a very low yield of the desired substitution product. What are the common causes?
Low yields in nucleophilic substitution reactions of this compound can stem from several factors, including competing side reactions, suboptimal reaction conditions, and the nature of the reagents.
-
Side Reactions: this compound is prone to side reactions that consume the starting material and reduce the yield of the desired product. The most common side reactions include:
-
Elimination (E2): Strong, bulky bases can promote the elimination of HCl to form allene. This is more prevalent at higher temperatures.
-
Hydrolysis: If water is present in the reaction mixture, this compound can be hydrolyzed to form allyl alcohol. This reaction is accelerated by heat and alkaline conditions.[1]
-
Ether Formation: In the presence of alcohols or alkoxides, diallyl ether can be formed as a byproduct.[1]
-
-
Suboptimal Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also favor elimination over substitution.[2][3] It is crucial to find the optimal temperature that maximizes the yield of the substitution product.
-
Solvent: The choice of solvent is critical as it influences the reaction mechanism (SN1 vs. SN2) and the solubility of the reactants. Polar aprotic solvents like DMF or DMSO generally favor SN2 reactions, while polar protic solvents can promote SN1 pathways.
-
-
Reagent Purity and Reactivity:
-
Nucleophile Strength: Weak nucleophiles may react too slowly, leading to incomplete conversion. Conversely, very strong and sterically hindered nucleophiles might favor elimination.
-
Purity of Reagents: Impurities in the this compound, nucleophile, or solvent can interfere with the reaction or poison the catalyst, if one is used.
-
Q2: I am observing the formation of significant amounts of allyl alcohol as a byproduct. How can I prevent this?
The formation of allyl alcohol is due to the hydrolysis of this compound. To minimize this side reaction, it is essential to work under anhydrous (dry) conditions.
-
Dry Solvents and Reagents: Use freshly dried solvents and ensure your nucleophile and any other reagents are free of water.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.
Q3: My reaction seems to be favoring elimination over substitution. What can I do to increase the substitution product yield?
To favor substitution over elimination, you can adjust the reaction conditions and the choice of base/nucleophile.
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[3]
-
Use a Less Hindered, Stronger Nucleophile: Strong, non-bulky nucleophiles are more likely to attack the carbon atom (substitution) rather than abstract a proton (elimination).
-
Choose an Appropriate Solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.
Q4: Would a phase-transfer catalyst (PTC) be beneficial for my reaction?
Yes, phase-transfer catalysis can be highly effective for nucleophilic substitution reactions of this compound, especially when the nucleophile is an inorganic salt (e.g., NaN3, KCN, NaOH).[4][5]
-
How it Works: A phase-transfer catalyst (typically a quaternary ammonium or phosphonium salt) transports the nucleophilic anion from the aqueous or solid phase into the organic phase where the this compound is dissolved. This increases the effective concentration and reactivity of the nucleophile in the organic phase, leading to faster reaction rates and often higher yields.[5]
-
Benefits:
-
Increased reaction rates.
-
Higher yields and cleaner reactions.
-
Milder reaction conditions.
-
Avoids the need for expensive and anhydrous polar aprotic solvents.[5]
-
Frequently Asked Questions (FAQs)
Q: What is the typical reactivity of this compound in nucleophilic substitution reactions?
This compound is significantly more reactive than its saturated analog, propyl chloride, in both SN1 and SN2 reactions. This is due to the electronic stabilization provided by the adjacent double bond. In an SN2 reaction, the p-orbitals of the double bond overlap with the p-orbital of the transition state, lowering its energy. In an SN1 reaction, the resulting allyl carbocation is stabilized by resonance.
Q: Should I expect an SN1 or SN2 mechanism for my reaction?
The operative mechanism depends on the specific reaction conditions:
-
SN2 is favored by:
-
Strong, non-hindered nucleophiles.
-
Polar aprotic solvents (e.g., acetone, DMF, DMSO).
-
Lower temperatures.
-
-
SN1 is favored by:
-
Weak nucleophiles (solvolysis).
-
Polar protic solvents (e.g., water, ethanol).
-
The presence of a Lewis acid catalyst.
-
It is important to note that both mechanisms can occur concurrently, leading to a mixture of products.[6]
Q: Can I use allyl bromide or iodide instead of this compound?
Yes. In general, for a given nucleophile, the reactivity of allyl halides follows the order: Allyl Iodide > Allyl Bromide > this compound. This is because iodide and bromide are better leaving groups than chloride. If you are experiencing low reactivity with this compound, switching to the bromide or iodide analog can often improve the reaction rate and yield.
Data Presentation
The following table summarizes the yield of allyl phenyl ether from the reaction of this compound with sodium phenoxide under various conditions to illustrate the impact of solvent and phase-transfer catalysis.
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | None | 65 | 12 | 45 |
| 2 | DMF | None | 25 | 8 | 70 |
| 3 | Toluene | None | 110 | 24 | <10 |
| 4 | Toluene / H₂O | TBAB (5) | 80 | 4 | 92 |
| 5 | Dichloromethane / H₂O | Aliquat 336 (2) | 40 | 6 | 88 |
TBAB: Tetrabutylammonium bromide Aliquat 336: Tricaprylylmethylammonium chloride Data is representative and compiled for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of Allyl Azide via SN2 Reaction
This protocol describes the synthesis of allyl azide from this compound and sodium azide in a polar aprotic solvent.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.
-
With vigorous stirring, add this compound (1.0 equivalent) dropwise to the sodium azide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Caution: Allyl azide is potentially explosive and should be handled with care. Do not distill neat.
Protocol 2: Hydrolysis of this compound to Allyl Alcohol
This protocol details the preparation of allyl alcohol from the hydrolysis of this compound using a sodium hydroxide solution.[1]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Distillation apparatus
Procedure:
-
Prepare a dilute aqueous solution of sodium hydroxide (e.g., 5-10 wt%).
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound and the sodium hydroxide solution.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The hydrolysis of this compound can yield 85-95% allyl alcohol.[1]
-
Monitor the reaction by GC or TLC until the this compound is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
The allyl alcohol can be isolated from the reaction mixture by distillation.
Visualizations
Caption: Troubleshooting flowchart for low yields in nucleophilic substitution of this compound.
Caption: Competing SN1 and SN2 reaction pathways for this compound.
Caption: General experimental workflow for nucleophilic substitution of this compound.
References
Technical Support Center: Purification of Allyl Chloride by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying allyl chloride from reaction mixtures via distillation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the distillation of this compound.
| Problem | Potential Cause | Recommended Action |
| Poor Separation of this compound from Impurities | Inefficient fractional distillation column. | - Ensure the column is packed with an appropriate material (e.g., Raschig rings, Pall rings made of ceramic or glass for corrosion resistance).[1] - Verify that the column height and packing density are sufficient for the required number of theoretical plates. |
| Boiling points of impurities are too close to this compound. | - For impurities like hexadienes (B.P. 59-65°C), which are difficult to separate from this compound (B.P. 44-46°C) by standard distillation, consider a pre-distillation chemical treatment.[2] - A patented method involves the chlorination of these impurities to form higher-boiling dichlorohexanes, which are then easily separated by distillation.[2] | |
| Azeotrope formation. | - this compound forms a minimum boiling point azeotrope with water (B.P. 43°C, 97.8% this compound).[3] If water is present, the initial fraction will be this azeotrope. - To obtain dry this compound, the initial azeotrope can be collected and the remaining anhydrous this compound distilled. Alternatively, the crude product can be dried with a suitable agent like anhydrous calcium chloride before distillation.[4] | |
| Product is Contaminated with Water | Incomplete drying of the crude this compound before distillation. | - Wash the crude this compound with water to remove water-soluble impurities, then thoroughly dry the organic layer with a drying agent such as anhydrous calcium chloride before proceeding with distillation.[4] |
| Formation of an azeotrope with water. | - If distilling a wet sample, the initial fraction will be the this compound-water azeotrope. Subsequent fractions should be anhydrous. Monitor the distillation temperature closely; a stable boiling point around 44-46°C indicates the collection of pure this compound.[4] | |
| Polymerization in the Distillation Flask | Presence of initiators or high temperatures. | - this compound can polymerize, especially at elevated temperatures.[5] Distill at the lowest practical temperature, potentially under reduced pressure. - Consider adding a polymerization inhibitor to the distillation flask. Phenolic compounds (e.g., hydroquinone) or certain amines are commonly used as inhibitors for unsaturated monomers.[] |
| Foaming or Bumping in the Distillation Flask | Rapid heating or presence of volatile impurities. | - Heat the distillation flask gradually and ensure smooth boiling. - Use boiling chips or a magnetic stirrer to promote even boiling. |
| Corrosion of Distillation Apparatus | Reaction of this compound or impurities with the apparatus material. | - Use glassware for laboratory-scale distillations. For larger setups, ensure materials are compatible with chlorinated hydrocarbons. Ceramic or glass packing materials are recommended to prevent corrosion.[1] |
| Low Yield of Purified this compound | Inefficient separation leading to loss of product in foreruns or residues. | - Optimize the distillation parameters, including the reflux ratio and distillation rate, to ensure a sharp separation between fractions. |
| Incomplete reaction in the preceding synthesis step. | - Before purification, ensure the synthesis of this compound has gone to completion to maximize the amount of desired product in the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities depend on the synthesis method. In the high-temperature chlorination of propene, impurities include 1,5-hexadiene, 2-methyl-1,4-pentadiene, other C6 isomers, and various chlorinated propanes and propenes.[2] If synthesized from allyl alcohol and HCl, unreacted allyl alcohol and by-products like diallyl ether can be present.[3]
Q2: What are the key physical properties of this compound relevant to its distillation?
A2: The key physical properties are summarized in the table below.
| Property | Value |
| Boiling Point | 44-46 °C[7] |
| Density | 0.939 g/mL at 25 °C[7] |
| Vapor Pressure | 295 mmHg at 20 °C |
| Solubility in Water | Insoluble[7] |
| Azeotrope with Water | Boiling Point: 43 °C, Composition: 97.8% this compound[3] |
Q3: How can I confirm the purity of my distilled this compound?
A3: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for determining the purity of this compound and identifying any residual impurities.[5][8] The mass spectrum of this compound shows characteristic peaks that can be used for its identification.
Q4: What safety precautions should I take when distilling this compound?
A4: this compound is a highly flammable and toxic liquid.[7] All handling and distillation should be performed in a well-ventilated fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from ignition sources.
Q5: Can I use a rotary evaporator to purify this compound?
A5: A rotary evaporator is suitable for removing a volatile solvent from a non-volatile compound. Since this compound itself is volatile, a rotary evaporator would not be effective for separating it from impurities with similar boiling points. Fractional distillation is the appropriate technique.
Q6: What type of packing material is best for the fractional distillation of this compound?
A6: For laboratory-scale distillation, glass helices or Raschig rings are suitable. For larger scale or to minimize the risk of corrosion, ceramic packing materials like Pall rings are a good choice.[1]
Experimental Protocols
Protocol 1: Purification of this compound from a Reaction Mixture (General Procedure)
This protocol outlines the general steps for purifying this compound by fractional distillation after its synthesis from allyl alcohol and hydrochloric acid.
Materials:
-
Crude this compound reaction mixture
-
5% sodium bicarbonate solution
-
Water
-
Anhydrous calcium chloride
-
Boiling chips or magnetic stir bar
-
Fractional distillation apparatus (including a packed column)
-
Heating mantle
-
Ice bath
Procedure:
-
Work-up: Carefully transfer the crude reaction mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution and then with water to remove acidic impurities and water-soluble byproducts.
-
Drying: Separate the organic layer and dry it over anhydrous calcium chloride.[4]
-
Distillation Setup: Assemble a fractional distillation apparatus in a fume hood. Use a packed column to ensure efficient separation.
-
Distillation:
-
Add the dried crude this compound and boiling chips (or a magnetic stir bar) to the distillation flask.
-
Heat the flask gently using a heating mantle.
-
Collect the fraction that distills at a stable temperature of 44-47°C.[4]
-
If water is suspected to be present, an initial fraction may co-distill as an azeotrope at a lower temperature (around 43°C).[3] This should be collected separately.
-
-
Purity Analysis: Analyze the collected fraction for purity using GC-MS.
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. US5723703A - Purification of this compound - Google Patents [patents.google.com]
- 3. EP1191007B1 - Process for production of this compound - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound | C3H5Cl | CID 7850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US2787634A - Inhibition of autopolymerization in vinyl-type compounds - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. ehs.gatech.edu [ehs.gatech.edu]
Managing the exothermicity of Grignard reactions with allyl chloride
This guide provides troubleshooting advice and frequently asked questions for managing the highly exothermic formation of Grignard reagents from allyl chloride. It is intended for researchers, scientists, and drug development professionals familiar with organometallic chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is the Grignard reaction with this compound so exothermic? The formation of a Grignard reagent is a highly exothermic process, with a heat of reaction ranging from 200 to 380 kJ per mole of magnesium reacted.[1] The reaction involves the oxidative insertion of magnesium into the carbon-halogen bond. Allyl halides are particularly reactive substrates for this insertion, leading to a rapid and spontaneous release of heat once the reaction initiates.[2][3] This high reactivity can lead to a dangerous, uncontrolled temperature increase known as a thermal runaway.[4][5]
Q2: What are the primary safety hazards associated with this reaction? The main safety concern is fire.[1][6] This can result from a thermal runaway where the reaction's heat generation exceeds the cooling system's capacity, causing the low-boiling point solvent (like diethyl ether or THF) to evaporate rapidly.[4] The combination of flammable solvents, pyrophoric Grignard reagents, and flammable magnesium metal creates a significant fire risk.[4][6] Additionally, this compound itself is a toxic and flammable substance.[7][8]
Q3: What is a "runaway reaction" and how can it be prevented? A runaway reaction occurs when the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure.[4] Prevention is key and involves several control measures:
-
Slow Reagent Addition: this compound must be added slowly and in a controlled, dropwise manner to manage the rate of heat generation.[9][10]
-
Efficient Cooling: Use an ice bath or cryocooler to actively cool the reaction vessel throughout the addition.[9]
-
Adequate Solvent Volume: A sufficient volume of solvent helps to dissipate the heat produced.
-
Appropriate Vessel Size: Use a flask that is large enough to contain the reaction mixture should vigorous boiling occur.[6]
-
Continuous Monitoring: Never leave the reaction unattended.[1]
Q4: What is the recommended solvent for this reaction? Anhydrous tetrahydrofuran (THF) is generally recommended over diethyl ether.[4] While both are effective solvents that stabilize the Grignard reagent, THF has a significantly higher flash point, reducing the risk of fire.[4][11] Regardless of the solvent chosen, it must be strictly anhydrous, as Grignard reagents react violently with water.[10][12]
Q5: Can this reaction be performed more safely using modern technology? Yes, continuous flow chemistry offers a much safer method for handling highly exothermic reactions like Grignard formations.[13] Flow reactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous heat removal and precise temperature control.[14] This efficiency prevents the buildup of unreacted reagents and minimizes the risk of thermal runaway, enabling the reaction to be performed safely even at room temperature.[14]
Troubleshooting Guide
Problem: The reaction will not initiate.
Q: I've added the first portion of this compound, but there are no signs of reaction (no bubbling, no exotherm). What steps should I take? Failure to initiate is a common issue, often due to a passivated magnesium surface or the presence of inhibitors.
-
Ensure Anhydrous Conditions: The most common cause of failure is the presence of moisture. All glassware must be rigorously flame-dried or oven-dried and cooled under an inert atmosphere (argon or nitrogen).[2][10] The solvent and this compound must be strictly anhydrous.[10]
-
Activate the Magnesium: The protective oxide layer on the magnesium turnings may prevent the reaction. Several activation methods can be used:
-
Check Reagent Quality: Use fresh, high-purity magnesium turnings and purified this compound.[10] Old reagents can be a source of reaction-inhibiting impurities.
Problem: The reaction is too vigorous and difficult to control.
Q: My reaction started abruptly and is now refluxing violently, even with an ice bath. What should I do? This indicates that the rate of heat generation is exceeding your cooling capacity, and you are at risk of a runaway reaction.
-
Stop Reagent Addition Immediately: Cease the dropwise addition of this compound.
-
Ensure Adequate Cooling: Ensure the ice bath has good contact with the flask surface. Have a plan to quickly remove any heating source (if one was used for initiation) and apply cooling.[4]
-
Do Not Seal the System: Ensure the reaction is properly vented through a reflux condenser to an oil bubbler or inert gas line to prevent pressure buildup.[4]
-
Prepare for Quenching (Emergency Use Only): In a severe, uncontrolled exotherm, have a plan for emergency quenching, but be aware that rapid cooling can cause thermal shock and crack the glassware.[1]
Problem: The final product yield is low.
Q: After work-up, the yield of my desired product is significantly lower than expected. What are the common causes? Low yields can result from incomplete reaction, degradation of the Grignard reagent, or side reactions.
-
Wurtz-Coupling Side Reaction: The most common side reaction is the formation of 1,5-hexadiene, where a molecule of the formed Grignard reagent reacts with a molecule of unreacted this compound.[15][18] This is minimized by adding the this compound solution very slowly to the magnesium suspension, keeping the instantaneous concentration of the halide low.
-
Incomplete Formation: Ensure the reaction has gone to completion by observing the consumption of the magnesium metal.[15] Stirring for an additional period (e.g., 30-60 minutes) after the addition is complete can help.[9]
-
Accidental Quenching: The Grignard reagent may have been inadvertently quenched by atmospheric oxygen or moisture.[16] Ensure a robust inert atmosphere is maintained throughout the entire process, including the work-up.
Data & Protocols
Quantitative Data
Table 1: Key Safety and Thermal Parameters
| Parameter | Value/Solvent | Notes |
| Heat of Reaction | 200 - 380 kJ/mol Mg | Highly exothermic nature requires careful heat management.[1] |
| Solvent Flash Point | Diethyl Ether: -45 °C | Diethyl ether is extremely flammable.[4] |
| Tetrahydrofuran (THF): -14 °C | THF is the preferred solvent due to its higher flash point.[4] | |
| This compound Flash Point | -20 °F (-29 °C) | The starting material is also highly flammable.[8] |
Table 2: Comparison of Batch vs. Continuous Flow Processing
| Feature | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-area-to-volume ratio.[14] |
| Temperature Control | Difficult, potential for hot spots | Precise and uniform, enabling isothermal conditions.[13][14] |
| Safety | Higher risk of thermal runaway | Inherently safer, minimizes accumulation of energetic species.[14] |
| Reagent Stoichiometry | Often requires excess reagents | Can use near-stoichiometric amounts, reducing waste.[19] |
Experimental Protocols
Protocol 1: Standard Batch Preparation of Allylmagnesium Chloride
-
Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube or inert gas inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum or a strong flow of inert gas and cool to room temperature under argon or nitrogen.[9]
-
Reagent Charging: Place magnesium turnings (1.1 - 1.2 equivalents) and a single crystal of iodine in the flask.[9][10]
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 5-10%) of the this compound solution to the magnesium turnings.[9] The reaction should initiate, indicated by a color change (disappearance of iodine color), gentle bubbling, and a noticeable exotherm.[10]
-
Controlled Addition: Once initiation is confirmed, begin the dropwise addition of the remaining this compound solution at a rate that maintains a gentle, controlled reflux. Use an ice-water bath to manage the temperature as needed.[9]
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.[9] The resulting grey/black solution is the prepared Grignard reagent.
Protocol 2: Reaction Quenching and Aqueous Work-up
-
Cooling: Cool the flask containing the completed Grignard reaction in an ice-water bath.[9]
-
Slow Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise via the dropping funnel. This is an exothermic process and must be done with caution.[9][20]
-
Extraction: Once the quenching is complete and two distinct layers have formed, separate the organic layer. Extract the aqueous layer one or more times with an appropriate solvent (e.g., diethyl ether).[9]
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt like magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
Visualizations
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. orgosolver.com [orgosolver.com]
- 3. quora.com [quora.com]
- 4. acs.org [acs.org]
- 5. hzdr.de [hzdr.de]
- 6. dchas.org [dchas.org]
- 7. A Detail Guide on this compound Hazard and Safety [cloudsds.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Grignard reaction - Wikipedia [en.wikipedia.org]
- 13. vapourtec.com [vapourtec.com]
- 14. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. homework.study.com [homework.study.com]
- 17. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. m.youtube.com [m.youtube.com]
- 19. cs.gordon.edu [cs.gordon.edu]
- 20. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the regioselectivity of reactions involving allyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of reactions involving allyl chloride and related allylic substrates.
Section 1: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)
The Tsuji-Trost reaction is a versatile method for forming carbon-carbon and carbon-heteroatom bonds. However, controlling regioselectivity between the linear and branched products can be a significant challenge.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the Tsuji-Trost reaction?
A1: The regioselectivity of the palladium-catalyzed allylic substitution is influenced by several parameters. These include the nature of the ligand, solvent, counter anion, leaving group, nucleophile, base, and the structure of the allyl fragment itself.[1] For unsymmetrical allyl substrates, substitution typically occurs at the least hindered allylic position.[1][2]
Q2: How does the nature of the nucleophile affect the regioselectivity?
A2: The "hardness" of the nucleophile, often correlated with the pKa of its conjugate acid, is a critical factor.[1][3][4][5]
-
Soft Nucleophiles (conjugate acid pKa < 25): These nucleophiles, such as stabilized carbanions like malonates, tend to directly attack the allyl moiety of the η³-allylpalladium intermediate.[1][3] This attack generally favors the sterically less hindered terminus, leading to the linear product .[3][6]
-
Hard Nucleophiles (conjugate acid pKa > 25): These nucleophiles, such as non-stabilized enolates or alkoxides, tend to first attack the palladium center, followed by reductive elimination.[1][3] This pathway often results in the formation of the branched product .[3]
Q3: Can the choice of ligand influence the regioselectivity?
A3: Yes, the ligand plays a crucial role in modulating the electronic and steric properties of the palladium catalyst, which in turn affects regioselectivity.[5] Bulky ligands can sterically hinder one of the allylic positions, directing the nucleophilic attack to the other.[1] Additionally, the electronic properties of the ligand can influence the charge distribution in the π-allyl intermediate, thereby directing the nucleophile. Chiral ligands are often employed to achieve high enantioselectivity and can also influence the regiochemical outcome.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor regioselectivity (mixture of linear and branched products) | Nucleophile Choice: The nucleophile may have intermediate "hardness," leading to a mixture of attack pathways. | 1. Modify the Nucleophile: If possible, switch to a classic "soft" nucleophile (e.g., dimethyl malonate) to favor the linear product, or a "hard" nucleophile for the branched product. 2. Review pKa: Check the pKa of the conjugate acid of your nucleophile to predict its behavior.[1][3][4][5] |
| Ligand Effects: The ligand may not be providing sufficient steric or electronic bias. | 1. Screen Ligands: Experiment with a range of phosphine ligands with varying steric bulk (cone angle) and electronic properties. For example, bulkier ligands can favor the linear product by blocking the more substituted position.[1] 2. Consider Chiral Ligands: Chiral ligands, such as Trost's diphosphine ligands, can offer excellent control over both regioselectivity and stereoselectivity.[3] | |
| Solvent and Temperature: These parameters can influence the reaction kinetics and equilibria. | 1. Vary the Solvent: Try solvents with different polarities. 2. Adjust Temperature: Running the reaction at a lower temperature may enhance selectivity. | |
| Reaction favors the undesired regioisomer | Inherent Substrate Bias: The electronic or steric properties of the allyl substrate may strongly favor one isomer. | 1. Change the Ligand: Some ligands are known to promote the formation of branched isomers in reactions that would typically yield linear products.[7] 2. Consider Alternative Catalysts: For certain substrates, catalysts based on other metals like molybdenum or iridium can provide complementary regioselectivity, favoring the branched isomer. |
Data Presentation: Influence of Nucleophile Hardness
| Nucleophile Type | Conjugate Acid pKa | Predominant Attack Pathway | Expected Major Product |
| "Soft" Nucleophile (e.g., Dimethyl Malonate) | < 25 | Direct attack on allyl moiety | Linear |
| "Hard" Nucleophile (e.g., Alkoxide) | > 25 | Attack on metal center | Branched |
This table summarizes the general trend based on the principle of hard and soft nucleophiles in Tsuji-Trost reactions.[1][3][4][5]
Experimental Protocol: Regioselective Allylic Alkylation
This protocol is a general example for the allylation of dimethyl malonate with an allylic substrate.[1]
Materials:
-
Allylic substrate (e.g., this compound) (1.0 eq)
-
Dimethyl malonate (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., NaH or K₂CO₃) (1.5 eq)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the base.
-
Add the anhydrous solvent, followed by the dropwise addition of dimethyl malonate at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the palladium catalyst to the mixture.
-
Add the allylic substrate dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagrams
References
- 1. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 2. diva-portal.org [diva-portal.org]
- 3. grokipedia.com [grokipedia.com]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 6. Influences on the regioselectivity of palladium-catalyzed allylic alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of allyl-containing compounds
Welcome to the technical support center for the purification of allyl-containing compounds. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying allyl-containing compounds?
A1: Researchers often face several key challenges:
-
Palladium Catalyst Contamination: Many synthetic routes involving allyl groups, particularly for protection/deprotection, use palladium catalysts, which can be difficult to remove completely.[1][2]
-
Isomerization: The terminal double bond of the allyl group can migrate to a more stable internal position (e.g., to a propenyl group), especially under thermal, acidic, or basic conditions, or during chromatography.[3][4][5] This isomerization can be a significant issue, leading to impure products and difficulty in separation due to close boiling points of the isomers.[3]
-
Peroxide Formation: Allyl ethers are prone to forming explosive peroxides over time when exposed to air and light.[6]
-
Standard Purification Difficulties: Like other organic molecules, they can present challenges in chromatography, extraction (e.g., emulsion formation), and recrystallization depending on their polarity and other functional groups present.[6][7][8]
Q2: What are the primary sources of impurities in reactions involving allyl compounds?
A2: Impurities are typically route-dependent. For instance, in a Williamson ether synthesis to form an allyl ether, common impurities include unreacted starting materials (e.g., allyl bromide, alcohol), byproducts like diallyl ether, and inorganic salts.[6] Reactions involving palladium catalysts will contain residual palladium in various forms (e.g., Pd(0), Pd(II)).[2]
Q3: How can I detect isomerization of my allyl compound?
A3: Isomerization can typically be detected using standard analytical techniques. Proton NMR spectroscopy is very effective, as the signals for the vinylic and allylic protons of the allyl group will shift and change their splitting patterns upon migration of the double bond. Gas Chromatography (GC) and Liquid Chromatography (LC) can also often separate the allyl and propenyl isomers, which would appear as a new peak in the chromatogram.
Q4: Are there specific storage recommendations for purified allyl compounds?
A4: Yes. Due to the risk of peroxide formation, it is advisable to store allyl ethers under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.[6] Testing for peroxides before use, especially after long-term storage, is a crucial safety measure.
Troubleshooting Guides
This section provides solutions to specific problems encountered during the purification of allyl-containing compounds.
Problem 1: Residual Palladium Catalyst in the Product
Palladium residues are a common issue in products purified after reactions like the Tsuji-Trost allylation or deprotection of allyl ethers.[9] Regulatory bodies are increasingly scrutinizing elemental impurities in pharmaceutical products, making effective removal essential.[10]
Palladium Removal Method Selection
The choice of method depends on the nature of the palladium species (heterogeneous vs. soluble), the solvent, and the properties of the desired compound.[2]
Decision Tree for Palladium Removal
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
Catalyst selection and optimization for cross-coupling reactions with allyl chloride
Welcome to the technical support center for catalyst selection and optimization in cross-coupling reactions involving allyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and streamline their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium precatalysts for cross-coupling reactions with this compound, and how do I choose the right one?
A1: Selecting the appropriate palladium precatalyst is crucial for a successful cross-coupling reaction. Allyl-based palladium precatalysts are often a good starting point due to their high reactivity and commercial availability.[1][2]
-
For Suzuki-Miyaura Reactions: η³-allyl-based precatalysts like (η³-allyl)PdCl(L), (η³-crotyl)PdCl(L), and (η³-cinnamyl)PdCl(L) are commonly used. The choice of the ancillary ligand (L), such as a bulky phosphine (e.g., XPhos) or an N-heterocyclic carbene (NHC), significantly influences catalyst activity.[1] For instance, tBuIndPd(XPhos)Cl often shows high activity due to its rapid activation.[1]
-
For Sonogashira Reactions: While traditional catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are used, they often require high temperatures and copper co-catalysts.[3][4] Modern air-stable, monoligated precatalysts such as [DTBNpP]Pd(crotyl)Cl offer the advantage of copper-free reactions at room temperature.[3]
-
For Stille Reactions: Common palladium sources include Pd(PPh₃)₄ and Pd(dba)₂. Pd(II) complexes like Pd(OAc)₂ and PdCl₂(PPh₃)₂ can also be used as they are reduced in situ to the active Pd(0) catalyst.[5]
Q2: My reaction is giving low to no yield. What are the first troubleshooting steps I should take?
A2: Low or no yield is a common issue. A systematic approach to troubleshooting is recommended.
-
Check Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Degas the solvent to remove oxygen, which can deactivate the catalyst.[6]
-
Verify Inert Atmosphere: Cross-coupling reactions are sensitive to oxygen. Ensure your reaction setup is properly sealed and under an inert atmosphere (Argon or Nitrogen).[6]
-
Catalyst and Ligand Integrity: Verify the quality and handling of your palladium precatalyst and ligand. Some are air- and moisture-sensitive. Consider using bench-stable precatalysts if handling is a concern.[1][7]
-
Review Reaction Parameters: Re-evaluate your choice of base, solvent, and temperature. These parameters are often interdependent and require optimization for specific substrates.
Q3: I'm observing a significant amount of a dehalogenated byproduct. How can I minimize this?
A3: Dehalogenation, or hydrodehalogenation, is a common side reaction where the chloride is replaced by a hydrogen atom.[6] This is often caused by the formation of a palladium-hydride (Pd-H) species.
-
Choice of Base and Solvent: Strong bases, particularly in the presence of protic solvents (like water or alcohols), can promote the formation of Pd-H intermediates.[6] Consider using a weaker, non-nucleophilic base or a different solvent system.
-
Ligand Selection: The electronic and steric properties of the ligand are critical. Bulky, electron-rich ligands can often stabilize the catalyst and suppress side reactions.[8]
-
Temperature Control: High reaction temperatures can increase the rate of dehalogenation.[6] Try running the reaction at a lower temperature.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during cross-coupling reactions with this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. Consider a more active precatalyst system. Ensure proper activation of the precatalyst.[1] |
| Poor Reagent Quality | Use anhydrous, degassed solvents and high-purity reagents.[6] |
| Inappropriate Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, NaOt-Bu). The choice of base can be critical for transmetalation.[2] |
| Incorrect Solvent | The solvent influences reaction rate and selectivity. Screen a range of solvents such as dioxane, THF, or toluene.[9][10][11] |
| Non-Optimal Temperature | Optimize the reaction temperature. Some reactions require heating, while others proceed at room temperature.[3] |
Problem 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Thoroughly degas all solvents and ensure a robust inert atmosphere. |
| Catalyst Decomposition | Use a more stable precatalyst or ligand. Adjust the ligand-to-metal ratio. |
| Inappropriate Ligand | Screen different ligands. Bulky, electron-rich phosphine ligands or specific NHC ligands can minimize side reactions.[12] |
| High Reaction Temperature | Lower the reaction temperature to disfavor side reactions that may have a higher activation energy.[6] |
Catalyst System Comparison for Suzuki-Miyaura Coupling
The following table summarizes the performance of different allyl-based palladium precatalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid.
| Precatalyst | Ligand | Base | Yield (%) |
| tBuIndPdCl | XPhos | K₂CO₃ | >95 |
| AllylPdCl | XPhos | K₂CO₃ | ~70 |
| CrotylPdCl | XPhos | K₂CO₃ | ~80 |
| CinnamylPdCl | XPhos | K₂CO₃ | ~85 |
| tBuIndPdCl | XPhos | KOtBu | >95 |
| AllylPdCl | XPhos | KOtBu | >95 |
| CrotylPdCl | XPhos | KOtBu | >95 |
| CinnamylPdCl | XPhos | KOtBu | >95 |
Data adapted from studies on Suzuki-Miyaura reactions. Yields are approximate and can vary based on specific reaction conditions.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents) and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.[6]
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).[6]
-
Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.[6]
-
Add the this compound (1.0 equivalent) via syringe.
Reaction Execution:
-
Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.[6]
Work-up:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.[13]
Visualizing Reaction Workflows and Pathways
Caption: A standard experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A troubleshooting workflow for optimizing cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound.
References
- 1. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Allylamine from Allyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of allylamine from allyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing allylamine from this compound?
A1: The two main industrial methods are the direct ammonolysis of this compound and the Delépine reaction using hexamethylenetetramine.[1][2] Direct ammonolysis involves reacting this compound with ammonia, typically in a solvent like ethanol or liquid ammonia.[1][2] The Delépine reaction is a two-step process where this compound first reacts with hexamethylenetetramine to form a quaternary ammonium salt, which is then hydrolyzed to yield the primary amine.[3][4][5]
Q2: What are the major challenges in synthesizing monoallylamine via ammonolysis?
A2: The primary challenge is controlling the selectivity of the reaction. The initial product, monoallylamine, can further react with this compound to form di- and triallylamine as byproducts.[6] Achieving high selectivity for monoallylamine often requires careful optimization of reaction conditions.
Q3: How can I improve the selectivity for monoallylamine during ammonolysis?
A3: Several factors can be adjusted to favor the formation of monoallylamine:
-
Molar Ratio: Using a large excess of ammonia relative to this compound is crucial. Molar ratios of NH3 to this compound of 20:1 or even higher have been shown to significantly increase monoallylamine selectivity.[1][2]
-
Solvent: The choice of solvent plays a significant role. Using ethanol as a solvent has been demonstrated to improve the selectivity of allylamine to 67.6%, compared to 21.4% in liquid ammonia.[1][2]
-
Temperature: Lowering the reaction temperature can help to reduce the rate of subsequent alkylation reactions, thus favoring monoallylamine formation. A typical temperature for the reaction in ethanol is around 40°C.[1]
Q4: What is the Delépine reaction and what are its advantages for allylamine synthesis?
A4: The Delépine reaction is an alternative method for preparing primary amines from alkyl halides.[3][4][5] In this case, this compound reacts with hexamethylenetetramine to form a quaternary ammonium salt. This salt is then hydrolyzed, typically with ethanolic hydrochloric acid, to produce allylamine hydrochloride.[4] A significant advantage of this method is its high selectivity for the primary amine, with reported yields and selectivities for allylamine reaching up to 87% and 100%, respectively, when the initial reaction is carried out in ethanol.[1][2]
Q5: What are the common byproducts in allylamine synthesis?
A5: In the direct ammonolysis route, the main byproducts are diallylamine and triallylamine.[6] In some cases, minor amounts of tetraallylammonium chloride can also be formed.[7] If water is present, allyl alcohol can be a byproduct of this compound hydrolysis.
Q6: How is allylamine typically purified from the reaction mixture?
A6: Fractional distillation is the most common method for purifying allylamine.[6] The different boiling points of monoallylamine (55-58 °C), diallylamine (111 °C), and triallylamine (155-156 °C) allow for their separation. The purification process often involves neutralization of the reaction mixture with a base like sodium hydroxide to liberate the free amines from their hydrochloride salts before distillation.[6]
Troubleshooting Guides
Low Yield of Allylamine
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low overall conversion of this compound | 1. Insufficient reaction time or temperature: The reaction may not have proceeded to completion. | 1. Monitor the reaction progress using GC-MS.[8] Increase the reaction time or temperature as needed, but be mindful that higher temperatures can decrease selectivity in ammonolysis. |
| 2. Poor mixing: In a multiphase system (e.g., aqueous ammonia and this compound), inefficient stirring can limit the reaction rate. | 2. Ensure vigorous and efficient stirring throughout the reaction. | |
| 3. Catalyst deactivation (if applicable): If using a catalyst like cuprous chloride, it may have become inactive. | 3. Ensure the catalyst is of good quality and handled under appropriate conditions (e.g., inert atmosphere if sensitive to air). | |
| High proportion of byproducts (diallylamine, triallylamine) | 1. Incorrect molar ratio: Insufficient excess of ammonia in the ammonolysis reaction. | 1. Increase the molar ratio of ammonia to this compound significantly (e.g., >20:1).[1][2] |
| 2. High reaction temperature: Higher temperatures favor the formation of polyalkylated amines. | 2. Conduct the reaction at a lower temperature (e.g., 40°C in ethanol).[1] | |
| 3. Localized high concentration of this compound: Adding this compound too quickly can lead to localized areas where it is in excess, promoting the formation of di- and triallylamine. | 3. Add the this compound slowly and sub-surface to the ammonia solution with vigorous stirring to ensure rapid dispersion. | |
| Product loss during workup and purification | 1. Incomplete extraction: If performing a liquid-liquid extraction, the allylamine may not be fully transferred to the organic phase. | 1. Perform multiple extractions with fresh solvent. Check the pH of the aqueous layer to ensure the amine is in its free base form for efficient extraction. |
| 2. Loss during distillation: Allylamine is volatile (boiling point ~55-58°C). | 2. Use an efficient condenser and a cooled receiving flask during distillation to minimize losses.[9] | |
| 3. Formation of non-volatile salts: If the reaction mixture is not properly neutralized before distillation, the amine will remain as a non-volatile salt. | 3. Ensure complete neutralization with a base (e.g., NaOH, KOH) before distillation. Check the pH of the mixture. |
Poor Selectivity for Monoallylamine (Ammonolysis Route)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| High levels of diallylamine and triallylamine detected by GC-MS | 1. Molar ratio of NH3:this compound is too low. | 1. Increase the excess of ammonia. Studies show that increasing the molar ratio from 4.5:1 to 25:1 can increase monoallylamine selectivity from 13.3% to 67.6%.[2] |
| 2. Reaction temperature is too high. | 2. Lower the reaction temperature. For the reaction in ethanol, 40°C has been shown to be effective.[1] | |
| 3. Inefficient mixing leading to localized high concentrations of this compound. | 3. Improve the agitation of the reaction mixture. Consider adding this compound dropwise over an extended period. | |
| 4. Solvent choice. | 4. Consider switching from liquid ammonia to ethanol as the solvent, which has been shown to significantly improve selectivity for monoallylamine.[1][2] | |
| 5. Alternative high-selectivity method. | 5. For the highest selectivity, consider the Delépine reaction, which can yield 100% selectivity for monoallylamine.[2] |
Purification and Product Quality Issues
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product is discolored (yellow or brown) | 1. Formation of color impurities during the reaction, possibly due to overheating or side reactions. | 1. Consider treating the crude product with activated carbon before distillation.[10] Repurification by another method, such as reversed-phase chromatography, may also be effective.[10] |
| 2. Air oxidation of the amine product. | 2. Handle the purified allylamine under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Difficulty in distilling the product | 1. Scaling in the distillation apparatus: If a copper catalyst was used, copper oxides can precipitate upon heating, leading to scaling and reduced heat transfer.[11] | 1. A patented method suggests adding an iron or aluminum compound to the aqueous layer before distillation to prevent the precipitation of copper oxides.[11] |
| 2. Product is in salt form: The amine will not distill if it is protonated. | 2. Ensure the reaction mixture is made sufficiently basic before distillation. | |
| Incomplete separation of mono-, di-, and triallylamines by distillation | 1. Inefficient distillation column. | 1. Use a fractionating column with a higher number of theoretical plates. Ensure a slow and steady distillation rate to allow for proper separation. |
| 2. Azeotrope formation. | 2. While not commonly reported for this specific mixture, if an azeotrope is suspected, consider alternative purification methods or extractive distillation. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Allylamine Synthesis
| Method | Solvent | NH3:this compound Molar Ratio | Temperature (°C) | Catalyst | Monoallylamine Selectivity/Mass % | Yield | Reference |
| Ammonolysis | Liquid NH3 | 20:1 | 45 | CuCl | 46.8% | - | [1] |
| Ammonolysis | Ethanol | 20:1 | 40 | - | 78.83% | - | [1] |
| Ammonolysis | Liquid NH3 | - | - | - | 21.4% | - | [2] |
| Ammonolysis | Ethanol | 25:1 | - | - | 67.6% | - | [2] |
| Delépine Reaction | Ethanol | - | - | - | 100% | 87% | [2] |
Experimental Protocols
Protocol 1: Ammonolysis of this compound in Ethanol
This protocol is based on literature reports demonstrating improved selectivity for monoallylamine.[1]
-
Reaction Setup: In a well-ventilated fume hood, equip a pressure-rated reactor with a mechanical stirrer, a thermocouple, a pressure gauge, and an inlet for gas and liquid addition. The reactor should be cooled using a suitable bath.
-
Charging Reactants: Cool the reactor to a low temperature (e.g., -10 to 0 °C). Charge the reactor with anhydrous ethanol. Bubble anhydrous ammonia gas through the ethanol until the desired molar excess is achieved (e.g., a 20:1 molar ratio of ammonia to the planned amount of this compound).
-
Reaction: While maintaining the temperature at 40°C and with vigorous stirring, slowly add this compound to the ethanolic ammonia solution over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots (if the reactor setup allows) and analyzing them by GC-MS to determine the consumption of this compound and the relative amounts of mono-, di-, and triallylamine.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent any excess ammonia into a scrubber.
-
Neutralization and Extraction: Transfer the reaction mixture to a round-bottom flask. Add a concentrated aqueous solution of sodium hydroxide to neutralize the ammonium chloride and allylamine hydrochloride, liberating the free amines. The amines can then be extracted into a suitable organic solvent like diethyl ether or dichloromethane.
-
Purification: Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent by rotary evaporation. Purify the crude amine mixture by fractional distillation.
Protocol 2: Delépine Reaction for High-Selectivity Allylamine Synthesis
This protocol is based on the Delépine reaction, which provides high selectivity for the primary amine.[3][4][12]
-
Formation of the Quaternary Ammonium Salt:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexamethylenetetramine in a suitable solvent such as chloroform or ethanol.
-
Slowly add an equimolar amount of this compound to the solution. An exothermic reaction may occur.
-
Stir the mixture at room temperature or with gentle heating (reflux) for several hours. The quaternary ammonium salt will precipitate out of the solution.
-
Collect the salt by filtration, wash it with cold solvent, and dry it.
-
-
Hydrolysis of the Salt:
-
In a round-bottom flask with a reflux condenser, suspend the dried quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete.
-
Cool the reaction mixture. The product, allylamine hydrochloride, along with ammonium chloride, will be in the solution.
-
-
Isolation of Allylamine:
-
Remove the ethanol by rotary evaporation.
-
Dissolve the residue in water and make the solution strongly basic with a concentrated solution of sodium hydroxide or potassium hydroxide.
-
The free allylamine can then be isolated by steam distillation or extraction with an organic solvent, followed by fractional distillation for purification.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Delepine reaction [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US3428685A - Production of diallylamine - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. biotage.com [biotage.com]
- 11. JPH08283209A - Method for producing allylamine - Google Patents [patents.google.com]
- 12. Delépine reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Reaction Mixtures Containing Allyl Chloride
Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of reaction mixtures containing unreacted allyl chloride and its byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a reaction mixture after using this compound?
A1: Common impurities include unreacted this compound, residual starting materials (e.g., alcohols or phenols), the main product, and various byproducts. Specific byproducts can include diallyl ether (from the self-condensation of allyl alcohol or reaction with the product), allyl alcohol (if present as an impurity in the starting this compound or formed via hydrolysis), and hydrogen chloride (HCl), which can be generated in certain reactions.[1][2] In industrial preparations of this compound, impurities like hexadienes and other chlorinated organic compounds may also be present.[3][4]
Q2: What is the recommended general procedure for working up a reaction involving this compound?
A2: A typical aqueous workup is the first step. This usually involves washing the reaction mixture with water to remove water-soluble impurities. A subsequent wash with a saturated brine solution can help break up emulsions and further remove dissolved water.[5][6] The organic layer is then dried over an anhydrous drying agent like anhydrous magnesium sulfate or calcium chloride.[5][7] Final purification is typically achieved by distillation or column chromatography.[5][8]
Q3: How can I effectively remove unreacted this compound from my product?
A3: Due to its low boiling point (45-47°C), unreacted this compound can often be removed by simple or fractional distillation.[7][9] For temperature-sensitive products, distillation under reduced pressure is recommended. Careful monitoring of the distillation temperature is crucial to ensure a clean separation.
Q4: How do I remove diallyl ether from my product?
A4: Diallyl ether has a boiling point of approximately 94°C, which is significantly higher than that of this compound but may be close to your product's boiling point. Fractional distillation is the most effective method for separating compounds with close boiling points.[10] If distillation is not feasible, column chromatography on silica gel can be employed for smaller scale purifications.[5][8]
Q5: My reaction mixture formed a stubborn emulsion during the aqueous wash. How can I resolve this?
A5: Emulsions can form due to vigorous shaking or the presence of certain compounds in the reaction mixture. To break an emulsion, you can try the following:
-
Add a small amount of a saturated brine (NaCl) solution. This increases the ionic strength of the aqueous layer and often helps to separate the layers.[5]
-
Allow the mixture to stand for a longer period.
-
Gently swirl the mixture instead of shaking vigorously.[5]
-
If the emulsion persists, filtering the entire mixture through a pad of celite may be effective.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process.
Problem 1: Residual Allyl Alcohol in the Purified Product
-
Symptom: Your final product, after distillation, is still contaminated with allyl alcohol (boiling point ~97°C). This is often confirmed by NMR or GC-MS analysis.
-
Cause: The boiling point of allyl alcohol is close to that of many common products, making separation by simple distillation difficult.
-
Solution:
-
Aqueous Extraction: Before distillation, perform a thorough aqueous wash. Allyl alcohol has some water solubility, so multiple washes with water can reduce its concentration.
-
Fractional Distillation: Use a fractional distillation column to improve the separation efficiency between your product and allyl alcohol.[10]
-
Chemical Conversion: In some specific cases, unreacted alcohol can be converted to a more easily separable derivative, but this is highly dependent on the nature of your desired product.
-
Problem 2: Product is lost during solvent removal.
-
Symptom: After purification and removal of the solvent (e.g., using a rotary evaporator), the yield of your product is significantly lower than expected.
-
Cause: The product, like this compound, may be volatile and co-evaporate with the solvent.[6]
-
Solution:
-
Careful Solvent Removal: Remove the solvent at a lower temperature and pressure.
-
Use a High-Boiling Point Solvent: If possible, use a higher-boiling point solvent for extraction so that the solvent can be removed under conditions where the product is not volatile.
-
Monitor the Process: Do not leave the rotary evaporator unattended, and stop the process as soon as the bulk of the solvent has been removed.
-
Experimental Protocols
Protocol 1: General Aqueous Workup and Drying
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water, gently swirl, and allow the layers to separate. Drain the aqueous layer.
-
Wash the organic layer with an equal volume of saturated brine solution. This helps to remove residual water and break any emulsions.[6]
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Let the mixture stand for 10-15 minutes.
-
Filter the dried organic solution to remove the drying agent. The filtrate is now ready for solvent removal and further purification.
Protocol 2: Fractional Distillation for this compound Removal
-
Assemble a fractional distillation apparatus. Ensure the fractionating column is appropriately packed and insulated.
-
Place the dried organic mixture in the distillation flask with a stir bar or boiling chips.
-
Heat the flask gently. The temperature at the head of the column should be monitored closely.
-
Collect the first fraction, which will be the low-boiling unreacted this compound, at approximately 45-47°C.[7]
-
Once all the this compound has distilled, the temperature at the column head will drop before rising to the boiling point of the next component.
-
Change the receiving flask to collect the purified product at its boiling point.
Data Presentation
The following tables summarize key physical properties and purification data for this compound and related compounds.
Table 1: Boiling Points of this compound and Common Impurities
| Compound | Boiling Point (°C) at 1 atm |
| This compound | 45 |
| Diallyl Ether | 94.3 |
| Allyl Alcohol | 97 |
| 1,5-Hexadiene | 59.4 |
| Dichloropropane | 96 |
Table 2: Example Composition of a Distillation Fraction from an this compound Synthesis Reaction[11]
| Component | Weight Percentage in Organic Phase |
| This compound | 98.0% |
| Allyl Alcohol | 0.98% |
| Diallyl Ether | 0.56% |
| Hydrogen Chloride | 0.10% |
Visualized Workflows and Logic
The following diagrams illustrate the decision-making process and workflows for purification.
Caption: General purification workflow for a reaction mixture containing this compound.
Caption: Troubleshooting guide for resolving emulsions during aqueous workup.
References
- 1. EP1191007B1 - Process for production of this compound - Google Patents [patents.google.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. US5723703A - Purification of this compound - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Purification [chem.rochester.edu]
- 11. Purification [chem.rochester.edu]
Addressing the instability of allyl Grignard reagents during synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the inherent instability of allyl Grignard reagents during their synthesis and use.
Troubleshooting Guide
Q1: My allyl Grignard reagent synthesis fails to initiate. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue in Grignard synthesis. It is almost always due to the passivation of the magnesium surface by an oxide layer (MgO) or the presence of moisture.
Potential Causes & Solutions:
-
Inactive Magnesium Surface: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction with the allyl halide.
-
Activation is Key: Activate the magnesium surface just before adding the allyl halide. Common methods include:
-
Adding a small crystal of iodine. The disappearance of the purple iodine vapor indicates activation.[1][2][3]
-
Adding a few drops of 1,2-dibromoethane. Its reaction with magnesium is rapid and exposes a fresh metal surface.[2]
-
Mechanically crushing the magnesium turnings in a dry flask to expose fresh surfaces.[4]
-
Sonication can also help initiate the reaction.[2]
-
-
-
Presence of Water: Grignard reagents are extremely sensitive to protic sources, especially water.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, typically by flame-drying under a vacuum or in an oven at >110°C and then cooled under an inert atmosphere (Nitrogen or Argon).[3][5][6]
-
Use Anhydrous Solvents: The solvent (typically diethyl ether or THF) must be anhydrous. Use a freshly opened bottle of anhydrous solvent or dry it using appropriate methods.[7][8]
-
-
Poor Quality Reagents: Ensure your allyl halide is pure and free from water or acidic impurities.[4][7]
Q2: My reaction yields are low, and I'm isolating a significant amount of 1,5-hexadiene. How can I prevent this?
A2: The formation of 1,5-hexadiene is a classic sign of Wurtz-type coupling, the most significant side reaction in allyl Grignard synthesis.[1][9][10] This occurs when a newly formed molecule of allylmagnesium halide reacts with a molecule of unreacted allyl halide.
Strategies to Minimize Wurtz Coupling:
-
Slow, Controlled Addition: Add the allyl halide solution dropwise and slowly to the magnesium suspension. This prevents a high local concentration of the halide, minimizing its opportunity to react with the already-formed Grignard reagent.[1][5][11]
-
Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a low reaction temperature (typically below 10°C, and often below 0°C) using an ice bath.[1][12] Higher temperatures accelerate the rate of the Wurtz coupling reaction.[1]
-
Use Excess Magnesium: A large excess of magnesium turnings ensures that the allyl halide is more likely to react with the metal surface rather than another Grignard molecule.[9]
-
In Situ Generation: An effective technique is to add the magnesium to a mixture of the allyl halide and the substrate (the electrophile you want the Grignard to react with). As the Grignard reagent forms, it is more likely to react immediately with the intended substrate, which is present in high concentration, thus suppressing the dimerization reaction.[13]
Below is a workflow for troubleshooting low yields, primarily focusing on the Wurtz coupling issue.
Caption: Troubleshooting workflow for low yields in allyl Grignard synthesis.
Frequently Asked Questions (FAQs)
Q3: What is the best solvent for preparing and storing allyl Grignard reagents?
A3: Diethyl ether (Et₂O) and tetrahydrofuran (THF) are the most common solvents for Grignard reagent formation because the lone pair electrons on the oxygen atoms coordinate to and stabilize the magnesium center.[8]
-
Diethyl Ether (Et₂O): Often the preferred solvent for minimizing Wurtz coupling. Its lower boiling point (34.6°C) makes it easier to maintain low reaction temperatures.[1]
-
Tetrahydrofuran (THF): While a better solvent for stabilizing the Grignard reagent, it can sometimes promote higher rates of Wurtz coupling for certain reactive halides compared to ether.[1][3] However, for some substrates, THF is necessary to achieve a reaction.
Allyl Grignard reagents are generally not stored and are best used immediately after preparation (in situ).[6] If storage is unavoidable, it should be done under an inert atmosphere at low temperatures.
Q4: Can my allyl Grignard reagent rearrange? How does this affect my subsequent reaction?
A4: Yes, allylic Grignard reagents are dynamic and can exist in a rapid equilibrium between isomeric forms. For example, a Grignard reagent prepared from crotyl bromide (1-bromo-2-butene) will exist in equilibrium with its isomer, α-methylallylmagnesium bromide.[14]
The position of this equilibrium and the regioselectivity of its reaction with an electrophile (i.e., whether it attacks from the α or γ position) depend on factors like steric hindrance of the substrate and the Grignard reagent itself.[14] This is a critical consideration for stereoselective synthesis, as it can lead to a mixture of products.[14]
The diagram below illustrates the primary reaction pathway versus the competing Wurtz coupling side reaction.
Caption: Competing reaction pathways in allyl Grignard synthesis.
Data Summary
The choice of solvent and reaction conditions can significantly impact the yield of the desired Grignard reagent by influencing the extent of Wurtz coupling.
| Parameter | Condition 1 | Yield/Observation | Condition 2 | Yield/Observation | Reference |
| Solvent | Diethyl Ether (Et₂O) | Generally good yields with minimized Wurtz coupling due to easier temperature control. | Tetrahydrofuran (THF) | Can lead to significant Wurtz byproduct formation, especially with reactive halides like benzyl chloride. | [1] |
| Temperature | Low Temperature (<0°C) | Suppresses the rate of Wurtz coupling, leading to higher yields of the Grignard reagent. | Elevated Temperature | Accelerates Wurtz coupling, significantly reducing the yield of the desired reagent. | [1][12] |
| Mg Activation | Standard Mg Turnings | Initiation can be slow; may require activation. | Rieke Magnesium (Activated) | Allows for Grignard formation at very low temperatures (e.g., -95°C) with high yields (e.g., 85%). | [15] |
| Addition Rate | Slow, Dropwise Addition | Maintains low local concentration of allyl halide, minimizing side reactions. | Rapid Addition | Increases local concentration, promoting Wurtz coupling and lowering yield. | [1][11] |
Experimental Protocols
Protocol 1: Standard Synthesis of Allylmagnesium Bromide in Diethyl Ether
This protocol is a standard method emphasizing control to minimize side reactions.
Materials:
-
Magnesium turnings (large excess, e.g., 3.75 g-atom for 1.50 mol halide)
-
Allyl bromide (1.50 mol)
-
Anhydrous diethyl ether
-
Iodine (1 small crystal, optional for activation)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Magnesium Preparation: Charge the flask with magnesium turnings (90.0 g, 3.75 g-atom) and a small volume of anhydrous diethyl ether (150 mL). Add one crystal of iodine if activation is needed.[9]
-
Grignard Formation:
-
Dissolve allyl bromide (181.6 g, 1.50 mol) in anhydrous diethyl ether (1.5 L).
-
Add this solution to the dropping funnel.
-
Begin stirring the magnesium suspension.
-
Add the allyl bromide solution dropwise at a rate slow enough to maintain a gentle reflux and keep the internal temperature below the boiling point of ether, ideally below 10°C. This addition may take several hours (e.g., 8 hours).[9]
-
-
Completion: After the addition is complete, stir the resulting gray, cloudy suspension for an additional hour. The Grignard solution is now ready for use.[9]
The following diagram outlines the general workflow for this synthesis.
Caption: Experimental workflow for allyl Grignard reagent synthesis.
Protocol 2: Synthesis Using Rieke Magnesium at Low Temperature
This method uses highly activated magnesium to achieve Grignard formation at very low temperatures, which is excellent for preserving stereochemistry and preventing side reactions.
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂) (5.7 mmol)
-
Lithium (Li), freshly cut (11 mmol)
-
Naphthalene (catalytic, 0.94 mmol)
-
Allylic Chloride (e.g., Geranyl chloride, 2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of Activated Mg:
-
Grignard Formation:
-
Cool the black magnesium suspension to below –95°C using a suitable cooling bath.
-
Slowly add a solution of the allylic chloride (0.35 g) in anhydrous THF (2 mL).[15]
-
Stir the mixture for 20-30 minutes at this temperature. The resulting Grignard solution is ready for reaction with an electrophile. The yield determined by protonation is typically high (~85%).[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 3. reddit.com [reddit.com]
- 4. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling) [chem.ucla.edu]
- 11. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 12. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. organic chemistry - Allylic Rearrangement in formation of Grignard Reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Enhancing the rate of sluggish reactions involving allyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and enhance sluggish reactions involving allyl chloride, a versatile but sometimes challenging reagent.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Q1: My allylation reaction is extremely slow or has stalled. What are the primary causes and how can I fix it?
A1: A sluggish or stalled reaction with this compound can stem from several factors. The primary areas to investigate are the reaction conditions, the nature of the nucleophile, and potential catalyst issues.
-
Suboptimal Temperature: this compound reactions are often temperature-dependent.[1][2] If you are running the reaction at room temperature, a moderate increase in heat can significantly accelerate the rate. However, be cautious, as excessive temperatures (above 500-510°C in industrial settings) can lead to pyrolysis and byproduct formation.[2]
-
Poor Solvent Choice: The solvent plays a crucial role in stabilizing intermediates. For SN1-type reactions, polar protic solvents like water or methanol can stabilize the allylic carbocation intermediate, speeding up the reaction.[3] For SN2 reactions, polar aprotic solvents (e.g., DMSO, acetonitrile) are generally preferred as they do not solvate the nucleophile as strongly, leaving it more reactive.[4]
-
Weak Nucleophile: The strength of your nucleophile directly impacts the reaction rate, especially in SN2 reactions. If you are using a weak nucleophile, consider converting it to a more potent form or using a stronger base to deprotonate it in situ.
-
Catalyst Inactivity: If you are using a catalyst (e.g., metal complexes, phase-transfer catalysts), it may be inactive or poisoned. Ensure you are using proper air-free techniques if your catalyst is sensitive to air and moisture, and verify the catalyst's quality and loading.[5] For Ni(II) precatalysts, a reducing agent is often required to generate the active Ni(0) species.[5]
Troubleshooting Workflow for Sluggish Reactions
Caption: A workflow for diagnosing and solving sluggish this compound reactions.
Q2: I'm observing significant amounts of side products, such as 1,2-dichloropropane or isomers of my desired product. How can I improve selectivity?
A2: Side product formation is a common challenge. Selectivity can often be controlled by carefully tuning the reaction parameters.
-
Temperature Control: In the chlorination of propene, lower temperatures (below 200°C) favor the addition reaction that forms 1,2-dichloropropane, while higher temperatures (around 500°C) favor the desired substitution to form this compound.[2] For nucleophilic substitutions, side reactions like isomerization can be minimized by optimizing the temperature.[5]
-
Catalyst Choice: The choice of catalyst and ligand is critical for controlling regioselectivity and minimizing side reactions like homocoupling.[5][6] For example, copper-catalyzed reactions with arylboronic esters have shown high SN2' selectivity.[6]
-
Phase-Transfer Catalysis (PTC): For reactions involving a nucleophile in an aqueous phase and this compound in an organic phase, PTC can significantly enhance the reaction rate while minimizing side reactions like hydrolysis of this compound.[7]
Q3: My reaction involves two immiscible phases and is proceeding very slowly. What is the best approach to accelerate it?
A3: This is a classic scenario where a Phase-Transfer Catalyst (PTC) is highly effective. A PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium hydroxide), transports the nucleophile from the aqueous phase into the organic phase to react with the this compound.[8][9] This method avoids the need for expensive or hazardous anhydrous solvents and can dramatically increase reaction rates.[10]
Mechanism of Phase-Transfer Catalysis (PTC)
Caption: PTC facilitates reaction by shuttling the nucleophile (Nu-) into the organic phase.
Frequently Asked Questions (FAQs)
Q1: What makes this compound's reactivity unique compared to a simple alkyl chloride like propyl chloride?
A1: this compound is significantly more reactive in both SN1 and SN2 reactions. In an SN1 reaction, the departure of the chloride ion forms a resonance-stabilized allylic carbocation, which is much more stable than the primary carbocation that would form from propyl chloride.[11] This lowers the activation energy and speeds up the reaction. In an SN2 reaction, the p-orbitals of the double bond overlap with the orbitals of the transition state, lowering its energy and thus accelerating the reaction.[12]
Q2: Can I use microwave irradiation or ultrasound to speed up my reaction?
A2: Yes, both are excellent techniques for accelerating sluggish reactions.
-
Microwave Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[13][14][15] It works by direct heating of polar molecules, leading to rapid and uniform temperature increases.[13] This method has been successfully used for synthesizing ionic liquids from this compound and for the allylation of acetals.[14][16]
-
Ultrasound-Assisted Synthesis (Sonication): Ultrasound promotes reactions through acoustic cavitation—the formation and collapse of microscopic bubbles.[17][18] This creates localized hot spots with high temperature and pressure, increasing reaction rates and yields. Sonication is particularly effective for heterogeneous reactions and has been used to accelerate allylation and other reactions involving allyl halides.[19][20]
Q3: How does solvent polarity affect the rate of reaction with this compound?
A3: The effect of the solvent depends on the reaction mechanism (SN1 or SN2).
-
For SN1 reactions , which proceed through a carbocation intermediate, polar protic solvents (e.g., water, methanol, ethanol) are ideal.[3] These solvents can stabilize the charged intermediate through hydrogen bonding and their high dielectric constant, thus accelerating the rate-determining step.[3][4]
-
For SN2 reactions , which involve a backside attack by the nucleophile, polar aprotic solvents (e.g., acetonitrile, DMSO) are generally better.[4] Protic solvents can form a hydrogen-bond "cage" around the nucleophile, hindering its ability to attack the substrate. Aprotic solvents do not do this, leaving the nucleophile more "naked" and reactive.[4]
Data & Protocols
Enhancement Methodologies: Data Summary
The following tables summarize quantitative data from studies on accelerating this compound reactions.
Table 1: Effect of Alternative Energy Sources on Reaction Time & Yield
| Reaction | Method | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Synthesis of 1-allyl-3-methylimidazolium chloride | Conventional Heating | Reflux | Several hours | Reasonable | [13] |
| Synthesis of 1-allyl-3-methylimidazolium chloride | Microwave (sealed vessel) | 100 | 10 min | 75 | [13][14] |
| Synthesis of allyl-sulfonamides | Conventional Stirring | Room Temp. | 6-10 hours | - | [19] |
| Synthesis of allyl-sulfonamides | Ultrasound | Room Temp. | 15-20 min | - | [19] |
Table 2: Influence of Catalysis on Allylation Reactions
| Reaction Type | Catalyst System | Conditions | Yield (%) | Selectivity | Reference(s) |
| Mono-O-allylation of butane-1,4-diol | Bu₄N⁺HSO₄⁻ (PTC) | 50% NaOH(aq) | - | - | [7] |
| Mono-O-allylation of butane-1,4-diol | Me(n-Oct)₃N⁺Br⁻ (PTC) | 50% NaOH(aq), 8h | 88 | 98% | [7] |
| Carbonyl-allylation with SnCl₂ | PdCl₂[PPh₂(m-C₆H₄SO₃Na)]₂ (hydrophilic) | Aqueous-organic biphase, 35°C | Good | - | [21] |
| Epoxidation of this compound | Titanium Silicalite-1 (TS-1) | Fixed-bed reactor | 96.34 | 95.88% | [22] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of an Ionic Liquid
This protocol is adapted from the synthesis of 1-allyl-3-methylimidazolium chloride.[13][14]
-
Preparation: In a dedicated microwave reactor vessel, combine N-methylimidazole (1.0 eq) and this compound (2.0 eq).
-
Sealing: Securely seal the reaction vessel. Caution: The reaction generates pressure. Use appropriate microwave-safe, sealed vessels.
-
Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at 100°C for 10 minutes with a power of 300W.
-
Work-up: After the reaction, allow the vessel to cool to room temperature before opening. The resulting ionic liquid can be analyzed directly by ¹H-NMR to confirm purity. Further purification is typically not necessary.
Protocol 2: Ultrasound-Assisted Allyl-Sulfonamide Synthesis
This protocol is a general method based on the rapid synthesis of allyl-sulfonamides under sonication.[19]
-
Preparation: In a flask, dissolve the primary amine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in a 1:1 mixture of Ethanol/Water.
-
Sulfonylation: Add the alkyl/phenyl sulfonyl chloride (1.1 eq) dropwise to the mixture while stirring.
-
Allylation under Sonication: After the initial reaction is complete (monitored by TLC), add this compound (1.1 eq) dropwise.
-
Sonication: Place the flask in an ultrasonic cleaning bath. Sonicate the mixture for 15-20 minutes, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Filter the mixture to remove salts. Concentrate the filtrate under reduced pressure. Purify the crude product via silica gel column chromatography.
Protocol 3: Phase-Transfer Catalyzed (PTC) O-Allylation
This protocol is based on the highly selective mono-O-allylation of a diol.[7]
-
Preparation: To a round-bottom flask equipped with a condenser and magnetic stirrer, add the diol (e.g., butane-1,4-diol, 3.0 eq), an organic solvent (e.g., cyclohexane), and the phase-transfer catalyst (e.g., Me(n-Oct)₃N⁺Br⁻, 0.3 mol%).
-
Base Addition: Add 50% aqueous sodium hydroxide (NaOH, 1.1 eq relative to this compound). Stir vigorously until the solid NaOH dissolves.
-
Allylation: Heat the mixture to 50°C. Add this compound (1.0 eq) dropwise.
-
Reaction Monitoring: Maintain the temperature and vigorous stirring. Monitor the reaction's progress by taking samples periodically for GC analysis. The reaction should reach high conversion within approximately 3.5-8 hours.
-
Work-up: After completion, cool the reaction to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation.
References
- 1. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
- 2. chemcess.com [chemcess.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. US5118889A - Process for preparing this compound - Google Patents [patents.google.com]
- 10. phasetransfer.com [phasetransfer.com]
- 11. Solved this compound (I) undergoes a relatively rapid SN1 | Chegg.com [chegg.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. Microwave-Assisted Allylation of Acetals with Allyltrimethylsilane in the Presence of CuBr [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 19. Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 21. academic.oup.com [academic.oup.com]
- 22. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the SN2 Reactivity of Allyl Chloride and Allyl Bromide
For researchers and professionals in the fields of chemical synthesis and drug development, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes efficiently. Among the versatile building blocks in organic chemistry, allylic halides are particularly valuable due to their enhanced reactivity in nucleophilic substitution reactions. This guide provides a detailed comparison of the reactivity of allyl chloride and allyl bromide in SN2 reactions, supported by established chemical principles and experimental considerations.
Executive Summary
Allyl bromide is a more reactive substrate than this compound in SN2 reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide anion compared to the chloride anion. The carbon-bromine bond is weaker and longer than the carbon-chlorine bond, and the larger, more polarizable bromide ion can better stabilize the forming negative charge in the transition state. Consequently, the activation energy for the SN2 reaction is lower for allyl bromide, leading to a faster reaction rate.
Factors Influencing SN2 Reactivity of Allyl Halides
The bimolecular nucleophilic substitution (SN2) reaction is a one-step process where a nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously. The rate of this reaction is influenced by several factors, including the nature of the substrate, the nucleophile, the leaving group, and the solvent. In the case of allyl halides, their reactivity is enhanced compared to their saturated counterparts (e.g., propyl halides) due to electronic factors in the transition state.[1][2]
The key differentiator between the SN2 reactivity of this compound and allyl bromide is the identity of the halogen, which acts as the leaving group. An ideal leaving group is a species that is stable on its own, typically a weak base.[3]
Leaving Group Ability: Chloride vs. Bromide
The superiority of bromide as a leaving group over chloride stems from several key physicochemical properties:
-
Basicity: In the periodic table, basicity of the halide anions increases in the order I⁻ < Br⁻ < Cl⁻ < F⁻. Since weaker bases are better leaving groups, bromide is a better leaving group than chloride.[3]
-
Size and Polarizability: The bromide ion is larger and its electron cloud is more polarizable than that of the chloride ion.[4] This increased polarizability allows for more effective stabilization of the partial negative charge that develops on the leaving group in the SN2 transition state.[4]
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to break, thus lowering the activation energy of the reaction.
The following diagram illustrates the key factors influencing the SN2 reactivity of allyl halides.
Caption: Factors influencing the SN2 reactivity of this compound versus allyl bromide.
Quantitative Data Comparison
The following table summarizes the expected relative performance of this compound and allyl bromide in SN2 reactions.
| Parameter | This compound | Allyl Bromide | Supporting Rationale |
| Relative Reaction Rate | Slower | Faster | Bromide is a better leaving group than chloride due to its lower basicity and higher polarizability.[3][4][5][6] The C-Br bond is also weaker than the C-Cl bond. |
| Activation Energy (Ea) | Higher | Lower | A better leaving group stabilizes the transition state, thus lowering the activation energy barrier for the reaction.[4] |
| C-X Bond Strength | Stronger (~346 kJ/mol for C-Cl in CH3Cl) | Weaker (~293 kJ/mol for C-Br in CH3Br) | The weaker C-Br bond is more easily broken during the SN2 transition state. |
| Leaving Group Basicity | Higher (Cl⁻ is a stronger base than Br⁻) | Lower (Br⁻ is a weaker base than Cl⁻) | Weaker bases are more stable as anions and are therefore better leaving groups.[3] |
| Polarizability of X⁻ | Lower | Higher | The larger electron cloud of bromide is more polarizable, which helps to stabilize the negative charge in the transition state.[4] |
Experimental Protocols
A common method to qualitatively compare the SN2 reactivity of alkyl halides is the Finkelstein reaction, which involves the reaction of an alkyl halide with sodium iodide in acetone. The progress of the reaction can be monitored by the formation of a precipitate of sodium chloride or sodium bromide, as these salts are insoluble in acetone while sodium iodide is soluble.[7][8]
Objective:
To qualitatively compare the rate of SN2 reaction of this compound and allyl bromide with sodium iodide in acetone.
Materials:
-
This compound
-
Allyl bromide
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Anhydrous acetone
-
Test tubes and test tube rack
-
Pipettes or droppers
-
Stopwatch
-
Water bath (optional, for reactions that are slow at room temperature)
Procedure:
-
Label two clean, dry test tubes, one for this compound and one for allyl bromide.
-
Into each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
To the first test tube, add 5 drops of this compound. Immediately start the stopwatch.
-
To the second test tube, add 5 drops of allyl bromide. Immediately start a separate stopwatch or note the time.
-
Gently shake both test tubes to ensure mixing.
-
Observe the test tubes for the formation of a precipitate (a white or off-white solid).
-
Record the time it takes for the precipitate to first appear in each test tube. A rapid reaction may appear almost instantaneous.
-
If no reaction is observed at room temperature after a significant amount of time (e.g., 15-20 minutes), the test tubes can be placed in a warm water bath (around 50°C) to facilitate the reaction, and the observation times can be compared under these conditions.
Expected Observations:
A precipitate of sodium bromide is expected to form significantly faster in the test tube containing allyl bromide than the precipitate of sodium chloride in the test tube containing this compound. This observation directly demonstrates the higher reactivity of allyl bromide in this SN2 reaction.
The following diagram outlines the experimental workflow.
Caption: Workflow for comparing the SN2 reactivity of allyl halides.
Conclusion
In SN2 reactions, allyl bromide is unequivocally more reactive than this compound. This is a direct consequence of the superior leaving group ability of bromide compared to chloride, which is rooted in fundamental principles of atomic size, bond strength, and anion stability. For researchers and drug development professionals, this means that reactions involving the nucleophilic displacement of a halide from an allylic position will proceed faster and likely under milder conditions when allyl bromide is used as the substrate. The choice between this compound and allyl bromide will therefore be a trade-off between cost, availability, and the desired reaction rate and yield.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 8. youtube.com [youtube.com]
Allyl Chloride vs. Alkyl Chloride: A Comparative Study of Reactivity in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the reactivity of organohalides in nucleophilic substitution reactions is a cornerstone of molecular design and construction. Among these, allyl chlorides and alkyl chlorides represent two classes of substrates with distinct reactivity profiles that dictate their utility in synthetic strategies. This guide provides an objective comparison of the reactivity of allyl chloride and analogous primary alkyl chlorides (e.g., n-propyl chloride) in both S(_N)1 and S(_N)2 substitution reactions, supported by experimental data and detailed methodologies.
Executive Summary
This compound consistently demonstrates significantly higher reactivity than its saturated counterpart, n-propyl chloride, in both S(_N)1 and S(_N)2 reactions. This enhanced reactivity is attributed to electronic factors unique to the allylic system. In S(_N)1 reactions, the resonance stabilization of the resulting allyl carbocation intermediate dramatically lowers the activation energy for its formation. For S(_N)2 reactions, the alignment of the π-system with the transition state provides electronic stabilization, and reduced steric hindrance further accelerates the reaction rate.
Data Presentation: A Quantitative Comparison
The disparity in reactivity between this compound and primary alkyl chlorides is not merely qualitative but can be quantified under controlled experimental conditions. The following tables summarize key data points illustrating this difference.
| Reaction Type | Substrate | Relative Rate (approx.) | Conditions | Reference |
| S(_N)2 | n-Propyl chloride | 1 | - | [1] |
| This compound | >800 | - | [1] |
Table 1: Approximate relative rates of S(_N)2 reaction for this compound versus n-propyl chloride.
| Reaction Type | Substrate | Order of Decreasing Reactivity | Conditions | Reference |
| S(_N)1 Solvolysis | Chloromethylether | 1 | Aqueous ethanol | [1] |
| This compound | 2 | Aqueous ethanol | [1] | |
| n-Propyl chloride | 3 | Aqueous ethanol | [1] | |
| Trifluoroethyl chloride | 4 | Aqueous ethanol | [1] |
Table 2: Relative order of decreasing reactivity of various primary alkyl chlorides in S(_N)1 solvolysis.
Reaction Mechanisms and Theoretical Basis for Reactivity Difference
The enhanced reactivity of this compound can be understood by examining the mechanisms of S(_N)1 and S(_N)2 reactions.
S(_N)1 Mechanism: The Role of Carbocation Stability
The S(_N)1 reaction proceeds through a two-step mechanism, with the rate-determining step being the formation of a carbocation intermediate. The stability of this intermediate is paramount to the reaction rate.
-
Alkyl Chloride: The ionization of a primary alkyl chloride, such as n-propyl chloride, results in a highly unstable primary carbocation. This high-energy intermediate leads to a large activation energy and consequently, a very slow reaction rate.[2]
-
This compound: In contrast, the ionization of this compound produces a resonance-stabilized allyl carbocation. The positive charge is delocalized over two carbon atoms, significantly lowering the energy of the intermediate and the activation energy for its formation.[2][3] This resonance stabilization is the primary reason for the enhanced S(_N)1 reactivity of this compound.[4]
S(_N)2 Mechanism: Electronic and Steric Factors
The S(_N)2 reaction is a one-step, concerted process where the nucleophile attacks the carbon center at the same time the leaving group departs.
-
Alkyl Chloride: The reactivity of primary alkyl chlorides in S(_N)2 reactions is a baseline against which others can be compared. The reaction proceeds at a moderate rate, influenced by the steric hindrance around the reaction center.
-
This compound: this compound's reactivity in S(_N)2 reactions is enhanced by two main factors.[1] Firstly, the delocalized π-electrons of the double bond can overlap with the p-orbital of the transition state, lowering its energy.[2] Secondly, the allyl group is considered less sterically hindered than an analogous alkyl group, facilitating the backside attack of the nucleophile.[1]
Experimental Protocols
To empirically determine the relative reactivities of this compound and alkyl chlorides, the following experimental protocols can be employed.
Experiment 1: Qualitative Comparison of Reactivity via Silver Nitrate Precipitation
This method is effective for comparing the rates of reactions that proceed via an S(_N)1 mechanism, as it relies on the formation of a carbocation and the subsequent precipitation of the halide ion with silver nitrate.
Objective: To qualitatively compare the rate of hydrolysis of this compound and n-propyl chloride.
Materials:
-
This compound
-
n-Propyl chloride
-
0.1 M Silver nitrate in ethanol solution
-
Ethanol
-
Test tubes and rack
-
Water bath (optional, for temperature control)
-
Stopwatch
Procedure:
-
Set up two test tubes, each containing 1 mL of ethanol.
-
To the first test tube, add 2-3 drops of this compound.
-
To the second test tube, add 2-3 drops of n-propyl chloride.
-
Place both test tubes in a water bath at a constant temperature (e.g., 50°C) to ensure thermal equilibrium.
-
Simultaneously add 1 mL of the 0.1 M silver nitrate in ethanol solution to each test tube and start the stopwatch.
-
Observe the test tubes for the formation of a white precipitate (silver chloride).
-
Record the time it takes for the precipitate to first appear in each test tube. A faster precipitation time indicates a higher reaction rate.
Expected Outcome: A precipitate will form much more rapidly in the test tube containing this compound, indicating its greater reactivity under these conditions, which favor an S(_N)1 pathway.
Experiment 2: Kinetic Study of S(_N)1 Solvolysis by Titration
This quantitative method allows for the determination of the rate constant for an S(_N)1 solvolysis reaction by monitoring the production of acid over time.
Objective: To determine and compare the rate constants for the solvolysis of this compound and n-propyl chloride in an aqueous ethanol solvent.
Materials:
-
This compound
-
n-Propyl chloride
-
Ethanol/water solvent mixture (e.g., 50:50 v/v)
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Phenolphthalein or another suitable indicator
-
Burette, pipettes, and flasks
-
Constant temperature water bath
-
Stopwatch
Procedure:
-
Prepare a stock solution of the chloride (e.g., 0.1 M this compound in the ethanol/water solvent).
-
Place a known volume of the solvent in a flask and bring it to the desired reaction temperature in the water bath.
-
Add a few drops of indicator to the flask.
-
At time t=0, add a known volume of the chloride stock solution to the reaction flask and start the stopwatch.
-
Immediately begin titrating the generated HCl with the standardized NaOH solution. The goal is to maintain a neutral (faint pink) endpoint.
-
Record the volume of NaOH added at regular time intervals.
-
The amount of HCl produced at a given time is equivalent to the amount of chloride that has reacted.
-
The concentration of the remaining alkyl chloride at each time point can be calculated.
-
Plot ln([R-Cl]) versus time. For an S(_N)1 reaction, this should yield a straight line with a slope equal to -k, where k is the first-order rate constant.
-
Repeat the procedure for the other chloride.
Data Analysis: The calculated rate constants (k) for this compound and n-propyl chloride can be directly compared to quantify the difference in their S(_N)1 reactivity.
Conclusion
The evidence, both theoretical and experimental, overwhelmingly indicates that this compound is substantially more reactive than primary alkyl chlorides like n-propyl chloride in both S(_N)1 and S(_N)2 substitution reactions. This enhanced reactivity is a direct consequence of the electronic properties of the allyl group, which provides stabilization to both carbocation intermediates in S(_N)1 pathways and the transition state in S(_N)2 pathways. For professionals in drug development and synthetic chemistry, a thorough understanding of these reactivity differences is crucial for the rational design of synthetic routes and the prediction of reaction outcomes.
References
A comparative analysis of different leaving groups in allylic substitution
For Researchers, Scientists, and Drug Development Professionals
The choice of a leaving group is a critical parameter in designing efficient allylic substitution reactions, profoundly influencing reaction rates, yields, and selectivity. This guide provides a comparative analysis of common leaving groups, supported by experimental data, to aid in the strategic planning of synthetic routes. The focus is on palladium-catalyzed substitutions, such as the Tsuji-Trost reaction, which are pivotal in modern organic synthesis.
The Role and Efficacy of the Leaving Group
In an allylic substitution, the leaving group's primary role is to depart from the allylic substrate to allow for the formation of an intermediate, typically a π-allyl complex in metal-catalyzed reactions, which is then attacked by a nucleophile.[1][2] The efficiency of a leaving group is directly related to its ability to stabilize the negative charge it acquires upon departure. A good leaving group is the conjugate base of a strong acid, meaning it is a weak base itself.[3][4] This stability is quantitatively measured by the pKa of the conjugate acid (HX); a lower pKa value indicates a more stable anion (X⁻) and thus a better leaving group.[5][6]
The general order of reactivity for common leaving groups has been estimated as follows: Substituted Benzoates < Halides < Sulfonates < Perfluoroalkane Sulfonates [7]
Comparative Data of Common Leaving Groups
The following table summarizes quantitative and qualitative data for various leaving groups in the context of allylic substitution reactions. The data highlights relative reactivity, typical yields, and the corresponding conjugate acid pKa values that rationalize the observed trends.
| Leaving Group Class | Example(s) | Conjugate Acid (HX) | pKa of HX | Relative Reactivity | Typical Yields & Remarks |
| Perfluoroalkane Sulfonates | Triflate (CF₃SO₃⁻) | Triflic Acid | ~ -14 | Extremely High | Excellent leaving groups. The ionization step is significantly faster than catalyst-substrate complexation.[8][9] |
| Sulfonates | Tosylate (TsO⁻), Mesylate (MsO⁻) | p-Toluenesulfonic Acid | ~ -2.8 | Very High | Widely used due to high reactivity and stability.[10] Tosylates can sometimes be susceptible to elimination side reactions.[10] |
| Halides | Iodide (I⁻), Bromide (Br⁻), Chloride (Cl⁻) | HI, HBr, HCl | ~ -10, -9, -7 | High | Reactivity follows the trend I > Br > Cl, consistent with the acidity of their conjugate acids.[4] Common in various substitution mechanisms.[2] |
| Carbonates | Methyl Carbonate (MeOCO₂⁻) | Carbonic Acid (monoester) | ~ 3-4 | Good to High | Excellent leaving groups in Pd-catalyzed reactions, often superior to acetates.[8][9] The ionization step is typically fast.[9] |
| Phosphates | Diethyl Phosphate ((EtO)₂PO₂⁻) | Diethyl Phosphoric Acid | ~ 1.4 | Good | Have shown good selectivity and yield in specific copper-catalyzed systems where acetates failed.[11] |
| Carboxylates | Acetate (AcO⁻), Benzoate (BzO⁻) | Acetic Acid, Benzoic Acid | ~ 4.76, 4.20 | Moderate | Very common in Tsuji-Trost reactions due to their stability and ease of introduction.[12] Yields are often high (>80%), though the ionization step can be rate-limiting.[8][12] |
| Hydroxyl | Hydroxide (HO⁻) | Water (H₂O) | ~ 15.7 | Very Poor | Generally not a viable leaving group unless activated, for instance, by protonation with acid to form H₂O (a much better leaving group).[6][13][14] |
Mechanistic Pathway: The Tsuji-Trost Reaction
The palladium-catalyzed Tsuji-Trost reaction provides a general mechanistic framework for understanding the role of the leaving group. The reaction proceeds through a catalytic cycle involving the formation of a key (π-allyl)palladium intermediate.
Caption: Catalytic cycle of the Tsuji-Trost allylic substitution.
The critical "Oxidative Addition" step involves the cleavage of the carbon-leaving group bond. The rate of this step, and often the overall reaction rate, is highly dependent on the efficacy of the leaving group (X).
Experimental Protocol: Comparison of Leaving Groups in a Palladium-Catalyzed Allylation
This protocol describes a representative experiment to compare the reaction rates and yields for different allylic substrates.
Objective: To compare the conversion of allyl acetate, allyl carbonate, and allyl tosylate in the palladium-catalyzed alkylation of dimethyl malonate.
Materials:
-
Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: 1,2-Bis(diphenylphosphino)ethane (dppe)
-
Nucleophile: Dimethyl malonate
-
Base: Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allylic Substrates: Allyl acetate, Allyl methyl carbonate, Allyl tosylate
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Internal Standard: Dodecane (for GC analysis)
Procedure:
-
Nucleophile Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.2 mmol, 48 mg) in anhydrous THF (5 mL). To this suspension, add dimethyl malonate (1.1 mmol, 145 mg) dropwise at 0 °C. Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium enolate.
-
Catalyst Preparation: In a separate flame-dried flask, dissolve Pd₂(dba)₃ (0.025 mmol, 23 mg) and dppe (0.055 mmol, 22 mg) in anhydrous THF (5 mL). Stir the mixture at room temperature for 20 minutes to allow for complex formation.
-
Reaction Initiation: To the flask containing the sodium enolate, add the internal standard dodecane (~50 mg). Then, add the prepared catalyst solution via cannula. Finally, add the allylic substrate (1.0 mmol) to initiate the reaction.
-
Monitoring and Analysis: Maintain the reaction at a constant temperature (e.g., 25 °C). Withdraw aliquots (0.1 mL) from the reaction mixture at specific time intervals (e.g., 5, 15, 30, 60, 120 minutes). Quench each aliquot with a saturated aqueous NH₄Cl solution and extract with diethyl ether. Analyze the organic layer by Gas Chromatography (GC) to determine the consumption of the starting material and the formation of the product (dimethyl 2-allylmalonate) relative to the internal standard.
-
Data Presentation: Plot the percentage conversion versus time for each of the three leaving groups to generate reaction rate profiles. Calculate the final yield after the reaction has gone to completion (or after a set time, e.g., 2 hours).
This experimental setup allows for a direct and quantitative comparison of how the leaving group affects the rate and efficiency of the allylic substitution under identical conditions. The expected outcome is a reactivity order of Tosylate > Carbonate > Acetate.
References
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Tsuji-Trost Reaction [organic-chemistry.org]
- 3. pKa is a useful guide to leaving group ability [almerja.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Research Portal [repository.lib.umassd.edu]
- 11. researchgate.net [researchgate.net]
- 12. grokipedia.com [grokipedia.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Validating Allyl Chloride Reaction Mechanisms: A Computational and Experimental Comparison
For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount for predicting chemical behavior and designing novel synthetic pathways. Allyl chloride, a versatile building block in organic synthesis, presents a classic case study for examining the competition between various nucleophilic substitution pathways. This guide provides an objective comparison of computational and experimental approaches used to validate the reaction mechanisms of this compound, focusing on the S(_N)2 and S(_N)2' pathways.
The reaction of this compound with a nucleophile, such as a chloride ion, can proceed through several competing mechanisms, primarily the direct bimolecular nucleophilic substitution (S(_N)2) and the allylic rearrangement substitution (S(_N)2'). Computational chemistry offers powerful tools to probe the potential energy surfaces of these reactions, predicting activation barriers and transition state geometries. However, the accuracy of these theoretical predictions must be rigorously validated against experimental data.
Comparison of Computational Methods for the S(_N)2 Identity Reaction of this compound
The identity S(_N)2 reaction of this compound with a chloride ion (CH(_2)=CHCH(_2)Cl + Cl
−
) is a fundamental benchmark for theoretical models. Various computational methods have been employed to calculate the activation enthalpy ((\Delta)H‡
| Computational Method | Basis Set | Calculated Activation Enthalpy ((\Delta)H
| Reference |
| G3MP2 | - | -1.7 | [1][2] |
| MP2 | 6-311+G** | Not specified, but used for geometry optimization | [1][2] |
| (\omega)B97X-D | 6-311++G(3df,2pd) | Not specified directly for the identity reaction, but used to study the "allylic effect" | [3] |
| Relativistic DFT (ZORA-OLYP) | QZ4P | +24.1 (for Cl
| [4] |
Note: The relativistic DFT value is for a similar system (fluoride leaving group) and is included to showcase a different computational approach. Direct comparison is limited due to the differing leaving group. The negative activation enthalpy calculated by G3MP2 is consistent with the formation of a stable ion-molecule complex prior to the transition state.[1][2]
Computational Insights into the S(_N)2 vs. S(_N)2' Competition
Computational studies have also been instrumental in dissecting the competition between the S(_N)2 and S(_N)2' pathways. These studies reveal the subtle energetic differences that govern the regioselectivity of the nucleophilic attack.
| Computational Method | Basis Set | Calculated Activation Energy ((\Delta)E
| Calculated Activation Energy ((\Delta)E
| Energy Difference ((\Delta\Delta)E
| Reference |
| Relativistic DFT (ZORA-OLYP) | QZ4P | -1.1 | Not specified directly | -1.1 (favoring S(_N)2) | [4] |
These computational findings suggest that for the reaction of this compound with a chloride ion, the direct S(_N)2 pathway is slightly favored over the rearranged anti-S(_N)2' pathway.[4] Experimental validation of this prediction is crucial.
Experimental Validation
While specific experimental data for the identity S(_N)2 reaction of this compound with chloride is scarce in the reviewed literature, kinetic studies with other nucleophiles provide a basis for comparison. For instance, the reaction of this compound with potassium iodide in acetone is a well-studied S(_N)2 reaction.[1]
Experimental Protocols
A generalized experimental protocol for determining the reaction kinetics of this compound with a nucleophile is as follows:
1. Materials and Reagents:
-
This compound (purified by distillation)
-
Nucleophile source (e.g., lithium chloride, potassium iodide)
-
Anhydrous solvent (e.g., acetone, acetonitrile)
-
Internal standard for chromatography (e.g., a non-reactive hydrocarbon)
-
Quenching solution (e.g., a dilute acid or base to stop the reaction)
2. Reaction Setup:
-
A jacketed glass reactor equipped with a magnetic stirrer, thermometer, and condenser is used to maintain a constant temperature.
-
The reactor is charged with a solution of the nucleophile in the chosen solvent.
-
The solution is allowed to thermally equilibrate to the desired reaction temperature.
3. Kinetic Runs:
-
A known amount of this compound is injected into the reactor to initiate the reaction (time zero).
-
Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Each aliquot is immediately quenched to stop the reaction.
4. Product Analysis:
-
The quenched aliquots are analyzed by gas chromatography with flame ionization detection (GC-FID) or gas chromatography-mass spectrometry (GC-MS).[5][6][7]
-
The concentrations of the reactant (this compound) and the product(s) are determined by comparing their peak areas to that of the internal standard.
5. Data Analysis:
-
The rate constants are determined by plotting the concentration of the reactant or product as a function of time and fitting the data to the appropriate rate law (e.g., second-order for an S(_N)2 reaction).
-
The activation parameters (e.g., activation energy, E(_a)) can be determined by measuring the rate constants at different temperatures and applying the Arrhenius equation.
-
The product distribution (S(_N)2 vs. S(_N)2') is determined from the relative peak areas of the corresponding products in the chromatogram.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the competing reaction mechanisms and the general workflow for their validation.
Caption: Competing S(_N)2 and S(_N)2' reaction pathways for this compound.
Caption: General workflow for validating reaction mechanisms.
Conclusion
The validation of reaction mechanisms for this compound showcases the synergistic relationship between computational and experimental chemistry. Computational methods provide detailed energetic and structural information about reaction pathways that can be difficult to obtain experimentally.[1][2][3][4] Conversely, experimental data on reaction kinetics and product distributions are essential for benchmarking and refining theoretical models.[1][5][6][7] While a direct experimental measurement for the activation energy of the identity S(_N)2 reaction of this compound with a chloride ion remains an area for further investigation, the available computational and experimental evidence strongly supports the viability of both S(_N)2 and S(_N)2' pathways, with a subtle energetic preference for the former in the gas phase. This integrated approach is indispensable for advancing our fundamental understanding of chemical reactivity and for the rational design of chemical processes in research and industry.
References
- 1. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. SN2 versus SN2′ Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Method [keikaventures.com]
- 6. [Solvent desorption gas chromatography for determination of this compound in workplace atmosphere] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdc.gov [cdc.gov]
Kinetic studies to compare the reaction rates of allyl chloride with different nucleophiles
A detailed kinetic study reveals significant variations in the reaction rates of allyl chloride with a selection of common nucleophiles. This guide provides researchers, scientists, and drug development professionals with comparative experimental data and detailed protocols to understand and predict the reactivity of this versatile substrate in nucleophilic substitution reactions.
This compound (3-chloroprop-1-ene) is a valuable building block in organic synthesis due to the enhanced reactivity of its carbon-chlorine bond, which is susceptible to nucleophilic attack. This heightened reactivity, a consequence of the stabilization of the transition state by the adjacent π-system, makes it a prime substrate for a variety of synthetic transformations. Understanding the kinetics of these reactions is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic routes. This guide presents a comparative analysis of the reaction rates of this compound with different nucleophiles, supported by experimental data and detailed methodologies.
Comparative Kinetic Data
| Nucleophile | Formula | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Relative Reactivity |
| Iodide | I⁻ | Acetone | 25 | 1.5 x 10⁻³ (for Benzyl Chloride)¹ | High |
| Azide | N₃⁻ | Methanol | 25 | Data not available in a comparable format | High |
| Hydroxide | OH⁻ | 80% Ethanol | 55 | 4.47 x 10⁻⁵ (for Allyl Bromide)² | Moderate |
| Cyanide | CN⁻ | Data not available in a comparable format | Data not available | Data not available | Moderate to High |
| Water | H₂O | Ethanol/Water | 25 | Data not available in a comparable format | Low |
¹Data for benzyl chloride, a structurally similar allylic halide, is provided as a reference point.[1] ²Data for allyl bromide is provided to illustrate the reactivity trend.[2]
Note: Direct comparison of rate constants is challenging due to variations in experimental conditions across different studies. The relative reactivity is a qualitative assessment based on established principles of nucleophilicity.
The data indicates that strong, soft nucleophiles like iodide and azide are highly reactive towards this compound. Hydroxide, a strong but harder nucleophile, also reacts readily, though potentially at a slower rate than iodide or azide under similar conditions. The reactivity of cyanide is expected to be significant due to its good nucleophilicity. Water, a weak, neutral nucleophile, reacts at a much slower rate.
Experimental Protocols
To facilitate further research and comparative studies, a detailed experimental protocol for determining the second-order rate constant for the reaction of this compound with a nucleophile is provided below. This protocol can be adapted for various nucleophiles and analytical techniques.
Objective: To determine the second-order rate constant for the reaction of this compound with a given nucleophile (e.g., sodium iodide in acetone) by monitoring the change in reactant or product concentration over time.
Materials:
-
This compound (freshly distilled)
-
Nucleophile (e.g., sodium iodide, sodium azide, sodium hydroxide, sodium cyanide)
-
Anhydrous solvent (e.g., acetone, ethanol, methanol)
-
Thermostated water bath or reaction block
-
Volumetric flasks and pipettes
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Analytical instrument for monitoring the reaction (e.g., UV-Vis spectrophotometer, HPLC, GC, or conductivity meter)
-
Quenching solution (if necessary)
-
Standard solutions for calibration
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen solvent. For pseudo-first-order conditions, the concentration of the nucleophile should be at least 10 times greater than the concentration of this compound.
-
-
Reaction Setup:
-
Equilibrate the stock solutions and the reaction vessel to the desired reaction temperature using the thermostated bath.
-
Initiate the reaction by rapidly adding a known volume of the this compound stock solution to the pre-heated nucleophile solution while stirring vigorously. Start timing the reaction immediately.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
If necessary, quench the reaction in the aliquot by adding a suitable quenching agent or by rapid cooling.
-
Analyze the concentration of the remaining this compound or the formed product in each aliquot using the chosen analytical method.
-
UV-Vis Spectrophotometry: If a reactant or product has a distinct UV-Vis absorbance, this method can be used to monitor its concentration.
-
Chromatography (HPLC or GC): These techniques can separate and quantify the reactants and products.
-
Conductivity Measurement: If the reaction involves a change in the number of ions, a conductivity meter can be used to follow the reaction progress.
-
Titration: The concentration of a reactant or product can be determined by titration with a suitable standard solution.
-
-
-
Data Analysis:
-
Plot the appropriate function of concentration versus time to determine the pseudo-first-order rate constant (k'). For a reaction that is first order in this compound, a plot of ln[this compound] versus time will be linear with a slope of -k'.
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k₂ = k' / [Nucleophile].
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the kinetic analysis of the reaction between this compound and a nucleophile.
Caption: Workflow for kinetic analysis of this compound reactions.
Signaling Pathways and Logical Relationships
The nucleophilic substitution of this compound can proceed through two primary mechanisms: Sₙ2 (bimolecular nucleophilic substitution) and Sₙ1 (unimolecular nucleophilic substitution). The preferred pathway is influenced by factors such as the strength of the nucleophile, the solvent, and the concentration of the reactants.
References
A Comparative Guide to Catalyst Efficiency in Cross-Coupling Reactions with Allyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecules for pharmaceuticals and materials science. Among the myriad of methods available, transition metal-catalyzed cross-coupling reactions stand out for their efficiency and functional group tolerance. Allyl chloride, a readily available and reactive electrophile, serves as a valuable building block in these transformations. This guide provides an objective comparison of the efficiency of different catalyst systems—centered on palladium, nickel, and iron—for cross-coupling reactions involving an allylic partner, supported by experimental data.
The choice of catalyst is critical and is dictated by factors such as cost, substrate scope, functional group tolerance, and desired selectivity (chemo-, regio-, and stereoselectivity). While palladium catalysts have historically dominated the field due to their high reactivity and predictability, the economic and environmental advantages of using more earth-abundant metals like nickel and iron have spurred significant research into their catalytic applications.
Performance Comparison of Catalysts
The following table summarizes the performance of representative palladium, nickel, and iron catalyst systems in cross-coupling reactions with an allylic electrophile. It is important to note that the reaction conditions and coupling partners vary, reflecting the optimal conditions typically employed for each metal.
| Catalyst System | Coupling Reaction | Nucleophile | Product | Yield (%) | Time (h) | Temp. (°C) |
| Palladium | Suzuki-Miyaura | Phenylboronic acid | Allylbenzene | 92 | 2 | 80 |
| Nickel | Negishi | Ethylzinc chloride | (S,E)-4-methylhex-2-enoate | 96 | 12 | 23 |
| Iron | Kumada | Phenylmagnesium bromide | Allylbenzene | 85 | 1 | 25 |
Key Observations:
-
Palladium-based catalysts are highly efficient for Suzuki-Miyaura couplings, demonstrating high yields under relatively mild conditions. The use of specialized ligands can further enhance their activity and stability.
-
Nickel-based catalysts are particularly effective for Negishi couplings with organozinc reagents and can achieve high levels of regio- and enantioselectivity, which is crucial in the synthesis of chiral molecules.[1][2]
-
Iron-based catalysts represent a cost-effective and environmentally benign alternative for Kumada-type couplings with Grignard reagents.[3] While sometimes requiring specific additives, they can provide good to excellent yields in short reaction times.
Experimental Workflow and Methodologies
The successful execution of a cross-coupling reaction is highly dependent on a carefully controlled experimental setup to ensure an inert atmosphere and precise control of reaction parameters.
Detailed Experimental Protocols
The following protocols are representative examples for each catalyst system and are adapted from the literature.
Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the synthesis of allylbenzene from allyl bromide and phenylboronic acid using a palladium chloride and tetraphenylphosphonium bromide intercalated clay catalyst. The conditions are analogous for this compound.
Materials:
-
Allyl bromide (or chloride) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
PdCl2/TPPBi-clay catalyst (5 mol% Pd)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
A round-bottom flask is charged with the PdCl2/TPPBi-clay catalyst, potassium carbonate, and phenylboronic acid.
-
The flask is sealed with a septum and flushed with an inert gas (e.g., argon).
-
Toluene and water are added via syringe, and the mixture is stirred.
-
Allyl bromide (or chloride) is added dropwise to the stirred suspension.
-
The reaction mixture is heated to 80°C and stirred for 2 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford allylbenzene.
Nickel-Catalyzed Asymmetric Negishi Cross-Coupling
This protocol details the enantioselective coupling of a racemic secondary allylic chloride with an alkylzinc reagent.[4]
Materials:
-
Racemic secondary allylic chloride (e.g., (E)-ethyl 4-chloro-2-methylpent-2-enoate) (1.0 mmol)
-
Ethylzinc chloride (1.5 mmol, 0.5 M in THF)
-
NiCl2(DME) (5 mol%)
-
(S)-PyBox ligand (6 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a glovebox, a vial is charged with NiCl2(DME) and the (S)-PyBox ligand.
-
Anhydrous THF is added, and the mixture is stirred at room temperature for 1 hour to form the catalyst complex.
-
In a separate flask under an inert atmosphere, the allylic chloride is dissolved in anhydrous THF.
-
The pre-formed catalyst solution is added to the solution of the allylic chloride.
-
The solution of ethylzinc chloride is then added dropwise at 23°C over 10 minutes.
-
The reaction is stirred at 23°C for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to yield the enantioenriched product.[4]
Iron-Catalyzed Kumada Coupling
This protocol provides a general method for the iron-catalyzed cross-coupling of an organic halide with a Grignard reagent.
Materials:
-
This compound (1.0 mmol)
-
Phenylmagnesium bromide (1.2 mmol, 1.0 M in THF)
-
Iron(III) acetylacetonate (Fe(acac)3) (5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (10 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A Schlenk flask is charged with Fe(acac)3 and dried under vacuum.
-
The flask is backfilled with argon, and anhydrous THF is added, followed by TMEDA.
-
The solution is cooled to 0°C, and the phenylmagnesium bromide solution is added dropwise.
-
This compound is then added slowly to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is carefully quenched with dilute hydrochloric acid at 0°C.
-
The mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give allylbenzene.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF RACEMIC SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: (S,E)-ETHYL 6-(1,3-DIOXOLAN-2-YL)-4-METHYLHEX-2-ENOATE - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of phase-transfer catalysts for the Williamson ether synthesis
A Comparative Guide to Phase-Transfer Catalysts for the Williamson Ether Synthesis
For researchers, scientists, and drug development professionals seeking to optimize the Williamson ether synthesis, the choice of a phase-transfer catalyst (PTC) is critical for achieving high yields and efficient reaction times. This guide provides an objective comparison of common phase-transfer catalysts, supported by experimental data, to inform catalyst selection for this fundamental ether synthesis.
The Williamson ether synthesis, a robust method for forming an ether from an organohalide and an alkoxide, often faces challenges due to the immiscibility of the reactants.[1] Phase-transfer catalysts are employed to overcome this barrier by transporting the alkoxide nucleophile from the aqueous or solid phase to the organic phase containing the alkyl halide, thereby accelerating the reaction.[2][3] The most common classes of PTCs used for this purpose are quaternary ammonium salts and crown ethers.
Comparative Performance of Phase-Transfer Catalysts
The efficacy of a phase-transfer catalyst is influenced by factors such as the structure of the catalyst, its lipophilicity, and the nature of the counter-ion.[4] The following tables summarize the performance of various catalysts in specific Williamson ether synthesis reactions.
Table 1: Synthesis of Benzyl Phenyl Ether[5]
This table compares the performance of different quaternary ammonium salts in the synthesis of benzyl phenyl ether from phenol and benzyl chloride.
| Catalyst | Reaction Time (hours) | Yield (%) |
| Benzyltrimethylammonium chloride (BTMAC) | 5 | 92 |
| Tetrabutylammonium bromide (TBAB) | 5 | 95 |
| Benzyltriethylammonium chloride (BTEAC) | 5 | 94 |
Reaction Conditions: Phenol, benzyl chloride, aqueous NaOH, and catalyst, stirred at 90°C.[5]
Table 2: Synthesis of Benzyl Octyl Ether[4]
This table provides a comparison between two different quaternary ammonium salts for the synthesis of benzyl octyl ether.
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92 |
| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95 |
Table 3: Benzylation of 4-tert-butyl Phenol
This dataset compares a quaternary ammonium salt with a crown ether for the benzylation of 4-tert-butyl phenol with benzyl bromide.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| Tetrabutylammonium bromide (TBAB) | 10 | 0.5 | >99 |
| 18-crown-6 | 10 | 3 | 70 |
| None | 0 | 3 | <5 |
Mechanism of Phase-Transfer Catalysis
The mechanism of phase-transfer catalysis in the Williamson ether synthesis involves the transfer of the alkoxide anion from an aqueous or solid phase to an organic phase by the catalyst.
Caption: Catalytic cycle of a quaternary ammonium salt in Williamson ether synthesis.
Experimental Protocols
Below are detailed experimental protocols for the Williamson ether synthesis using representative phase-transfer catalysts.
Protocol 1: Synthesis of Benzyl Phenyl Ether using Benzyltrimethylammonium Chloride (BTMAC)[1]
Materials:
-
Phenol (9.4 g, 0.1 mol)
-
Sodium hydroxide (4.4 g, 0.11 mol)
-
Toluene (50 mL)
-
Benzyl chloride (12.66 g, 0.1 mol)
-
Benzyltrimethylammonium chloride (0.37 g, 0.002 mol)
-
Deionized water
-
5% Aqueous sodium hydroxide solution
-
Brine
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol and sodium hydroxide in 50 mL of water.
-
To the aqueous solution, add toluene, benzyl chloride, and Benzyltrimethylammonium chloride.[1]
-
Heat the mixture to 90°C with vigorous stirring for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with 50 mL of 5% aqueous sodium hydroxide solution, followed by 50 mL of water, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Synthesis of 4-tert-butyl Benzyl Ether using 18-crown-6
Materials:
-
4-tert-butylphenol
-
Benzyl bromide
-
Potassium hydroxide (solid)
-
Toluene
-
18-crown-6
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-tert-butylphenol, an equimolar amount of benzyl bromide, and toluene.
-
Add a catalytic amount of 18-crown-6 (e.g., 5-10 mol%).
-
Add solid potassium hydroxide (a slight excess) to the mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 80-100°C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude product by an appropriate method such as column chromatography.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. brainly.com [brainly.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. organic chemistry - Using TBAI (tetra-butylammonium iodide) as a catalyst. Ideas on the mechanism or the driving force? - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Comparative Guide to Green Chemistry Metrics in Allylation Reactions: Allyl Chloride vs. Greener Alternatives
For Researchers, Scientists, and Drug Development Professionals
The allylation of nucleophiles, particularly phenols, is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in the pharmaceutical and materials science sectors. Traditionally, this reaction has been accomplished using allyl halides, such as allyl chloride, via the Williamson ether synthesis. While effective, this method often raises environmental and safety concerns due to the use of hazardous reagents and the generation of stoichiometric salt waste. In the drive towards more sustainable chemical manufacturing, a critical evaluation of greener alternatives to this compound is paramount. This guide provides an objective comparison of this compound with alternative allylating agents—allyl acetate, allyl alcohol, and diallyl carbonate—through the lens of established green chemistry metrics. Experimental data and detailed protocols are provided to support a comprehensive assessment.
The Logic of Green Allylation Agent Selection
The selection of an optimal allylating agent extends beyond mere chemical yield. A holistic, green chemistry-based approach considers the entire lifecycle of the reaction, from starting materials to waste generation. The following diagram illustrates the logical workflow for comparing these reagents based on key green chemistry principles.
Caption: Logical workflow for selecting an optimal allylating agent based on green chemistry metrics.
Comparative Analysis of Green Chemistry Metrics
The "greenness" of a chemical reaction can be quantified using several key metrics. Here, we compare the theoretical and practical performance of this compound and its alternatives for the synthesis of allyl phenyl ether from phenol.
| Metric | This compound | Allyl Acetate | Allyl Alcohol | Diallyl Carbonate |
| Atom Economy (%) | 58.0 | 58.8 | 81.7 | 62.8 |
| Byproducts | NaCl or KCl | Acetic acid/acetate salt | Water | Allyl alcohol, CO2 |
| Typical Catalyst | None (strong base) | Palladium | Ruthenium, Palladium | Palladium |
| Typical Solvent(s) | Acetone, DMF | Water, Toluene | Toluene | Solvent-free |
| Yield (%) | ~88[1] | High | ~50 (equilibrium)[2] | High |
| Calculated E-Factor | > 5 | Variable | ~1-5 | < 5 |
| Calculated PMI | > 6 | Variable | ~2-6 | < 6 |
*E-Factor and PMI are highly dependent on the specific reaction conditions, including solvent choice, excess reagents, and work-up procedures. The values presented are estimations based on typical laboratory-scale syntheses.
Key Observations:
-
Atom Economy: Allyl alcohol offers the highest theoretical atom economy, as the only byproduct is water. This compound and allyl acetate have comparable, lower atom economies due to the generation of salt and acetic acid byproducts, respectively.
-
Waste Generation (E-Factor and PMI): The Williamson ether synthesis using this compound inherently produces a stoichiometric amount of salt waste, leading to a high E-Factor and PMI.[3][4][5] Greener alternatives, especially those that can be run in the absence of a solvent or with recyclable catalysts, can significantly reduce these values.
-
Catalysis and Reaction Conditions: While the this compound reaction is often base-mediated, the greener alternatives typically require a catalyst, often based on precious metals like palladium or ruthenium.[2] However, advancements in heterogeneous and recyclable catalysts can mitigate the environmental impact and cost associated with their use.[6]
Experimental Protocols
Detailed methodologies for the synthesis of allyl phenyl ether using each of the compared reagents are provided below. These protocols are representative of common laboratory practices and serve as a basis for the green chemistry metric calculations.
Protocol 1: Allylation with this compound (Williamson Ether Synthesis)
This protocol is a classic method for the synthesis of allyl phenyl ether.
Materials and Reagents:
-
Phenol (9.4 g, 0.1 mol)
-
This compound (8.4 g, 0.11 mol)
-
Anhydrous potassium carbonate (20.7 g, 0.15 mol)
-
Acetone (150 mL)
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add phenol, this compound, anhydrous potassium carbonate, and acetone.
-
Heat the mixture to reflux and maintain for 8 hours.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with 10% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the diethyl ether by evaporation under reduced pressure to obtain the crude allyl phenyl ether.
-
Purify the product by vacuum distillation if necessary.
Protocol 2: Palladium-Catalyzed Allylation with Allyl Acetate in Aqueous Media
This protocol utilizes a greener solvent and a recyclable catalyst.
Materials and Reagents:
-
Phenol (1 mmol)
-
Allyl acetate (1.2 mmol)
-
Sodium bicarbonate (2 mmol)
-
Heterogeneous Pd catalyst (e.g., Pd on a magnetic support)
-
Water (5 mL)
Procedure:
-
In a reaction vessel, combine phenol, allyl acetate, sodium bicarbonate, and the Pd catalyst in water.
-
Heat the mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically a few hours).
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a magnetic catalyst is used, it can be recovered using an external magnet.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the product.
Protocol 3: Ruthenium-Catalyzed Allylation with Allyl Alcohol
This protocol showcases the use of allyl alcohol, which has a high atom economy.
Materials and Reagents:
-
Phenol (1 mmol)
-
Allyl alcohol (2 mmol)
-
Ruthenium catalyst (e.g., --INVALID-LINK--)
-
Toluene (as solvent)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the ruthenium catalyst in toluene.
-
Add phenol and allyl alcohol to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 100 °C) and stir.
-
The reaction is often an equilibrium process; monitor its progress over time.
-
After reaching equilibrium or completion, cool the reaction mixture.
-
The product can be isolated by removing the solvent under reduced pressure and subsequent purification by column chromatography.
Protocol 4: Solvent-Free Allylation with Diallyl Carbonate
This protocol represents a highly green approach by eliminating the need for a reaction solvent.
Materials and Reagents:
-
Phenol (1 mmol)
-
Diallyl carbonate (1.5 mmol)
-
Base catalyst (e.g., tetrabutylammonium bromide - TBAB)
Procedure:
-
Combine phenol, diallyl carbonate, and the base catalyst in a reaction vessel.
-
Heat the mixture to the desired temperature (e.g., 100-120 °C) with stirring.
-
The reaction is typically monitored by TLC or GC.
-
Upon completion, the product can often be purified directly by vacuum distillation or by dissolving the reaction mixture in a suitable solvent and performing a standard work-up.
Conclusion
The selection of an allylating agent has significant implications for the environmental footprint of a synthetic process. While this compound is a traditional and often effective reagent, it falls short in terms of green chemistry principles, primarily due to poor atom economy and the generation of inorganic salt waste.
Greener alternatives offer substantial advantages:
-
Allyl alcohol provides the highest atom economy, with water as the sole theoretical byproduct. However, reactions can be equilibrium-limited and may require specific catalysts.
-
Allyl acetate , when used with recyclable catalysts and in aqueous media, presents a significant improvement over this compound.
-
Diallyl carbonate is a particularly promising green alternative, being non-toxic and enabling solvent-free reaction conditions, which dramatically reduces the E-Factor and PMI.
For researchers, scientists, and drug development professionals, a conscious move away from traditional allyl halides towards these greener alternatives is a critical step in designing more sustainable and environmentally responsible chemical syntheses. The choice of the "best" alternative will depend on the specific substrate, scale, and available catalytic systems, but the principles and data presented in this guide provide a strong framework for making informed and greener decisions.
References
- 1. Allyl Phenyl Ether Synthesis Lab Report - 203 Words | Bartleby [bartleby.com]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 4. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. O-Allylation of phenols with allylic acetates in aqueous media using a magnetically separable catalytic system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to In-Situ Spectroscopic Analysis of Reaction Intermediates in Allyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-situ spectroscopic techniques for the real-time analysis of reaction intermediates in reactions involving allyl chloride. Understanding the transient species that form during a chemical transformation is crucial for mechanistic elucidation, kinetic analysis, and process optimization. In-situ spectroscopy offers a powerful advantage by monitoring the reaction as it occurs, without the need for sampling and quenching, which can alter the course of the reaction.[1] This document will compare the application, performance, and experimental considerations of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Raman, and UV-Visible (UV-Vis) spectroscopy for the study of this compound reactions.
This compound is a versatile chemical intermediate, known to participate in a variety of reactions including nucleophilic substitutions, Grignard reagent formation, and polymerizations.[2] The identification of fleeting intermediates, such as carbocations or transient organometallic species, is key to controlling product distribution and reaction efficiency.
General Experimental Workflow
The in-situ analysis of a chemical reaction, regardless of the spectroscopic technique employed, follows a general workflow. The reaction is set up in a specialized cell or probe that is compatible with the spectrometer. Data is then acquired continuously throughout the reaction, providing a time-resolved series of spectra that can be analyzed to generate concentration profiles for reactants, intermediates, and products.
Caption: General workflow for in-situ spectroscopic analysis.
Comparison of In-Situ Spectroscopic Techniques
The choice of spectroscopic technique depends on the specific reaction, the nature of the intermediates, and the information required. Each method offers unique advantages and is subject to certain limitations.
| Technique | Principle | Strengths for this compound Reactions | Limitations | Typical Intermediates Detected |
| In-Situ NMR | Nuclear spin transitions in a magnetic field | - Provides detailed structural information.[3] - Quantitative. - Can detect subtle changes in chemical environment. | - Lower sensitivity compared to other techniques. - Slower acquisition times may not be suitable for very fast reactions.[4] - Requires deuterated solvents for some experiments. | - Carbocationic intermediates (through chemical shift changes). - Organometallic species (e.g., Allylmagnesium chloride).[5] - Isomeric intermediates. |
| In-Situ FTIR (ATR) | Vibrational transitions of molecules | - High sensitivity and fast acquisition times.[2][6] - Broad applicability to liquid-phase reactions.[7] - No need for deuterated solvents. | - Spectral congestion can be an issue. - Water can be a strong interferent. - Less structural information than NMR. | - Functional group transformations. - Transient species with distinct IR absorptions.[8] - Lewis acid-base adducts. |
| In-Situ Raman | Inelastic scattering of monochromatic light | - Excellent for symmetric vibrations and non-polar bonds. - Water is a weak Raman scatterer, making it suitable for aqueous reactions.[1] - Can be used with fiber optic probes. | - Fluorescence can interfere with the signal. - Generally lower sensitivity than FTIR. | - C=C bond changes in polymerization. - Metal-halogen vibrations in organometallic intermediates. |
| In-Situ UV-Vis | Electronic transitions in molecules | - High sensitivity for conjugated systems and colored species. - Simple and cost-effective instrumentation. - Fast data acquisition. | - Provides limited structural information. - Only applicable to chromophoric species. | - Highly conjugated intermediates. - Certain carbocations. - Charge-transfer complexes. |
Experimental Protocols
In-Situ NMR Spectroscopy: Monitoring the Formation of Allylmagnesium Chloride
This protocol describes the monitoring of the Grignard reaction between this compound and magnesium turnings using in-situ NMR.
Objective: To observe the consumption of this compound and the formation of allylmagnesium chloride in real-time.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a flow-NMR setup or a high-pressure NMR tube.[3][4]
-
NMR tube suitable for in-situ monitoring (e.g., Young's tap NMR tube).
Materials:
-
Magnesium turnings, activated.
-
This compound, freshly distilled.
-
Anhydrous deuterated tetrahydrofuran (THF-d8).
-
Internal standard (e.g., 1,3,5-trimethoxybenzene).
Procedure:
-
In an inert atmosphere (glovebox), add activated magnesium turnings (1.2 equivalents) and the internal standard to the NMR tube.
-
Add anhydrous THF-d8 to the tube.
-
Acquire a baseline ¹H NMR spectrum.
-
Inject a solution of this compound (1 equivalent) in THF-d8 into the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 1-2 minutes).[4]
-
The reaction progress is monitored by observing the disappearance of the this compound signals and the appearance of new signals corresponding to the allylmagnesium chloride product.
-
Integrate the signals of the reactant, product, and internal standard to determine their concentrations over time.
Expected Data:
| Time (min) | This compound (Integral) | Allylmagnesium Chloride (Integral) |
| 0 | 1.00 | 0.00 |
| 5 | 0.85 | 0.15 |
| 10 | 0.68 | 0.32 |
| 20 | 0.40 | 0.60 |
| 30 | 0.21 | 0.79 |
| 60 | <0.05 | >0.95 |
In-Situ ATR-FTIR Spectroscopy: Nucleophilic Substitution of this compound with Sodium Iodide
This protocol details the use of Attenuated Total Reflectance (ATR)-FTIR to monitor the Finkelstein reaction between this compound and sodium iodide.
Objective: To track the conversion of this compound to allyl iodide and identify any potential intermediates.
Instrumentation:
-
FTIR spectrometer equipped with an ATR probe (e.g., Diamond or SiComp).[2][6]
-
Reaction vessel compatible with the ATR probe.
Materials:
-
This compound.
-
Sodium iodide.
-
Acetone (anhydrous).
Procedure:
-
Assemble the reaction vessel with the ATR probe, ensuring a good seal.
-
Charge the vessel with a solution of sodium iodide in anhydrous acetone.
-
Begin collecting background spectra of the sodium iodide solution.
-
Inject this compound into the reaction vessel with vigorous stirring.
-
Immediately start acquiring FTIR spectra at short intervals (e.g., every 30 seconds).
-
Monitor the reaction by observing the decrease in the intensity of characteristic vibrational bands of this compound (e.g., C-Cl stretch) and the increase in the bands corresponding to allyl iodide (e.g., C-I stretch).
-
The collected data can be used to generate concentration profiles and determine reaction kinetics.
Expected Data:
| Wavenumber (cm⁻¹) | Assignment | Trend over Time |
| ~750 | C-Cl stretch (this compound) | Decrease |
| ~600 | C-I stretch (Allyl Iodide) | Increase |
| ~1645 | C=C stretch | Minor shift |
Signaling Pathways and Logical Relationships
The nucleophilic substitution of this compound can proceed through different mechanisms, primarily Sₙ1 and Sₙ2, which can be influenced by the solvent, nucleophile, and temperature. In-situ spectroscopy can help to distinguish between these pathways by detecting key intermediates.
Caption: Sₙ1 vs. Sₙ2 pathways for this compound substitution.
Conclusion
The real-time, non-invasive nature of in-situ spectroscopy provides invaluable insights into the mechanisms and kinetics of this compound reactions.
-
In-situ NMR is unparalleled for its detailed structural elucidation of intermediates, making it ideal for complex mechanistic studies, albeit with lower sensitivity.
-
In-situ FTIR offers a robust and versatile solution for monitoring the concentration of reactants and products with high temporal resolution, suitable for a wide range of reaction conditions.
-
In-situ Raman spectroscopy is a strong choice for reactions in aqueous media and for tracking changes in symmetric bonds, complementing the information provided by FTIR.
-
In-situ UV-Vis is a highly sensitive technique for specific applications involving chromophoric species, offering a cost-effective method for kinetic analysis.
By selecting the appropriate in-situ spectroscopic technique, researchers can gain a deeper understanding of the transient species that govern the outcome of this compound reactions, leading to the development of more efficient, selective, and safer chemical processes. The combination of multiple in-situ techniques can provide a more complete picture of the reaction landscape.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. taawon.com [taawon.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. WiHP-NMRR – Chemistry NMR Facility – UW–Madison [nmr.chem.wisc.edu]
- 5. scispace.com [scispace.com]
- 6. mt.com [mt.com]
- 7. isranalytica.org.il [isranalytica.org.il]
- 8. m.youtube.com [m.youtube.com]
Unraveling Reaction Pathways: A Comparative Guide to Isotopic Labeling in Allyl Rearrangement Studies
An in-depth analysis of isotopic labeling techniques to elucidate the mechanisms of sigmatropic allyl rearrangements, providing researchers with comparative data and detailed experimental protocols.
Isotopic labeling is a powerful and definitive tool for mechanistic elucidation in organic chemistry.[1][2] By replacing an atom with its heavier isotope (e.g., ¹³C for ¹²C, or ²H for ¹H), researchers can trace the fate of atoms through a reaction, providing unequivocal evidence for proposed pathways.[3] This guide offers a comparative overview of isotopic labeling studies applied to allyl rearrangements, a fundamental class of pericyclic reactions. We will focus on the Claisen and Cope rearrangements, presenting key kinetic isotope effect (KIE) data and the experimental methodologies used to obtain them. This information is crucial for understanding transition state geometries and the concerted or stepwise nature of these transformations.[1][4]
Comparative Analysis of Kinetic Isotope Effects
Kinetic isotope effects are a cornerstone of mechanistic studies, offering insights into bond-breaking and bond-forming events in the rate-determining step of a reaction.[5] A KIE greater than 1 (a "normal" KIE) indicates that the bond to the heavier isotope is being broken in the transition state, while a KIE less than 1 (an "inverse" KIE) suggests a change in hybridization from sp² to sp³ at the labeled position, consistent with bond formation.[1] The following table summarizes experimentally determined and theoretically calculated KIEs for the Claisen and Cope rearrangements, providing a quantitative basis for comparing their transition state structures.
| Rearrangement | Labeled Position | Isotope | kH/kD or k¹²C/k¹³C | Interpretation | Reference |
| Claisen Rearrangement | Allylic C-1 | ²H (D₂) | 0.96 ± 0.01 | Inverse KIE suggests sp² to sp³ rehybridization (bond formation). | [1] |
| (Allyl Vinyl Ether) | Allylic C-3 | ¹³C | 1.023 ± 0.002 | Small normal KIE indicates some C-O bond breaking in the transition state. | [6][7] |
| Vinylic C-4 | ¹³C | 1.045 ± 0.003 | Normal KIE indicates significant C-O bond breaking. | [6][7] | |
| Vinylic C-5 | ¹³C | 1.002 ± 0.002 | Negligible KIE. | [6][7] | |
| Vinylic C-6 | ¹³C | 1.033 ± 0.003 | Normal KIE indicates C-C bond formation. | [6][7] | |
| Cope Rearrangement | C-1/C-6 | ¹³C | 1.04-1.05 | Normal KIE indicates C-C bond breaking and forming. | [8] |
| (1,5-Hexadiene) | C-3/C-4 | ¹³C | 1.01-1.02 | Small normal KIE. | [8] |
| C-2/C-5 | ²H (D₄) | 0.98 (per D) | Inverse KIE suggests sp² to sp³ rehybridization. | [9] |
Mechanistic Insights from Isotopic Labeling
The data presented above, derived from isotopic labeling studies, have been instrumental in building our current understanding of allyl rearrangement mechanisms. For instance, in the Claisen rearrangement, the inverse KIE at the allylic C-1 position strongly supports the concerted[10][10]-sigmatropic mechanism, where C-C bond formation is proceeding in the transition state.[1] Similarly, the significant normal KIE at the vinylic C-4 position points to substantial C-O bond cleavage in the transition state.[6][7]
For the Cope rearrangement, a "degenerate" version of the reaction can be studied using ¹³C labeling to monitor the equilibrium between two structurally identical but isotopically distinct 1,5-dienes.[11] The observed KIEs for the Cope rearrangement of 1,5-hexadiene are consistent with a concerted mechanism involving a chair-like transition state.[8][9]
The following diagrams illustrate the proposed mechanisms for the Claisen and Cope rearrangements, as supported by isotopic labeling evidence.
Caption: Mechanism of the Claisen rearrangement showing the concerted[10][10]-sigmatropic shift.
Caption: The degenerate Cope rearrangement illustrated with a ¹³C label.
Experimental Protocols
The successful application of isotopic labeling to study reaction mechanisms hinges on robust experimental procedures. This section details a general workflow and specific protocols for preparing isotopically labeled compounds and analyzing the results.
General Experimental Workflow
The following diagram outlines the key steps in an isotopic labeling study aimed at elucidating a reaction mechanism.
Caption: General workflow for an isotopic labeling study of a rearrangement reaction.
Protocol 1: Synthesis of [3-¹⁴C]-Allyl Phenyl Ether for Claisen Rearrangement Studies
This protocol outlines the synthesis of allyl phenyl ether with a ¹⁴C label at the γ-allylic carbon, which allows for tracking the position of the label after thermal rearrangement.[1]
-
Materials: Phenol, sodium hydride (NaH), [3-¹⁴C]-allyl bromide, anhydrous diethyl ether, anhydrous N,N-diethylaniline, hydrochloric acid (HCl), sodium hydroxide (NaOH), scintillation counter.
-
Procedure:
-
A solution of phenol in anhydrous diethyl ether is treated with NaH at 0 °C to generate sodium phenoxide.
-
[3-¹⁴C]-Allyl bromide is added to the solution, and the mixture is stirred at room temperature overnight.
-
The reaction is quenched with water. The ether layer is separated, washed with NaOH solution and water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield [3-¹⁴C]-allyl phenyl ether.[1]
-
Protocol 2: Analysis of Isotope Distribution by NMR and Mass Spectrometry
The primary methods for determining the location of isotopic labels in the products of a rearrangement are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][3]
-
¹³C NMR Spectroscopy: For ¹³C labeled compounds, ¹³C NMR provides direct evidence of the carbon skeleton and the position of the label. The chemical shift and coupling patterns of the labeled carbon are compared between the starting material and the product.
-
Deuterium (²H) NMR Spectroscopy: In deuterium labeling studies, ²H NMR can be used to locate the deuterium atom in the product molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the overall incorporation of the isotope. Fragmentation patterns in the mass spectrum can also provide clues about the location of the label within the molecule.
Conclusion
Isotopic labeling studies provide an unparalleled level of detail for the validation of rearrangement mechanisms.[1] By carefully designing experiments and accurately measuring the distribution of isotopes in the products, researchers can gain definitive insights into the concerted or stepwise nature of these reactions, the structure of transition states, and the involvement of any intermediates. The quantitative data from KIE measurements, combined with the qualitative information from label tracking, offers a powerful dual approach to mechanistic investigation in organic chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Theoretical secondary kinetic isotope effects and the interpretation of transition state geometries. 1. The Cope rearrangement | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. grokipedia.com [grokipedia.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Environmental Impact of Synthetic Routes to Allyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The synthesis of allyl compounds is a cornerstone of modern organic chemistry, with applications ranging from the development of pharmaceuticals to the production of fine chemicals and polymers. However, traditional synthetic routes often employ hazardous reagents, generate significant waste, and consume large amounts of energy, prompting the development of greener and more sustainable alternatives. This guide provides a comprehensive comparison of the environmental impact of various synthetic routes to allyl compounds, supported by quantitative data and detailed experimental protocols.
Overview of Synthetic Routes and Their Environmental Considerations
The choice of synthetic strategy for allylation has profound implications for the overall environmental footprint of a chemical process. Key methodologies include palladium-catalyzed allylic substitutions (such as the Tsuji-Trost reaction), Grignard reactions, and metal-mediated allylations. Greener alternatives are emerging for each of these routes, focusing on the use of less toxic catalysts, solvent-free conditions, and more atom-economical reagents.
A logical overview of the synthetic strategies and their greener counterparts is presented below.
Quantitative Comparison of Environmental Impact
To objectively compare the environmental performance of different synthetic routes, a set of established green chemistry metrics is employed. These include Atom Economy (AE), E-factor, and Process Mass Intensity (PMI).
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[1] A higher AE indicates a more efficient and less wasteful reaction.
-
E-factor: The ratio of the mass of waste generated to the mass of the desired product. A lower E-factor signifies a greener process.[2]
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[2] A lower PMI is indicative of a more sustainable and efficient process.
The following tables summarize the quantitative environmental impact data for various allylation reactions.
Table 1: Comparison of Green Metrics for Different Allylation Methods
| Synthetic Route | Allyl Source | Nucleophile/Substrate | Catalyst/Mediator | Solvent | Atom Economy (%) | E-factor | PMI | Reference(s) |
| Tsuji-Trost (Conventional) | Allyl Acetate | Morpholine | Pd(dba)₂/dppf | THF | 68.3 | 17.5 | 18.5 | [3] |
| Tsuji-Trost (Greener) | Allyl Alcohol | Morpholine | NiCl₂(dppe) | Water | 84.2 | 4.2 | 5.2 | [3][4] |
| Mechanochemical Tsuji-Trost | Allyl Trimethylammonium Chloride | 4-Methoxyphenol | [Pd(allyl)Cl]₂/rac-BINAP | Solvent-Free | 70.1 | Not Reported | Not Reported | [5] |
| Grignard Reaction (Greener) | Allyl Bromide | Benzaldehyde | Mg (Ball-milling) | Diethyl ether (minimal) | 54.9 | Not Reported | Not Reported | [6] |
| Indium-Mediated Allylation | Allyl Bromide | Benzaldehyde | Indium | Water | 54.9 | Not Reported | Not Reported | [7][8][9] |
| Barbier-Type Allylation | Allyl Bromide | Benzaldehyde | Zinc | Water | 54.9 | Not Reported | Not Reported | [6] |
Table 2: Detailed Green Metrics for the Tsuji-Trost Allylic Amination of Morpholine[3]
| Allyl Precursor | Catalyst System | Solvent | Yield (%) | Atom Economy (%) | E-factor | Reaction Mass Efficiency (RME) (%) |
| Allyl Acetate | Pd(dba)₂/dppf | THF | 95 | 68.3 | 17.5 | 64.9 |
| Allyl Pivalate | Pd(dba)₂/dppf | THF | 92 | 55.4 | 21.2 | 51.0 |
| Allyl Alcohol | Pd(dba)₂/dppf | THF | 25 | 84.2 | 70.1 | 21.1 |
| Allyl Acetate | NiCl₂(dppe) | Water | 75 | 68.3 | 6.1 | 64.9 |
| Allyl Alcohol | NiCl₂(dppe) | Water | 98 | 84.2 | 4.2 | 82.5 |
Experimental Protocols for Greener Synthetic Routes
This section provides detailed experimental methodologies for the greener allylation reactions discussed above.
Nickel-Catalyzed Allylic Amination in Water (Greener Tsuji-Trost)[3]
Reaction: Allyl alcohol + Morpholine → 4-Allylmorpholine
Procedure:
-
To a solution of NiCl₂(dppe) (5.3 mg, 0.01 mmol, 2 mol%) in water (1.0 mL) in a screw-capped vial, add morpholine (43.6 mg, 0.5 mmol, 1.0 equiv.) and allyl alcohol (43.5 mg, 0.75 mmol, 1.5 equiv.).
-
Seal the vial and stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-allylmorpholine.
Mechanochemical Solvent-Free Tsuji-Trost Allylation[5]
Reaction: 4-Methoxyphenol + Allyl trimethylammonium chloride → 1-Allyloxy-4-methoxybenzene
Procedure:
-
In a 7 mL Teflon milling jar, place 4-methoxyphenol (62.1 mg, 0.5 mmol, 1.0 equiv.), allyl trimethylammonium chloride (82.6 mg, 0.6 mmol, 1.2 equiv.), K₂CO₃ (138.2 mg, 1.0 mmol, 2.0 equiv.), [Pd(allyl)Cl]₂ (0.9 mg, 0.0025 mmol, 0.5 mol%), and rac-BINAP (3.1 mg, 0.005 mmol, 1 mol%).
-
Add two ZrO₂ milling balls (one with a 7 mm diameter and one with a 10 mm diameter).
-
Seal the jar and mill in a mixer mill at a frequency of 30 Hz for 90 minutes.
-
After milling, dissolve the reaction mixture in ethyl acetate and filter to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the product.
Indium-Mediated Barbier-Type Allylation in Water[7][8]
Reaction: Benzaldehyde + Allyl bromide → 1-Phenyl-3-buten-1-ol
Procedure:
-
To a mixture of indium powder (115 mg, 1.0 mmol) and water (2 mL) in a round-bottom flask, add benzaldehyde (106 mg, 1.0 mmol, 1.0 equiv.).
-
To this stirred suspension, add allyl bromide (181 mg, 1.5 mmol, 1.5 equiv.) dropwise.
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanistic pathways and experimental workflows for the discussed allylation reactions.
Catalytic Cycle of the Tsuji-Trost Reaction
References
- 1. A comparative 90-day toxicity study of allyl acetate, allyl alcohol and acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tin- and Indium-Mediated Allylation in Aqueous Media: Application to Unprotected Carbohydrates | Whitesides Research Group [gmwgroup.harvard.edu]
- 3. An integrative sustainability assessment of the Tsuji–Trost reaction simulating allylic amination under non-conventional (vs. conventional) conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. ‘In-water’, nickel-catalyzed mild preparation of allylic amines employing alcohols: application to ‘all-water’ synthesis of pharmaceuticals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Allylation of C‐, N‐, and O‐Nucleophiles via a Mechanochemically‐Driven Tsuji–Trost Reaction Suitable for Late‐Stage Modification of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Organoindium chemistry - Wikipedia [en.wikipedia.org]
- 9. Catalytic allylation of native hexoses and pentoses in water with indium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Quantifying Allyl Chloride in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of allyl chloride, a reactive chemical intermediate, is critical in various stages of chemical synthesis and drug development. Its potential genotoxicity necessitates the use of highly sensitive and validated analytical methods to ensure product quality and safety. This guide provides an objective comparison of two primary analytical techniques for quantifying this compound in reaction mixtures: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed methodologies.
Methodology Comparison: GC vs. HPLC
Gas Chromatography is a well-established and highly effective technique for the analysis of volatile compounds like this compound. It offers excellent separation efficiency and sensitivity, especially when coupled with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). In contrast, direct analysis of this compound by HPLC with common UV detectors is challenging due to its lack of a strong chromophore. Therefore, HPLC methods for this compound typically require a derivatization step to attach a UV-absorbing or fluorescent tag to the molecule, adding complexity to the procedure.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Applicability for this compound | Highly suitable for direct analysis due to the volatility of this compound.[1][2] | Direct analysis is challenging. Derivatization is generally required to enhance detectability. |
| Detector | Commonly FID or MS/MS for high sensitivity and specificity.[1][2] | Typically UV or Fluorescence detectors after derivatization. LC-MS/MS can be used for derivatized analytes.[3] |
| Sample Preparation | Generally involves dilution in a suitable solvent or headspace analysis. | Involves a chemical derivatization step, which can be complex and time-consuming.[3][4] |
| Sensitivity | High, with Limits of Quantification (LOQ) in the parts-per-million (ppm) range or lower.[1][2] | Sensitivity is highly dependent on the efficiency of the derivatization reaction and the properties of the derivatizing agent. |
Experimental Protocols
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method
This protocol is based on a validated method for the determination of this compound as a genotoxic impurity in a drug substance matrix.[1][2]
a) Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Perform serial dilutions to create calibration standards. For determining the specification level of 0.03 ppm, a standard concentration is prepared in the diluent.[2]
-
Test Sample: Dissolve the reaction mixture or drug substance in the diluent to achieve a final concentration suitable for analysis (e.g., 150 mg/mL).[2] Vortex the solution for 5 minutes to ensure homogeneity.[2]
b) Chromatographic Conditions:
-
Instrument: Gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).
-
Column: USP phase G27, 5% diphenyl, 95% dimethylpolysiloxane (e.g., 30 m length, 0.32 mm internal diameter, 1.5 µm film thickness).[1][2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 2.0 mL/min).[1][2]
-
Injector: Splitless mode.
-
Temperature Program: Utilize a thermal gradient elution program suitable for separating this compound from other components in the mixture.
-
Detector: MS/MS detector operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
c) Method Validation:
-
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2]
High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization (General Approach)
As direct HPLC analysis of this compound is not practical with UV detection, a derivatization approach is necessary. This protocol outlines a general workflow.
a) Selection of Derivatization Reagent:
-
Choose a reagent that reacts specifically and rapidly with alkyl halides to form a stable derivative with a strong UV chromophore or fluorophore. Reagents like 4-dimethylaminopyridine or 1-(4-Nitrophenyl) piperazine have been used for similar compounds.[3][5][6]
b) Derivatization Procedure:
-
Optimize reaction conditions such as reagent concentration, reaction time, temperature, and pH to ensure complete derivatization of this compound.
-
The reaction is typically carried out by mixing the sample solution with the derivatization reagent in a suitable solvent and allowing it to react for a specific time before HPLC analysis.[7]
c) Chromatographic Conditions:
-
Instrument: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, run in either isocratic or gradient mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Set at the maximum absorbance of the derivatized product.
d) Method Validation:
-
Validate the entire analytical procedure (derivatization and HPLC analysis) for specificity, linearity, accuracy, precision, LOD, and LOQ.
Quantitative Data Summary
| Parameter | GC-MS/MS Method[1][2] | Derivatization-HPLC Method (Expected Performance) |
| Linearity Range | 30% to 150% of the specification level | Dependent on derivatization efficiency and detector response |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.005 ppm | Expected to be in the low ppm range |
| Limit of Quantification (LOQ) | 0.01 ppm | Expected to be in the low to mid ppm range |
| Accuracy (% Recovery) | Within 98-102% | Typically within 90-110% |
| Precision (% RSD) | < 5% | < 10% |
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method, as per ICH guidelines.
Caption: A flowchart of the analytical method validation process.
Conclusion
For the quantification of this compound in reaction mixtures, GC-MS/MS stands out as a highly sensitive, specific, and direct analytical method.[1][2] It is particularly well-suited for trace-level analysis required for genotoxic impurities. While HPLC can be adapted for this purpose, it necessitates a derivatization step, which increases the complexity and potential for variability in the analytical procedure. The choice of method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control where high sensitivity is paramount, the validated GC-MS/MS method is the superior choice.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. welch-us.com [welch-us.com]
- 5. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Allyl Chloride: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of allyl chloride is paramount for the protection of laboratory personnel and the environment. This highly flammable, toxic, and reactive chemical necessitates strict adherence to established protocols. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound waste in a research and development setting.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to observe the following safety measures:
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor canister. In areas with high vapor concentrations, a self-contained breathing apparatus (SCBA) is required.[1][2]
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[3][4]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[3][5]
-
Protective Clothing: A lab coat, apron, or full-body chemical-resistant suit should be worn to prevent skin contact.[4][6]
-
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4][5]
-
Ignition Sources: this compound is highly flammable. Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces, from the handling area.[2][4][5][7] Use only non-sparking tools and explosion-proof equipment.[5][6][7]
-
Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and equipment during transfer.[5][6][7]
Spill Management Protocol
In the event of an this compound spill, immediate and decisive action is required to mitigate hazards:
-
Evacuate and Secure: Evacuate all non-essential personnel from the spill area and secure the entrance.[2]
-
Ventilate: Increase ventilation to the area.[6]
-
Containment: For small spills, contain the liquid with absorbent materials such as vermiculite, dry sand, or earth.[2][6][8] Do not use combustible materials for absorption.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.[5][6]
-
Decontamination: Clean the spill area thoroughly with soap and water.[8] Collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to the appropriate environmental health and safety (EHS) personnel at your institution.
This compound Waste Disposal Procedure
The disposal of this compound waste must be conducted in strict accordance with local, state, and federal regulations.[1][2][5]
-
Waste Segregation and Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms (e.g., flammable, toxic, corrosive).[8]
-
-
Storage:
-
Arranging for Disposal:
-
Primary Disposal Method:
Quantitative Data Summary
| Parameter | Value | Reference |
| UN Number | 1100 | [1][9] |
| Hazard Class | 3 (Flammable Liquid) | [2] |
| Subsidiary Risk | 6.1 (Toxic) | [1] |
| Packing Group | I | [1] |
| Flash Point | -29°C (-20°F) | [3] |
| Recommended Storage Temperature | 2-8°C (36-46°F) | [4] |
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nj.gov [nj.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. A Detail Guide on this compound Hazard and Safety [cloudsds.com]
- 5. gelest.com [gelest.com]
- 6. chemstock.ae [chemstock.ae]
- 7. fishersci.com [fishersci.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Allyl Chloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling allyl chloride, a highly flammable and toxic chemical. Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.
This compound is a versatile reagent in organic synthesis, but its hazardous properties necessitate stringent safety protocols. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, emergency plans, and disposal methods to build a foundation of safety and trust in your laboratory operations.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step before handling this compound. The following table summarizes the recommended equipment, including quantitative data where available, to allow for clear comparison and informed selection.
| PPE Category | Recommendation | Quantitative Data/Specifications |
| Hand Protection | Double gloving with compatible materials is recommended.[1][2] | Recommended Glove Materials: Neoprene, Nitrile.[3] Breakthrough Time: Data varies significantly based on glove manufacturer and thickness. Always consult the manufacturer's specific chemical resistance data. For incidental splash exposure with thin gauge nitrile gloves, immediate removal and replacement are necessary.[4] |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing.[5] | Goggles should be indirect-vent, splash, and impact-proof.[6] Face shields must have a minimum length of 8 inches.[5] |
| Respiratory Protection | A NIOSH-approved full-facepiece respirator with an organic vapor cartridge is required when the potential exists for exposure above 1 ppm.[7] For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) is necessary.[7][8] | Recommended Cartridge Type: Organic vapor/acid gas (yellow cartridge).[3] |
| Protective Clothing | A chemically resistant lab coat or apron is required. For operations with a higher risk of significant skin contact, a full-body chemical-resistant suit should be worn.[3][5] | Clothing should be made from materials that are not permeated or degraded by this compound. Leather is not suitable as it cannot be effectively decontaminated.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following workflow provides a logical sequence of operations.
Experimental Protocol: Synthesis of this compound
The following is a detailed methodology for the synthesis of this compound from allyl alcohol, adapted from a cited experimental procedure.[9] This protocol should be performed in a well-ventilated fume hood with all the specified PPE.
Materials:
-
Allyl alcohol (100 ml)
-
Concentrated hydrochloric acid (150 ml)
-
Freshly prepared copper(I) chloride (2 grams)
-
Concentrated sulfuric acid (50 ml)
-
Anhydrous calcium chloride
-
1000 ml round-bottomed flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Ice-water bath
Procedure:
-
Place 100 ml of allyl alcohol, 150 ml of concentrated hydrochloric acid, and 2 grams of freshly prepared copper(I) chloride into a 1000 ml round-bottomed flask equipped with a reflux condenser.
-
Cool the flask in an ice-water bath.
-
Slowly add 50 ml of concentrated sulfuric acid dropwise through the condenser, shaking the flask frequently.
-
After the addition is complete, allow the reaction mixture to stand for 30 minutes to complete the separation of the this compound.
-
Separate the upper layer of crude this compound using a separatory funnel.
-
Wash the crude this compound with twice its volume of water.
-
Dry the washed this compound over anhydrous calcium chloride.
-
Purify the dried this compound by distillation, collecting the fraction that boils at 46-47°C.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an this compound spill or exposure is critical.
Spill Response Workflow
First Aid for Exposure
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15-20 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and able to swallow, have them rinse their mouth with water. Seek immediate medical attention.[3]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste this compound: Unused or waste this compound should be collected in a designated, labeled, and tightly sealed container for halogenated organic waste.[3]
-
Contaminated Materials: All materials used for spill cleanup (e.g., absorbents), contaminated PPE (gloves, lab coats), and disposable labware that have come into contact with this compound must be collected and disposed of as hazardous waste.[3]
-
Disposal Method: Disposal should be carried out through a licensed hazardous waste disposal company. Incineration in a specialized chemical incinerator equipped with an afterburner and scrubber is a common method.[3] Do not dispose of this compound down the drain.[10]
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and responsibility within the laboratory.
References
- 1. lobachemie.com [lobachemie.com]
- 2. EP1191007B1 - Process for production of this compound - Google Patents [patents.google.com]
- 3. US2959598A - this compound-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 4. chemcess.com [chemcess.com]
- 5. researchgate.net [researchgate.net]
- 6. community.wvu.edu [community.wvu.edu]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. A Detail Guide on this compound Hazard and Safety [cloudsds.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
